Product packaging for rac-Propoxyphene-D5(Cat. No.:CAS No. 136765-49-6)

rac-Propoxyphene-D5

Cat. No.: B591225
CAS No.: 136765-49-6
M. Wt: 344.51
InChI Key: XLMALTXPSGQGBX-WVDYZBLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rac-Propoxyphene-D5 is a useful research compound. Its molecular formula is C22H29NO2 and its molecular weight is 344.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29NO2 B591225 rac-Propoxyphene-D5 CAS No. 136765-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(dimethylamino)-3-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutan-2-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/i7D,10D,11D,14D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMALTXPSGQGBX-WVDYZBLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC2=CC=CC=C2)(C(C)CN(C)C)OC(=O)CC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136765-49-6
Record name 136765-49-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is rac-Propoxyphene-D5 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of rac-Propoxyphene-D5, a critical tool in modern analytical research. This document details its chemical properties, primary applications, and the methodologies for its use, with a focus on quantitative analysis and experimental protocols.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled form of propoxyphene, an opioid analgesic. The "rac" prefix indicates that it is a racemic mixture, containing both stereoisomers of the molecule. The "-D5" suffix signifies that five hydrogen atoms in the phenyl group of the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.

The primary use of this compound in research is as an internal standard in analytical and forensic toxicology to accurately quantify propoxyphene and its primary metabolite, norpropoxyphene, in biological matrices such as blood, plasma, urine, and tissue.[1][2] Its physical and chemical properties are nearly identical to the unlabeled analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₂₂H₂₄D₅NO₂
Molecular Weight 344.50 g/mol
CAS Number 136765-49-6
Appearance Provided as a solution, typically in acetonitrile or methanol[3][4][5]
Storage Temperature 2-8°C[2]

Metabolic Pathway of Propoxyphene

The major metabolic pathway of propoxyphene is N-demethylation to its active metabolite, norpropoxyphene, primarily mediated by the cytochrome P450 enzyme CYP3A4.[6][7][8] Understanding this pathway is crucial for interpreting analytical results, as the presence and concentration of norpropoxyphene are key indicators of propoxyphene ingestion.[9]

metabolic_pathway Propoxyphene Propoxyphene Norpropoxyphene Norpropoxyphene (Active Metabolite) Propoxyphene->Norpropoxyphene N-demethylation (CYP3A4) Excretion Renal Excretion Norpropoxyphene->Excretion

Caption: Major metabolic pathway of propoxyphene.

Analytical Methodologies

This compound is predominantly used in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the sensitive and specific quantification of propoxyphene.

LC-MS/MS Analysis

LC-MS/MS is a highly sensitive and specific method for the analysis of propoxyphene in biological matrices. A typical workflow is outlined below.

lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Urine, Blood) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis MSMS->Data

Caption: General workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis of Propoxyphene in Urine

This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.

1. Sample Preparation:

  • To 1 mL of urine sample, add a known concentration of this compound internal standard solution.

  • Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analyte.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard from the cartridge with a suitable elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is commonly used.[10]

  • Mobile Phase: A gradient elution with two solvents is typical:

    • Mobile Phase A: 0.1% formic acid in water.[10]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

  • Flow Rate: A flow rate of 0.4 mL/min is often employed.[10]

  • Injection Volume: 5-10 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Mass Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. Representative transitions are listed in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Propoxyphene340.2266.2
Norpropoxyphene326.2115.1
This compound 345.2 271.2

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

GC-MS Analysis

GC-MS is another robust technique for propoxyphene analysis, often requiring derivatization to improve the chromatographic properties of the analytes.

Experimental Protocol: GC-MS Analysis of Propoxyphene in Blood

1. Sample Preparation:

  • To 1 mL of blood, add a known concentration of this compound internal standard.

  • Perform a liquid-liquid extraction (LLE) with an organic solvent (e.g., n-butyl chloride) at an alkaline pH.

  • Separate the organic layer and evaporate it to dryness.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).

2. GC Conditions:

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 100°C and ramping up to 300°C.

  • Carrier Gas: Helium at a constant flow rate.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Monitoring Mode: Selected Ion Monitoring (SIM).

  • Selected Ions: Specific ions characteristic of propoxyphene and its D5-labeled internal standard are monitored for quantification.

Data Presentation and Interpretation

The use of this compound allows for the construction of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratiometric approach corrects for variations in sample processing and instrument performance, leading to highly accurate and precise quantification.

Conclusion

This compound is an indispensable tool for researchers and professionals in the fields of analytical chemistry, toxicology, and drug development. Its use as an internal standard in mass spectrometric methods ensures the reliability and accuracy of quantitative data for propoxyphene and its metabolites. The detailed methodologies provided in this guide serve as a foundation for the development and implementation of robust analytical assays.

References

A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of rac-Propoxyphene-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for rac-Propoxyphene-D5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of propoxyphene. Due to the proprietary nature of commercial production, a publicly available, detailed experimental protocol for the synthesis of this compound is limited. Therefore, this document outlines a chemically sound, representative synthetic route based on established organic chemistry principles and published syntheses of the unlabeled parent compound.

The five deuterium atoms are incorporated into one of the phenyl rings, a common strategy for creating stable, isotopically labeled internal standards for mass spectrometry-based bioanalysis.

Synthetic Pathway Overview

The synthesis of this compound can be envisioned as a multi-step process commencing with a deuterated starting material, Benzene-D6, to introduce the isotopic labels at the outset. The subsequent steps follow a known route to the core structure of propoxyphene. The key intermediate is the deuterated tertiary amino alcohol, rac-1,2-diphenyl(D5)-3-methyl-4-dimethylamino-2-butanol, which is then esterified to yield the final product.

Synthesis_Pathway Benzene_D6 Benzene-D6 Propiophenone_D5 Propiophenone-D5 Benzene_D6->Propiophenone_D5 1. Propionyl Chloride, AlCl3 (Friedel-Crafts) Aminoketone_D5 Mannich Base (Aminoketone-D5) Propiophenone_D5->Aminoketone_D5 2. Formaldehyde, Dimethylamine HCl (Mannich) Aminoalcohol_D5 rac-Amino Alcohol-D5 Aminoketone_D5->Aminoalcohol_D5 3. Benzylmagnesium Chloride (Grignard) Propoxyphene_D5 This compound Aminoalcohol_D5->Propoxyphene_D5 4. Propionic Anhydride (Esterification)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are representative and may require optimization for specific laboratory conditions.

Step 1: Synthesis of Propiophenone-D5 (Friedel-Crafts Acylation)

This initial step involves the acylation of Benzene-D6 with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

  • Materials:

    • Benzene-D6 (C6D6)

    • Propionyl chloride (CH3CH2COCl)

    • Anhydrous aluminum chloride (AlCl3)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), aqueous solution

    • Sodium bicarbonate (NaHCO3), saturated aqueous solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a cooled (0 °C) suspension of anhydrous aluminum chloride in anhydrous dichloromethane, add propionyl chloride dropwise with stirring under an inert atmosphere (e.g., nitrogen or argon).

    • After the addition is complete, add Benzene-D6 dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice, followed by the addition of concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Propiophenone-D5.

    • Purify the product by vacuum distillation or column chromatography.

Step 2: Synthesis of the Mannich Base (rac-2-(dimethylamino)-1-phenyl(D5)-propan-1-one)

This step involves a Mannich reaction of Propiophenone-D5 with formaldehyde and dimethylamine hydrochloride.

  • Materials:

    • Propiophenone-D5

    • Paraformaldehyde

    • Dimethylamine hydrochloride

    • Ethanol

    • Concentrated hydrochloric acid

  • Procedure:

    • In a round-bottom flask, combine Propiophenone-D5, paraformaldehyde, and dimethylamine hydrochloride in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Dissolve the residue in water and wash with diethyl ether to remove unreacted starting material.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to precipitate the free Mannich base.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the aminoketone.

Step 3: Synthesis of the rac-Amino Alcohol-D5 (Grignard Reaction)

The aminoketone is reacted with a Grignard reagent, benzylmagnesium chloride, to form the tertiary amino alcohol.

  • Materials:

    • Mannich Base (from Step 2)

    • Benzylmagnesium chloride (in a suitable ether solvent)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Procedure:

    • Dissolve the Mannich base in an anhydrous ether solvent under an inert atmosphere.

    • Cool the solution to 0 °C and add the benzylmagnesium chloride solution dropwise with vigorous stirring.

    • After the addition, allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • The resulting racemic amino alcohol can be purified by crystallization.

Step 4: Synthesis of this compound (Esterification)

The final step is the esterification of the tertiary amino alcohol with propionic anhydride.

  • Materials:

    • rac-Amino Alcohol-D5 (from Step 3)

    • Propionic anhydride

    • Pyridine (optional, as a catalyst and solvent)

  • Procedure:

    • Dissolve the rac-Amino Alcohol-D5 in an excess of propionic anhydride (which can also serve as the solvent). Alternatively, pyridine can be used as a solvent.

    • Heat the mixture at a moderate temperature (e.g., 70-80 °C) for several hours.[1]

    • Monitor the reaction for the disappearance of the starting alcohol.

    • After completion, cool the mixture and quench with water to hydrolyze the excess anhydride.

    • Basify the solution and extract the this compound with an organic solvent.

    • Wash, dry, and concentrate the organic extracts.

    • The final product can be purified by column chromatography or crystallization of a suitable salt (e.g., hydrochloride).

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound. Actual yields and purity would be determined empirically.

StepProductStarting Material (molar eq.)ReagentsSolventYield (%)Purity (%)Isotopic Enrichment (%)
1. Friedel-Crafts AcylationPropiophenone-D5Benzene-D6 (1.0)Propionyl chloride, AlCl3Dichloromethane75-85>95>99
2. Mannich ReactionAminoketone-D5Propiophenone-D5 (1.0)Paraformaldehyde, Dimethylamine HClEthanol60-70>95>99
3. Grignard Reactionrac-Amino Alcohol-D5Aminoketone-D5 (1.0)Benzylmagnesium chlorideTHF / Diethyl Ether65-75>98>99
4. EsterificationThis compoundrac-Amino Alcohol-D5 (1.0)Propionic anhydride(Neat) or Pyridine85-95>99>99

Experimental Workflow and Logical Relationships

The overall experimental workflow involves a sequence of synthesis, purification, and analysis steps.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis S1 Step 1: Friedel-Crafts Acylation S2 Step 2: Mannich Reaction S1->S2 S3 Step 3: Grignard Reaction S2->S3 S4 Step 4: Esterification S3->S4 P1 Work-up & Extraction S4->P1 Crude Product P2 Chromatography/ Crystallization P1->P2 A1 Characterization (NMR, MS, HPLC) P2->A1 Purified Product

Caption: General experimental workflow for synthesis and purification.

The logical relationship for the selection of the starting material is based on the desired location of the isotopic labels.

Logical_Relationship Goal Synthesis of This compound Requirement Deuterium on Phenyl Ring Goal->Requirement Strategy Start with Deuterated Benzene Requirement->Strategy StartingMaterial Benzene-D6 Strategy->StartingMaterial

Caption: Rationale for the choice of deuterated starting material.

References

An In-depth Technical Guide to the Chemical and Physical Properties of rac-Propoxyphene-D5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of rac-Propoxyphene-D5, a deuterated analog of the opioid analgesic propoxyphene. Intended for researchers, scientists, and professionals in drug development, this document compiles available data on its physicochemical characteristics, discusses the impact of deuteration, outlines relevant experimental methodologies, and illustrates its primary signaling pathway.

Chemical and Physical Properties

This compound is a synthetic opioid analgesic that is structurally similar to methadone. The "rac-" prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers. The "-D5" suffix signifies that five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This isotopic labeling makes it a valuable internal standard for quantitative analysis of propoxyphene and its metabolites by mass spectrometry.

General Properties
PropertyValueSource
Chemical Name [4-(dimethylamino)-3-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutan-2-yl] propanoate[1]
Synonyms This compound, (±)-Propoxyphene-D5[2][3]
CAS Number 136765-49-6[2][3]
Molecular Formula C₂₂D₅H₂₄NO₂[2][3]
Molecular Weight 344.50 g/mol [2][3]
Appearance Typically supplied as a colorless liquid solution in methanol or acetonitrile[1][3]
Physicochemical Data
PropertyValue (for non-deuterated Propoxyphene)Expected Effect of DeuterationSource
Melting Point Crystals from petroleum ether. The hydrochloride salt melts in the range of 158-165 °C.Deuteration can cause a slight change (increase or decrease) in the melting point. For example, deuterated flurbiprofen showed a lower melting point, while deuterated benzene has a higher melting point than their respective non-deuterated forms.[4][5]
Boiling Point Not availableLikely to be slightly higher than the non-deuterated form due to the increased molecular weight.
Solubility Propoxyphene hydrochloride is soluble in water, alcohol, acetone, and chloroform, and practically insoluble in benzene and ether.Deuteration can alter solubility. For instance, the solubility of deuterated flurbiprofen increased by two-fold compared to its parent compound.[4][5]
pKa 9.06 (for the basic nitrogen)Deuteration can slightly increase the basicity of amines.[6][5]
Optical Rotation Specific optical rotation of the dextro-isomer hydrochloride: +59.8° at 25°C/D (in water)Unlikely to be significantly affected by deuteration of the phenyl ring.[5]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, standard methodologies for determining key physicochemical properties are described below.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[7][8][9][10]

Methodology:

  • A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube) along with a calibrated thermometer.[7]

  • The sample is heated at a controlled rate.

  • The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.[8] A narrow melting range is indicative of a pure compound.[7]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[11][12]

Methodology:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.

  • The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[11]

  • The suspension is then filtered or centrifuged to separate the undissolved solid.

  • The concentration of the solute in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[13]

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of signals in the aromatic region corresponding to the deuterated phenyl ring. ¹³C NMR would show the carbon signals of the deuterated ring, and ²H (Deuterium) NMR would confirm the presence and location of the deuterium atoms.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The deuterated compound will have a molecular ion peak that is 5 mass units higher than its non-deuterated counterpart.[14][15]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit C-D stretching vibrations at a lower frequency (around 2280 cm⁻¹) compared to the C-H stretching vibrations of the non-deuterated compound.[4]

Signaling Pathway and Mechanism of Action

Propoxyphene, including its deuterated form, is an opioid analgesic that exerts its effects primarily through the activation of mu-opioid receptors in the central nervous system.[8][16] The binding of propoxyphene to these G-protein coupled receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the perception of pain.

propoxyphene_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space propoxyphene This compound mu_receptor Mu-Opioid Receptor (GPCR) propoxyphene->mu_receptor Binds to g_protein Gi/Go Protein mu_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Reduces production of neuronal_excitability Decreased Neuronal Excitability camp->neuronal_excitability Leads to

Caption: Signaling pathway of this compound via mu-opioid receptor activation.

Experimental Workflow for Quantification

This compound is most commonly used as an internal standard in the quantification of propoxyphene in biological matrices. A typical workflow for such an analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is outlined below.

experimental_workflow sample_prep Sample Preparation (e.g., Urine, Plasma) add_is Addition of Internal Standard (this compound) sample_prep->add_is extraction Extraction (e.g., SPE, LLE) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: A typical experimental workflow for the quantification of propoxyphene using this compound as an internal standard.

Conclusion

This compound serves as an indispensable tool in the analytical and forensic toxicology fields for the accurate quantification of propoxyphene. While specific physicochemical data for the pure deuterated compound is limited, an understanding of the properties of the non-deuterated analog and the known effects of isotopic labeling provides a strong basis for its application. The established mechanism of action through opioid receptors remains a key area of study for understanding its pharmacological effects. The experimental protocols and workflows described herein provide a foundation for researchers working with this and similar deuterated compounds.

References

Mass Spectral Characterization of rac-Propoxyphene-D5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectral characterization of racemic Propoxyphene-D5, a deuterated internal standard crucial for the accurate quantification of propoxyphene in various biological matrices. This document outlines key mass spectral data, detailed experimental protocols, and a visual representation of the fragmentation pathway to aid in method development and data interpretation.

Introduction

rac-Propoxyphene-D5 is a stable isotope-labeled version of propoxyphene, a synthetic opioid analgesic. The inclusion of five deuterium atoms on the phenyl ring results in a predictable mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its use minimizes variability arising from sample preparation and instrumental analysis, ensuring higher accuracy and precision in toxicological and pharmacokinetic studies.

Mass Spectral Data

The mass spectral characteristics of this compound are essential for its identification and quantification. The following tables summarize the key quantitative data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS analysis of this compound, typically employing electron ionization (EI), results in a characteristic fragmentation pattern. While the molecular ion ([M]⁺•) at m/z 344.5 is often of low abundance, several key fragment ions are consistently observed.

Ion Descriptionm/zRelative Intensity
Fragment Ion63Data not available
Fragment Ion120Data not available
Fragment Ion213Data not available
Fragment Ion255Data not available
Fragment Ion270Data not available
Note: While specific relative intensity data is not publicly available, the listed ions are characteristic fragments observed in the GC-MS analysis of Propoxyphene-D5.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data

LC-MS/MS provides high selectivity and sensitivity for the analysis of this compound. Using electrospray ionization (ESI) in positive mode, a precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce characteristic product ions.

ParameterValue
Precursor Ion (Q1)345.3
Product Ion (Q3)63.1
Collision Energy (CE)Optimized for specific instrumentation
Note: The precursor ion for Propoxyphene-D5 is expected at m/z 345.3. A common product ion for the non-deuterated propoxyphene is m/z 58.0; for the D5 variant, a corresponding product ion at m/z 63.1 is anticipated due to the deuterium labeling on the phenyl ring which is not part of this fragment.

Fragmentation Pathway

The fragmentation of this compound under electron ionization is a complex process involving several characteristic bond cleavages. The proposed fragmentation pathway is illustrated below. The initial ionization event leads to the formation of the molecular ion, which then undergoes a series of fragmentation steps to yield the observed product ions.

This compound Fragmentation Pathway M This compound [M]⁺• m/z 344.5 F1 [C₁₄D₅H₁₃O₂]⁺ m/z 213 M->F1 Loss of C₈H₁₆N F2 [C₁₅D₅H₁₅]⁺ m/z 255 M->F2 Loss of C₇H₁₄NO₂ F5 [C₁₆H₁₉NO]⁺• m/z 270 M->F5 Loss of C₆D₅H₅ F3 [C₉D₅H₈]⁺• m/z 120 F1->F3 Loss of C₅H₅O₂ F2->F3 Loss of C₆H₇ F4 [C₅H₅]⁺ m/z 63 F3->F4 Loss of C₄D₅H₃

Proposed EI Fragmentation Pathway of this compound

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound by GC-MS and LC-MS/MS. These should be optimized for specific instrumentation and matrix requirements.

Sample Preparation (General)
  • Internal Standard Spiking: Add a known concentration of this compound solution to the biological sample (e.g., urine, blood, plasma).

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the matrix.

    • LLE: Use a suitable organic solvent (e.g., ethyl acetate) at an appropriate pH.

    • SPE: Utilize a cation exchange or reversed-phase cartridge.

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the chromatographic system.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, ramp to 300 °C.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 63, 120, 213, 255, 270).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • Liquid Chromatograph: Shimadzu, Sciex, or equivalent HPLC or UPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from high aqueous to high organic content.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Experimental Workflow

The general workflow for the quantitative analysis of propoxyphene using this compound as an internal standard is depicted below.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract DryRecon Evaporation & Reconstitution Extract->DryRecon Chromatography GC or LC Separation DryRecon->Chromatography MS Mass Spectrometry (MS or MS/MS) Chromatography->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Propoxyphene Calibration->Quantification

General Workflow for Propoxyphene Analysis

Conclusion

This technical guide provides a foundational understanding of the mass spectral characterization of this compound. The presented data and protocols are intended to assist researchers and scientists in developing and validating robust analytical methods for the quantification of propoxyphene. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable results.

Understanding the Racemic Nature of rac-Propoxyphene-D5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Propoxyphene-D5 is the deuterated analog of racemic propoxyphene, a synthetic opioid analgesic. The "rac-" prefix indicates that it is a racemic mixture, meaning it contains equal amounts of two enantiomers—mirror-image stereoisomers—that are not superimposable. The "-D5" signifies that five hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound a valuable tool in analytical and metabolic studies, often used as an internal standard for quantitative analysis of propoxyphene in biological matrices.

Understanding the racemic nature of this compound is critical for researchers and drug developers, as the individual enantiomers of propoxyphene exhibit markedly different pharmacological properties. This guide provides an in-depth technical overview of the stereochemistry, pharmacology, and analytical considerations of this compound.

Stereochemistry of Propoxyphene

Propoxyphene has two chiral centers, which gives rise to four possible stereoisomers: α-dextropropoxyphene, α-levopropoxyphene, β-dextropropoxyphene, and β-levopropoxyphene.[1][2][3] The α- and β- forms are diastereomers. The racemic mixture of clinical significance, and the subject of this guide, is composed of the α-enantiomers.

  • α-dextropropoxyphene ((+)-propoxyphene): The (2S,3R)-isomer.

  • α-levopropoxyphene ((-)-propoxyphene): The (2R,3S)-isomer.

The deuteration in this compound is typically on one of the phenyl rings and does not alter the fundamental stereochemical relationship between the enantiomers.

G rac_propoxyphene This compound (Racemic Mixture) dextro α-dextropropoxyphene-D5 ((+)-enantiomer) Analgesic rac_propoxyphene->dextro 50% levo α-levopropoxyphene-D5 ((-)-enantiomer) Antitussive rac_propoxyphene->levo 50%

Stereoisomeric composition of this compound.

Distinct Pharmacological Profiles of Propoxyphene Enantiomers

The pharmacological activity of propoxyphene is stereospecific. The analgesic effects are attributed almost exclusively to the dextro-isomer, while the levo-isomer possesses antitussive (cough suppressant) properties with minimal analgesic activity.[1][4][5][6] This significant difference in the biological activity of the enantiomers underscores the importance of chiral separation and analysis in both clinical and research settings.

EnantiomerPrimary Pharmacological ActivityAnalgesic PotencyNotes
α-dextropropoxyphene Opioid AgonistYesResponsible for the primary pain-relieving effects of propoxyphene.[7] It has been marketed as an analgesic under trade names like Darvon.
α-levopropoxyphene AntitussiveMinimal to NoneLacks significant analgesic properties but is an effective cough suppressant.[1][5][6] It was marketed under the trade name Novrad (Darvon spelled backward).

Experimental Protocol: Chiral Separation of Propoxyphene Enantiomers by High-Performance Liquid Chromatography (HPLC)

The separation and quantification of the individual enantiomers of propoxyphene are crucial for pharmacological studies and quality control. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose. The following is a representative protocol based on established methods for chiral separation.

Objective: To resolve and quantify the α-dextropropoxyphene and α-levopropoxyphene enantiomers from a racemic mixture.

Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile, methanol, and isopropanol

  • Volatile buffer, e.g., ammonium acetate or triethylamine acetate

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like cellulose or amylose derivatives)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Mobile Phase Preparation: A typical mobile phase for chiral separation of basic compounds like propoxyphene on a polysaccharide-based CSP would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact composition should be optimized for the specific column used.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD).

    • Mobile Phase: Isocratic elution with a pre-determined mixture of solvents.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV absorbance at a suitable wavelength (e.g., 254 nm) or mass spectrometry for higher sensitivity and specificity, particularly for the deuterated analog.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Record the chromatograms. The two enantiomers should appear as two distinct, well-resolved peaks.

    • Identify the peaks corresponding to dextropropoxyphene and levopropoxyphene based on the elution order determined by running individual enantiomer standards, if available.

    • Quantify the amount of each enantiomer in the samples by comparing their peak areas to the calibration curve.

G cluster_0 Sample Preparation cluster_1 Chiral HPLC Analysis cluster_2 Data Analysis sample This compound Sample dissolution Dissolve in Mobile Phase sample->dissolution injection Inject into HPLC System dissolution->injection separation Separation on Chiral Column injection->separation detection UV or MS Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify Enantiomers chromatogram->quantification

Workflow for chiral separation and analysis of this compound.

Conclusion

The term this compound refers to a 1:1 mixture of its dextro- and levo-enantiomers, with the deuterium labeling serving as a tool for analytical purposes. The profound differences in the pharmacological activities of these enantiomers—analgesia from the dextro-isomer and antitussive effects from the levo-isomer—necessitate a thorough understanding and careful consideration of its racemic nature in any research or drug development context. The use of chiral separation techniques, such as HPLC, is essential for accurately studying and quantifying the individual stereoisomers of this compound. This guide provides a foundational understanding for professionals working with this compound, emphasizing the critical interplay between stereochemistry and biological function.

References

Stability of rac-Propoxyphene-D5 in Various Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the stability of racemic-Propoxyphene-D5 in different solvent systems. The information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines key stability data, detailed experimental methodologies for stability-indicating assays, and visual representations of experimental workflows and potential degradation pathways.

Introduction to rac-Propoxyphene-D5 Stability

This compound is a deuterated analog of propoxyphene, an opioid analgesic. The inclusion of deuterium atoms can influence the metabolic fate and, in some instances, the chemical stability of the molecule. Understanding the stability of this compound in various solvents is critical for the development of robust analytical methods, the preparation of stable formulations, and ensuring the integrity of reference standards.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[1][2] These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate decomposition.[1][2] The goal is often to achieve approximately 10% degradation to ensure that the "worst-case" degradation products can be identified and analytical methods can be validated as "stability-indicating."

Quantitative Stability Data

Direct quantitative stability data for this compound across a range of organic solvents is limited in publicly available literature. However, information on the stability of propoxyphene and its major metabolite, norpropoxyphene, provides valuable insights into its likely behavior. Commercial suppliers of this compound solutions, typically in acetonitrile or methanol, recommend refrigerated storage (2-8°C) to ensure long-term stability.

The stability of propoxyphene hydrochloride has been noted to be greatest in acidic conditions, specifically in solutions with a pH between 2 and 3.5.[3] The stability of the related compound, norpropoxyphene, has been observed to be compromised in both methanol and acetonitrile, where it can convert to a cyclic intermediate. This conversion is slowed, but not prevented, by storage at freezer temperatures.

CompoundSolvent/ConditionTemperatureTimeObservation
Propoxyphene HClAqueous solution (pH 2-3.5)Not specifiedNot specifiedStable[3]
NorpropoxypheneMethanolFreezer18 monthsConversion to a cyclic intermediate (NPD)
NorpropoxypheneMethanol60°C2 hoursNearly complete conversion to NPD
NorpropoxypheneAcetonitrileNot specifiedNot specifiedConversion to NPD occurs at a similar rate to methanol

Experimental Protocols

A detailed experimental protocol for assessing the stability of this compound is crucial for obtaining reliable and reproducible data. The following is a representative protocol for a forced degradation study, employing High-Performance Liquid Chromatography (HPLC) with UV detection, a common technique for stability-indicating assays.[4]

Objective

To evaluate the stability of this compound in various solvents under stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method.

Materials and Reagents
  • This compound reference standard

  • Solvents: Acetonitrile, Methanol, Ethanol, Dimethyl sulfoxide (DMSO), Water (HPLC grade)

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Mobile phase components (e.g., Ammonium formate, Formic acid)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.

  • A suitable reversed-phase HPLC column (e.g., C18, 3 µm, 100 mm x 3.0 mm i.d.).

  • Mass spectrometer (optional, for identification of degradation products).

  • pH meter.

  • Environmental chambers for controlled temperature and humidity.

  • Photostability chamber.

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as acetonitrile or methanol.

  • Working Solutions: Dilute the stock solution with the respective stress media (solvents, acidic, basic, and oxidative solutions) to a final concentration of approximately 0.1 mg/mL.

Forced Degradation Procedure
  • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and heat at 60°C for 2 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug and its solution in various solvents to 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug and its solution in various solvents to light in a photostability chamber.

For all stress conditions, a control sample (drug solution without the stress agent) should be analyzed simultaneously.

HPLC Analysis
  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical starting point would be a linear gradient from 5% to 95% Acetonitrile over 15-20 minutes.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at a suitable wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 5 µL

  • Analysis: Inject the stressed and control samples into the HPLC system.

  • Data Evaluation:

    • Determine the retention time of the parent this compound peak.

    • Identify and quantify any degradation products.

    • Calculate the percentage of degradation.

    • Assess peak purity to ensure that the parent peak is free from co-eluting degradants.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a forced degradation study of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution working Dilute to 0.1 mg/mL Working Solutions stock->working acid Acid Hydrolysis (0.1M HCl, 60°C) working->acid base Base Hydrolysis (0.1M NaOH, 60°C) working->base oxidation Oxidation (3% H₂O₂, RT) working->oxidation thermal Thermal Stress (60°C) working->thermal photo Photolytic Stress working->photo hplc HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (% Degradation, Peak Purity) hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

Potential Degradation Pathway

Based on the known degradation of norpropoxyphene, a potential degradation pathway for propoxyphene could involve cyclization. The following diagram illustrates this hypothetical pathway.

G propoxyphene This compound intermediate Cyclic Intermediate (Hypothetical) propoxyphene->intermediate Stress Conditions (e.g., Heat, Solvent) degradation_product Further Degradation Products intermediate->degradation_product

Caption: Hypothetical Degradation Pathway for this compound.

Conclusion

References

Deconstructing the rac-Propoxyphene-D5 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a certified reference material like rac-Propoxyphene-D5 is a critical document that underpins the validity of analytical measurements. This guide provides an in-depth explanation of the data and methodologies presented in a typical CoA for this substance, ensuring its proper use and interpretation in a laboratory setting.

Quantitative Data Summary

A Certificate of Analysis for this compound provides a comprehensive summary of the material's identity, purity, and concentration. The following tables outline the typical quantitative data presented.

Table 1: Product Information
ParameterSpecification
Product NameThis compound
Catalog NumberVaries by supplier
Lot NumberExample: FN01012001
Molecular FormulaC₂₂H₂₄D₅NO₂
CAS Number136765-49-6
Molecular Weight344.50 g/mol
FormatSolution
SolventAcetonitrile
Concentration1.0 mg/mL ± 2%
Expiration DateOctober 2028
Storage-20°C in a dark, sealed container
Table 2: Analytical Test Results
TestMethodAcceptance CriteriaResult
Purity (Chromatographic)HPLC-UV≥ 98.0%99.5%
Purity (Isotopic)LC-MS/MS≥ 99% Deuterium incorporation99.6% D₅
Identity¹H-NMRConforms to structureConforms
IdentityLC-MS/MSConforms to known mass spectrumConforms
ConcentrationGravimetric with HPLC-UV verification0.98 - 1.02 mg/mL1.00 mg/mL
Residual SolventsHeadspace GC-MS≤ 0.5%< 0.1%
Water ContentKarl Fischer Titration≤ 0.5%0.02%

Experimental Protocols

The reliability of the data presented in a CoA is directly linked to the rigor of the experimental methods employed. Below are detailed methodologies for the key analyses performed on this compound.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Procedure: The sample is diluted with the mobile phase to a suitable concentration. The purity is determined by calculating the area percent of the principal peak relative to the total peak area.

Isotopic Purity and Identity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: Sciex QTRAP 6500+ LC-MS/MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Same as HPLC-UV method.

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Scan Type: Full Scan (for mass confirmation) and Multiple Reaction Monitoring (MRM) (for isotopic purity).

    • Precursor Ion (Q1): m/z 345.3

    • Product Ions (Q3): Specific transitions are monitored for both the deuterated and non-deuterated forms.

  • Procedure: The sample is analyzed to confirm the mass of the deuterated molecule. The isotopic purity is determined by comparing the signal intensity of the D₅ species to any observed D₀ to D₄ species.

Identity by Proton Nuclear Magnetic Resonance (¹H-NMR)
  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃)

  • Procedure: A small amount of the neat material (pre-solution preparation) is dissolved in the deuterated solvent. The resulting spectrum is analyzed for chemical shifts and coupling constants, which are then compared to a reference spectrum of rac-Propoxyphene to confirm the structural integrity. The absence of signals in the aromatic region where deuterium has been incorporated confirms the isotopic labeling.

Concentration by Gravimetric Preparation and HPLC-UV Verification
  • Gravimetric Preparation: The solution is prepared by accurately weighing the this compound neat material using a calibrated microbalance and dissolving it in a precise volume of acetonitrile in a Class A volumetric flask.

  • HPLC-UV Verification: The concentration of the prepared solution is verified against an independently prepared calibration curve of a certified reference standard.

Visualized Workflows and Logical Relationships

To further clarify the processes involved in the certification of this compound, the following diagrams illustrate the key workflows.

cluster_0 Material Receipt and Initial Assessment cluster_1 Analytical Testing and Characterization cluster_2 Solution Preparation and Final QC A Receipt of this compound Neat Material B Visual Inspection A->B C Documentation Review A->C D Preliminary ID (FTIR) B->D E Identity Confirmation (¹H-NMR, LC-MS/MS) D->E F Chromatographic Purity (HPLC-UV) D->F G Isotopic Purity (LC-MS/MS) D->G H Residual Solvents (GC-MS) D->H I Water Content (Karl Fischer) D->I J Gravimetric Preparation of Solution E->J F->J G->J H->J I->J K Concentration Verification (HPLC-UV) J->K L Final Product Homogeneity Testing K->L M Generation of Certificate of Analysis L->M

Figure 1: Overall workflow for the certification of this compound.

cluster_0 Purity Analysis Pathway cluster_1 Decision cluster_2 Outcome A Sample Aliquot B HPLC-UV Analysis A->B Chromatographic C LC-MS/MS Analysis A->C Isotopic D Data Integration and Calculation B->D C->D E Comparison to Acceptance Criteria D->E F Purity Specification Met? E->F G Yes F->G H No F->H I Proceed to Solution Preparation G->I J Reject Batch H->J

Figure 2: Logical pathway for purity assessment of this compound.

The Critical Role of D5-Labeled Propoxyphene as an Internal Standard in Quantitative Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical and forensic toxicology, the precise and accurate quantification of therapeutic agents and drugs of abuse is paramount. Propoxyphene, a narcotic analgesic, has been a compound of significant interest due to its therapeutic use and potential for abuse. The gold standard for the quantification of propoxyphene in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). A cornerstone of robust and reliable LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS). This technical guide delves into the rationale and practical application of employing a D5-labeled propoxyphene (Propoxyphene-d5) as an internal standard for the quantitative analysis of propoxyphene.

The Principle of Isotopic Dilution Mass Spectrometry

The use of a D5-labeled internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically enriched version of the analyte to the sample at the beginning of the analytical process. The SIL-IS, in this case, Propoxyphene-d5, is chemically identical to the analyte of interest (propoxyphene) but has a different mass due to the replacement of five hydrogen atoms with deuterium.

This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. By measuring the ratio of the response of the analyte to the internal standard, any variations that occur during the analytical workflow can be effectively normalized, leading to highly accurate and precise quantification.

Advantages of Using D5-Propoxyphene as an Internal Standard

The selection of an appropriate internal standard is critical for the development of a robust bioanalytical method. While structurally similar analogs can be used, SIL-ISs like D5-propoxyphene offer several distinct advantages:

  • Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since D5-propoxyphene co-elutes with propoxyphene and experiences the same matrix effects, the ratio of their signals remains constant, thus mitigating the impact of these effects on the final quantitative result.

  • Compensation for Sample Loss: During multi-step sample preparation procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), analyte loss is often unavoidable. As the SIL-IS is added at the initial stage, it experiences the same degree of loss as the native analyte. Consequently, the analyte-to-internal standard ratio remains unaffected, ensuring accurate quantification even with incomplete recovery.

  • Improved Precision and Accuracy: By accounting for variations in extraction efficiency, matrix effects, and instrument response, the use of a D5-labeled internal standard significantly enhances the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.[1]

  • Enhanced Method Robustness: The use of a SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions, leading to a more rugged and reliable assay.

Data Presentation: Quantitative Performance of a Propoxyphene LC-MS/MS Assay

The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of propoxyphene in a biological matrix using D5-propoxyphene as an internal standard. The data presented is a composite representation from various sources to illustrate the expected performance of such an assay.

Validation ParameterTypical Performance
Linearity
Calibration Range1 - 10,000 ng/mL
Correlation Coefficient (R²)≥ 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy
Intra-day Accuracy (%Bias)Within ±15% of nominal value
Inter-day Accuracy (%Bias)Within ±15% of nominal value
Recovery
Extraction RecoveryConsistent and reproducible

Experimental Protocols

Two common sample preparation techniques for the analysis of propoxyphene in biological matrices are "Dilute and Shoot" for simpler matrices like urine and Solid-Phase Extraction (SPE) for more complex matrices like blood or plasma.

Protocol 1: "Dilute and Shoot" for Urine Samples

This method is rapid and suitable for high-throughput screening.

  • Sample Preparation:

    • To 25 µL of urine sample in a microcentrifuge tube, add 200 µL of deionized water.

    • Add 25 µL of a 1250 ng/mL solution of D5-propoxyphene in methanol (or another suitable solvent) to each sample, calibrator, and quality control sample.

    • Vortex mix for 10 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate propoxyphene from other matrix components.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions:

      • Propoxyphene: Precursor ion (Q1) m/z 340.2 → Product ion (Q3) m/z 266.2 (quantifier) and m/z 58.1 (qualifier).

      • D5-Propoxyphene: Precursor ion (Q1) m/z 345.3 → Product ion (Q3) m/z 58.1.

    • Collision Energy: Optimized for each transition.

Protocol 2: Solid-Phase Extraction (SPE) for Blood/Plasma Samples

This method provides a cleaner extract and is suitable for achieving lower limits of quantification.

  • Sample Pre-treatment:

    • To 1 mL of plasma/serum or 1 g of homogenized tissue, add the D5-propoxyphene internal standard.

    • Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.

  • SPE Procedure:

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0).

    • Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

    • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 100 mM acetic acid, and then 3 mL of methanol.

    • Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.

    • Elution: Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential adjustments to the gradient to optimize separation for the cleaner sample.

Mandatory Visualizations

experimental_workflow sample Biological Sample (e.g., Urine, Plasma) add_is Addition of D5-Propoxyphene (IS) sample->add_is prep Sample Preparation (Dilution or SPE) add_is->prep lc LC Separation prep->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Analysis (Ratio of Analyte/IS) ms->data result Quantitative Result data->result logical_relationship analyte Propoxyphene (Analyte) process Analytical Process Variations (Extraction Loss, Matrix Effects) analyte->process Affected by ratio Constant Ratio (Analyte Signal / IS Signal) analyte->ratio Signal is D5-Propoxyphene (IS) is->process Affected similarly is->ratio Signal result Accurate & Precise Quantification ratio->result Leads to fragmentation_pathway cluster_propoxyphene Propoxyphene Fragmentation cluster_d5_propoxyphene D5-Propoxyphene Fragmentation propoxyphene_m Propoxyphene [M+H]+ = m/z 340.2 propoxyphene_f1 Product Ion m/z 266.2 propoxyphene_m->propoxyphene_f1 Loss of C5H10O propoxyphene_f2 Product Ion m/z 58.1 propoxyphene_m->propoxyphene_f2 Dimethylisopropylamine fragment d5_propoxyphene_m D5-Propoxyphene [M+H]+ = m/z 345.3 d5_propoxyphene_f1 Product Ion m/z 58.1 d5_propoxyphene_m->d5_propoxyphene_f1 Dimethylisopropylamine fragment

References

A Technical Guide to rac-Propoxyphene-D5 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of rac-Propoxyphene-D5, a deuterated analog of propoxyphene, for its application in research settings. The primary utility of this compound lies in its role as an internal standard for the quantitative analysis of propoxyphene and its metabolites in complex biological matrices. Its stable isotope label allows for precise differentiation from the unlabeled analyte in mass spectrometry-based assays, ensuring high accuracy and reproducibility.

Commercial Suppliers and Product Specifications

This compound is available from several reputable suppliers as a certified reference material (CRM), typically dissolved in an organic solvent. These standards are essential for forensic analysis, clinical toxicology, and pharmacokinetic studies.

SupplierProduct DescriptionConcentrationFormatKey Applications
LGC Standards This compound in Acetonitrile1.0 mg/mL, 0.1 mg/mLSolutionCalibration and control in drug measurement.[1][2]
(±)Propoxyphene-D5 in Methanol1.0 mg/mLSolutionOpiate and Opioid Reference Material.[3]
Sigma-Aldrich (Cerilliant®) (±)-Propoxyphene-D5 in Acetonitrile1.0 mg/mL, 100 µg/mLCertified Spiking Solution® AmpuleInternal standard for GC/MS or LC/MS in urine drug testing, pain prescription monitoring, forensic analysis, or clinical toxicology.[4][5][6][7]
Avantor (Merck) (+/-)-Propoxyphene-D5 solution in Acetonitrile1.0 mg/mL, 100 µg/mLCertified Reference Material AmpuleDrug and metabolite standards.

Mechanism of Action: Propoxyphene Signaling Pathway

Propoxyphene is a synthetic opioid analgesic.[4] Its mechanism of action involves binding to and activating opioid receptors, primarily the mu-opioid receptor (OPRM1), which is a G-protein coupled receptor.[3] This interaction initiates a signaling cascade that ultimately leads to the analgesic effect by modulating neuronal excitability and neurotransmitter release.

The key steps in the propoxyphene signaling pathway are as follows:

  • Receptor Binding: Propoxyphene binds to the mu-opioid receptor on the neuronal cell membrane.

  • G-Protein Activation: This binding causes a conformational change in the receptor, leading to the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαi subunit of the G-protein complex.

  • Inhibition of Adenylate Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylate cyclase.

  • Reduction of cAMP: The inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

  • Modulation of Ion Channels: The signaling cascade also leads to the closure of N-type voltage-gated calcium channels and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

  • Neuronal Hyperpolarization and Reduced Neurotransmitter Release: The efflux of potassium ions results in hyperpolarization of the neuronal membrane, making it less excitable. The reduced influx of calcium ions inhibits the release of nociceptive (pain-signaling) neurotransmitters such as substance P, GABA, and dopamine.

Propoxyphene_Signaling_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Propoxyphene Propoxyphene OPRM1 Mu-Opioid Receptor (OPRM1) Propoxyphene->OPRM1 Binds to G_protein G-Protein (αiβγ) OPRM1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Neurotransmitter_release Reduced Neurotransmitter Release (e.g., Substance P) Ca_channel->Neurotransmitter_release Inhibition leads to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to

Propoxyphene's mechanism of action via the mu-opioid receptor signaling pathway.

Experimental Protocol: Quantification of Propoxyphene in Biological Samples using LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of propoxyphene from biological matrices such as plasma, serum, or urine, using this compound as an internal standard. This method is based on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • This compound internal standard solution

  • Propoxyphene analytical standard for calibration curve

  • Biological matrix (e.g., plasma, urine)

  • 100 mM Phosphate buffer (pH 6.0)

  • Methanol (CH3OH)

  • Deionized water

  • 100 mM Acetic acid

  • Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v) elution solvent

  • 1% HCl in Methanol

  • LC-MS/MS mobile phase

  • Solid-Phase Extraction (SPE) columns (e.g., Clean Screen® DAU)

Procedure:

  • Sample Preparation: a. To 1 mL of 100 mM phosphate buffer (pH 6.0), add a known amount of this compound internal standard. b. Add 1-2 mL of the biological sample (e.g., plasma, urine) or 1 g of tissue homogenate. c. Vortex the mixture and let it stand for 5 minutes. d. Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex again. e. Ensure the sample pH is 6.0 ± 0.5, adjusting if necessary. f. Centrifuge for 10 minutes at 2000 rpm and collect the supernatant.

  • Solid-Phase Extraction (SPE): a. Condition the SPE column: Sequentially wash the column with 3 mL of methanol, 3 mL of deionized water, and 3 mL of 100 mM phosphate buffer (pH 6.0). b. Load the sample: Apply the supernatant from the sample preparation step onto the conditioned SPE column at a flow rate of 1-2 mL/minute. c. Wash the column: Sequentially wash the column with 3 mL of deionized water, 3 mL of 100 mM acetic acid, and 3 mL of methanol to remove interfering substances. Dry the column under full vacuum for 5 minutes. d. Elute the analytes: Elute the propoxyphene and this compound from the column with 3 mL of the elution solvent (CH2Cl2/IPA/NH4OH) at a flow rate of 1-2 mL/minute.

  • Eluate Processing: a. Add 100 µL of 1% HCl in methanol to the collected eluate. b. Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40 °C.

  • Reconstitution and Analysis: a. Reconstitute the dried residue in 100 µL of the LC-MS/MS mobile phase. b. Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.

  • Data Analysis: a. Quantify the concentration of propoxyphene in the sample by creating a calibration curve using the peak area ratio of the analyte to the internal standard (this compound).

Experimental_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Add_IS Spike with This compound Sample->Add_IS Buffer Add Buffer (pH 6.0) Add_IS->Buffer Centrifuge Centrifuge & Collect Supernatant Buffer->Centrifuge Condition Condition SPE Column Load Load Sample Centrifuge->Load Condition->Load Wash Wash Column Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Quantify Data Acquisition & Quantification Inject->Quantify

A typical experimental workflow for the quantification of propoxyphene using a deuterated internal standard.

References

In-Depth Technical Guide: Unraveling the Degradation Pathways of Propoxyphene with D5 Analog Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of propoxyphene, a synthetic opioid analgesic. It details the key degradation products, outlines experimental protocols for forced degradation studies, and emphasizes the critical role of the deuterated D5 analog of propoxyphene as an internal standard for accurate quantitative analysis.

Introduction to Propoxyphene and Its Stability

Propoxyphene has been utilized for the management of mild to moderate pain. However, its inherent chemical stability is a significant concern in pharmaceutical development and quality control. Understanding the mechanisms by which propoxyphene degrades is paramount for developing stable formulations, establishing appropriate storage conditions, and ensuring patient safety. Forced degradation studies are a cornerstone of this process, providing insights into the potential degradation products that may form under various stress conditions.

Key Degradation Pathways of Propoxyphene and its Metabolite Norpropoxyphene

Propoxyphene's primary degradation pathways involve metabolic transformation and subsequent chemical instability of its major metabolite, norpropoxyphene.

2.1. Metabolic N-Demethylation

The principal metabolic route for propoxyphene in the body is N-demethylation, a reaction mediated by cytochrome P450 enzymes, to produce norpropoxyphene.[1] This metabolite is then primarily excreted through the kidneys.[1]

2.2. Instability and Degradation of Norpropoxyphene

Norpropoxyphene is notably unstable and susceptible to degradation, particularly under alkaline conditions.[2][3] This instability presents a significant analytical challenge. The primary degradation pathway for norpropoxyphene involves a chemical rearrangement and subsequent dehydration, leading to the formation of a dehydrated rearrangement product.[2][3][4] This conversion can occur both in vivo and ex vivo during sample handling and analysis.[2][3]

Furthermore, in neutral solutions such as methanol, norpropoxyphene has been observed to convert into a cyclic intermediate over time.[5]

A visual representation of these degradation pathways is provided below.

Propoxyphene_Degradation_Pathways Figure 1: Degradation Pathways of Propoxyphene and Norpropoxyphene Propoxyphene Propoxyphene Norpropoxyphene Norpropoxyphene Propoxyphene->Norpropoxyphene N-demethylation (Metabolism) Dehydrated_Rearrangement_Product Dehydrated_Rearrangement_Product Norpropoxyphene->Dehydrated_Rearrangement_Product Rearrangement & Dehydration (Alkaline Conditions) Cyclic_Intermediate Cyclic_Intermediate Norpropoxyphene->Cyclic_Intermediate Cyclization (Neutral Solution)

Propoxyphene Degradation Pathways.

Quantitative Data Summary

The search results highlight the qualitative aspects of degradation but provide limited specific quantitative data on degradation kinetics. However, the significant instability of norpropoxyphene under certain conditions is evident.

CompoundStress ConditionObservation
NorpropoxypheneAlkaline ExtractionThe concentration decreases to a negligible amount.[3]
Rearrangement ProductAlkaline ExtractionA significant increase in concentration is observed.[3]
NorpropoxypheneNeutral Methanol SolutionUndergoes conversion to a cyclic intermediate over time.[5]

Experimental Protocols for Degradation Studies

A robust understanding of propoxyphene's degradation profile requires well-defined experimental protocols for forced degradation and subsequent analysis.

4.1. Forced Degradation (Stress Testing) Protocol

To induce degradation and identify potential degradants, the drug substance should be subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[6][7]

  • Acidic Hydrolysis: Reflux the drug substance in 0.1 M hydrochloric acid.

  • Alkaline Hydrolysis: Reflux the drug substance in 0.1 M sodium hydroxide.

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C).

  • Photodegradation: Expose the drug substance to light from a calibrated source (e.g., xenon lamp).

4.2. Analytical Methodology: Stability-Indicating LC-MS/MS Method

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. The use of a deuterated internal standard, such as propoxyphene-D5, is best practice for ensuring accuracy and precision.

4.2.1. Sample Preparation

  • Prepare stock solutions of propoxyphene and the degradation samples.

  • To a defined volume of each sample, add a precise amount of propoxyphene-D5 internal standard solution.

  • Dilute the samples to the final concentration with the mobile phase.

4.2.2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4]
Mobile Phase A 0.1% Formic acid in water[4]
Mobile Phase B 0.1% Formic acid in acetonitrile[4]
Gradient Optimized gradient to separate propoxyphene, norpropoxyphene, and degradation products
Flow Rate 0.4 mL/min[4]
Column Temperature 50°C[4]
Injection Volume 5 µL[4]
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode
Scan Type Multiple Reaction Monitoring (MRM)

4.2.3. MRM Transitions (Illustrative)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Propoxyphene[Parent Mass + H]+[Fragment Ion]+
Norpropoxyphene326[Fragment Ion]+
Dehydrated Rearrangement Product308[Fragment Ion]+
Propoxyphene-D5 (IS)[Parent Mass + 5 + H]+[Fragment Ion]+

4.2.4. Quantification The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard (propoxyphene-D5) and comparing this ratio to a calibration curve constructed from standards of known concentrations.

Visualization of the Analytical Workflow

The logical flow of the analytical process is depicted in the following diagram.

Analytical_Workflow Figure 2: Analytical Workflow for Propoxyphene Degradation Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Degradation Sample Add_IS Spike with Propoxyphene-D5 (IS) Sample->Add_IS Dilution Dilute to Final Concentration Add_IS->Dilution Injection Inject Sample Dilution->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Area Ratios Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Analytical Workflow for Propoxyphene.

Conclusion

The degradation of propoxyphene is primarily characterized by the instability of its main metabolite, norpropoxyphene, which readily degrades under various conditions. A thorough investigation of these degradation pathways is essential for pharmaceutical development. The use of a deuterated internal standard, such as propoxyphene-D5, in conjunction with a validated stability-indicating LC-MS/MS method, is indispensable for the accurate and reliable quantification of propoxyphene and its degradation products. This approach ensures the generation of high-quality data necessary for regulatory submissions and for guaranteeing the overall quality and safety of propoxyphene-containing drug products.

References

Foundational Principles of Using Internal Standards in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational principles for the application of internal standards (IS) in mass spectrometry (MS), with a particular focus on applications within drug development and bioanalysis. This guide will cover the core concepts, selection criteria, experimental protocols, and data analysis techniques essential for the accurate and precise quantification of analytes in complex matrices.

The Core Principle: Why Use an Internal Standard?

In quantitative mass spectrometry, the primary goal is to establish a precise and accurate relationship between the instrument signal and the concentration of an analyte of interest. However, the analytical process is susceptible to various sources of variability that can compromise this relationship.[1][2] An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality control samples at a constant amount.[3][4] Its purpose is to mimic the behavior of the analyte throughout the entire analytical workflow, from sample preparation to detection, thereby compensating for variations and ensuring the reliability of the results.[5][6]

By monitoring the ratio of the analyte signal to the internal standard signal, analysts can correct for a multitude of potential errors, including:

  • Variability in Sample Preparation: Losses during extraction, evaporation, or reconstitution steps.[1]

  • Injection Volume Discrepancies: Minor variations in the volume of sample introduced into the MS system.[7]

  • Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[8]

  • Instrumental Drift: Fluctuations in the mass spectrometer's sensitivity over the course of an analytical run.[8]

The fundamental assumption is that any factor affecting the analyte will have a proportional effect on the internal standard. Therefore, the ratio of their signals remains constant, providing a more accurate measure of the analyte's concentration.[8]

The Workflow of Internal Standard Application

The integration of an internal standard into a quantitative MS workflow follows a systematic process to ensure accurate and reproducible results. The following diagram illustrates a typical experimental workflow in bioanalysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Known Amount of Internal Standard (IS) sample->add_is Early as possible injection Inject into LC-MS/MS System extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction separation Chromatographic Separation evaporation Evaporation & Reconstitution extraction->evaporation detection Mass Spectrometric Detection (MRM) evaporation->injection injection->separation separation->detection peak_integration Peak Integration (Analyte & IS) detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Construct Calibration Curve ratio_calculation->calibration_curve quantification Quantify Analyte in Unknown Samples calibration_curve->quantification

A typical bioanalytical workflow incorporating an internal standard.

Types of Internal Standards

The choice of an internal standard is critical and largely depends on the nature of the analyte and the analytical method. The two primary types of internal standards used in mass spectrometry are:

Stable Isotope-Labeled Internal Standards (SIL-IS)

A SIL-IS is a form of the analyte in which one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N). This makes the SIL-IS chemically and physically almost identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[5] Due to the mass difference, the SIL-IS can be distinguished from the analyte by the mass spectrometer. This is considered the "gold standard" for internal standards in mass spectrometry.

Structural Analogs

A structural analog is a molecule that is chemically similar to the analyte but not isotopically labeled. It should have similar functional groups and physicochemical properties to ensure it mimics the analyte's behavior. This option is often more cost-effective than a SIL-IS but may not perfectly track the analyte through all stages of the analysis, particularly in its ionization efficiency.

The following diagram illustrates the decision-making process for selecting a suitable internal standard.

Decision tree for internal standard selection.

Experimental Protocol: A Case Study

To illustrate the practical application of internal standards, this section provides a detailed experimental protocol for the simultaneous determination of Amlodipine (AML) and Atorvastatin (ATO) in human plasma using an LC-MS/MS method with Eplerenone as the internal standard.[1]

Materials and Reagents
  • Analytes: Amlodipine, Atorvastatin

  • Internal Standard: Eplerenone

  • Reagents: Acetonitrile, Diethyl ether, Ethyl acetate, Ammonium formate (all HPLC or LC-MS grade)

  • Biological Matrix: Human plasma

Sample Preparation
  • To 500 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (Eplerenone).

  • Vortex the mixture for 30 seconds.

  • Add 2 mL of diethyl ether, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube.

  • Repeat the extraction with 2 mL of ethyl acetate.

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

LC-MS/MS Conditions
ParameterSetting
LC System Waters Acquity UPLC
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Ammonium formate and Acetonitrile
Flow Rate 0.25 mL/min
Injection Volume 10 µL
MS System Waters Xevo TQD LC-MS/MS
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
Mass Spectrometric Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Amlodipine409.1237.9
Atorvastatin559.3440.2
Eplerenone (IS)415.2267.1

Data Presentation and Analysis

The use of an internal standard is validated through a series of experiments to assess the method's linearity, precision, accuracy, and stability. The following tables summarize typical validation data for the described method.[1]

Linearity

The linearity of the method is assessed by analyzing a series of calibration standards and plotting the peak area ratio (analyte/IS) against the analyte concentration.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Amlodipine0.1 - 10≥ 0.999
Atorvastatin0.05 - 50≥ 0.999
Precision and Accuracy

Precision (expressed as %CV) and accuracy (expressed as %Bias) are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

Intra-day Precision and Accuracy

AnalyteConcentration (ng/mL)Precision (%CV)Accuracy (%Bias)
Amlodipine0.3≤ 5%± 5%
5≤ 5%± 5%
8≤ 5%± 5%
Atorvastatin0.15≤ 5%± 5%
25≤ 5%± 5%
40≤ 5%± 5%

Inter-day Precision and Accuracy

AnalyteConcentration (ng/mL)Precision (%CV)Accuracy (%Bias)
Amlodipine0.3≤ 10%± 10%
5≤ 10%± 10%
8≤ 10%± 10%
Atorvastatin0.15≤ 10%± 10%
25≤ 10%± 10%
40≤ 10%± 10%

Troubleshooting Internal Standard Variability

Variability in the internal standard response can indicate issues with the analytical method. A systematic approach to troubleshooting is crucial.

troubleshooting_workflow start IS Response Variability Detected check_prep Review Sample Preparation - Pipetting errors? - Inconsistent extraction? - IS solution stability? start->check_prep check_lc Investigate LC System - Injection issues? - Column degradation? - Mobile phase composition? check_prep->check_lc If prep is consistent resolve Implement Corrective Action check_prep->resolve Identify error check_ms Examine MS System - Source contamination? - Detector fatigue? - Gas flow instability? check_lc->check_ms If LC is stable check_lc->resolve Identify issue check_matrix Assess Matrix Effects - Co-eluting interferences? - Differential suppression/enhancement? check_ms->check_matrix If MS is performing check_ms->resolve Identify problem check_matrix->resolve Identify cause

A systematic workflow for troubleshooting internal standard variability.

Conclusion

The appropriate selection and use of internal standards are fundamental to achieving accurate and reliable quantitative results in mass spectrometry, particularly within the demanding context of drug development and bioanalysis. By compensating for the inherent variability of the analytical process, internal standards provide the foundation for robust and defensible data. This guide has outlined the core principles, types, selection criteria, and practical application of internal standards, providing researchers and scientists with the knowledge to implement these essential tools effectively in their work.

References

The Pivotal Role of rac-Propoxyphene-D5 in Modern Forensic Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of forensic toxicology, the demand for precise and reliable quantification of licit and illicit substances is paramount. The opioid analgesic propoxyphene, despite its withdrawal from many markets, remains a significant compound of interest in postmortem and drug-facilitated crime investigations. This technical guide delves into the critical role of the stable isotope-labeled internal standard, rac-Propoxyphene-D5, in the accurate mass spectrometric analysis of propoxyphene and its primary metabolite, norpropoxyphene. This document provides a comprehensive overview of the metabolic pathways of propoxyphene, detailed experimental protocols for its quantification in biological matrices, and a summary of key analytical parameters. The use of this compound is highlighted as an essential tool for mitigating matrix effects and ensuring the defensibility of toxicological findings.

Introduction: The Forensic Significance of Propoxyphene

Propoxyphene is a synthetic opioid analgesic that has been prescribed for the relief of mild to moderate pain. Due to concerns over its potential for abuse and cardiac toxicity, its use has been restricted or discontinued in many countries. However, its continued presence in forensic casework necessitates robust and accurate analytical methods for its detection and quantification in biological specimens such as blood, urine, and tissue.

The primary challenge in forensic drug analysis is the complexity of the biological matrix, which can interfere with the analytical signal and lead to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for addressing these challenges in mass spectrometry-based methods. By incorporating a known amount of the deuterated analog of the target analyte at the beginning of the sample preparation process, variations in extraction efficiency and instrument response can be effectively normalized, leading to highly accurate and precise results.

Metabolic Disposition of Propoxyphene

A thorough understanding of a drug's metabolism is crucial for interpreting toxicological results. Propoxyphene is extensively metabolized in the liver, primarily through N-demethylation to its major active metabolite, norpropoxyphene. This biotransformation is predominantly mediated by the cytochrome P450 enzyme CYP3A4. Norpropoxyphene is pharmacologically active and has a longer elimination half-life than the parent drug, making it a key target in toxicological analysis. Both propoxyphene and norpropoxyphene can undergo further metabolism, including hydroxylation and glucuronide conjugation, before being excreted in the urine.

Propoxyphene Metabolism Propoxyphene Propoxyphene Norpropoxyphene Norpropoxyphene (Active Metabolite) Propoxyphene->Norpropoxyphene N-demethylation (CYP3A4) FurtherMetabolites Hydroxylated and Glucuronidated Metabolites Propoxyphene->FurtherMetabolites Minor Pathways Norpropoxyphene->FurtherMetabolites Hydroxylation, Glucuronidation Excretion Urinary Excretion Norpropoxyphene->Excretion FurtherMetabolites->Excretion

Figure 1: Metabolic pathway of propoxyphene.

The Role of this compound as an Internal Standard

This compound is a deuterated analog of propoxyphene, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to propoxyphene in its behavior during sample preparation and chromatographic separation, but is distinguishable by its higher mass in a mass spectrometer.

The core principle behind its use is isotope dilution mass spectrometry. A known quantity of this compound is added to the biological sample prior to any extraction or clean-up steps. Any loss of the analyte (propoxyphene) during these procedures will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the instrument measures the ratio of the response of the analyte to the response of the internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample, effectively canceling out any variations in sample handling or instrument performance.

Analytical Methodologies

The quantification of propoxyphene and norpropoxyphene in forensic toxicology is typically performed using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Both techniques benefit immensely from the use of this compound and its corresponding metabolite analog, Norpropoxyphene-D5.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective technique for isolating propoxyphene and norpropoxyphene from complex biological matrices like blood and urine.[1][2]

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final_prep Final Preparation Sample Biological Sample (e.g., 1-2 mL Blood/Urine) IS_Spike Spike with This compound & Norpropoxyphene-D5 Sample->IS_Spike Buffer Add 100 mM Phosphate Buffer (pH 6.0) IS_Spike->Buffer Centrifuge Vortex & Centrifuge Buffer->Centrifuge Condition Condition SPE Column (Methanol, DI Water, Buffer) Centrifuge->Condition Load Load Sample Supernatant Condition->Load Wash Wash Column (DI Water, Acetic Acid, Methanol) Load->Wash Dry Dry Column Wash->Dry Elute Elute Analytes (e.g., CH2Cl2/IPA/NH4OH) Dry->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (for LC-MS/MS) or Ethyl Acetate (for GC-MS) Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis Inject into GC-MS or LC-MS/MS

References

Preliminary Studies on rac-Propoxyphene-D5 in Clinical Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies and analytical methodologies involving rac-Propoxyphene-D5 in the field of clinical chemistry. The primary application of this compound is as a deuterated internal standard for the quantitative analysis of propoxyphene in biological matrices. This guide details experimental protocols for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presents quantitative data in structured tables, and visualizes key pathways and workflows.

Introduction to this compound

This compound is a stable isotope-labeled version of propoxyphene, a synthetic opioid analgesic. In clinical and forensic toxicology, the use of deuterated internal standards is the gold standard for quantitative analysis using mass spectrometry.[1] this compound is chemically identical to propoxyphene but is five mass units heavier due to the replacement of five hydrogen atoms with deuterium. This mass difference allows for its distinct detection by a mass spectrometer, enabling accurate quantification of the target analyte, propoxyphene, by correcting for variations during sample preparation and analysis.

Metabolic Pathway of Propoxyphene

Propoxyphene is primarily metabolized in the liver through N-demethylation to its major and pharmacologically active metabolite, norpropoxyphene. This metabolic conversion is predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. Minor metabolic pathways include ring hydroxylation and glucuronide formation. The accumulation of norpropoxyphene can lead to central nervous system and cardiac depression.

Propoxyphene Metabolism Propoxyphene Propoxyphene CYP3A4_CYP3A5 CYP3A4 / CYP3A5 (N-demethylation) Propoxyphene->CYP3A4_CYP3A5 Metabolism in Liver Norpropoxyphene Norpropoxyphene (Active Metabolite) Excretion Renal Excretion Norpropoxyphene->Excretion CYP3A4_CYP3A5->Norpropoxyphene

Metabolic pathway of propoxyphene to norpropoxyphene.

Experimental Protocols

This section details the methodologies for the extraction and analysis of propoxyphene from human plasma using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust method for extracting propoxyphene and its metabolite from biological matrices is solid-phase extraction. The following protocol is adapted from a procedure for blood, plasma, serum, and other tissues.[2]

Workflow for Solid-Phase Extraction of Propoxyphene from Plasma

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final_prep Final Preparation plasma 1-2 mL Plasma add_buffer Add 1 mL 100 mM Phosphate Buffer (pH 6) plasma->add_buffer add_is Spike with This compound add_buffer->add_is vortex1 Vortex & Incubate (5 min) add_is->vortex1 add_buffer2 Add 2 mL 100 mM Phosphate Buffer (pH 6) vortex1->add_buffer2 adjust_ph Adjust pH to 6.0 ± 0.5 add_buffer2->adjust_ph centrifuge Centrifuge at 2000 rpm (10 min) adjust_ph->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition SPE Column (Methanol, DI Water, Buffer) load Load Supernatant (1-2 mL/min) supernatant->load condition->load wash Wash Column (DI Water, Acetic Acid, Methanol) load->wash dry Dry Column (5 min) wash->dry elute Elute with CH2Cl2/IPA/NH4OH (78:20:2) dry->elute evaporate Evaporate to Dryness (< 40°C) elute->evaporate reconstitute Reconstitute in Mobile Phase (LC-MS/MS) or Ethyl Acetate (GC-MS) evaporate->reconstitute

SPE workflow for propoxyphene analysis.

Detailed Protocol:

  • Sample Pre-treatment:

    • To 1-2 mL of plasma, add 1 mL of 100 mM phosphate buffer (pH 6.0).

    • Spike the sample with the internal standard solution (this compound).

    • Vortex the sample and let it stand for 5 minutes.

    • Add an additional 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex again.

    • Ensure the sample pH is 6.0 ± 0.5, adjusting if necessary.

    • Centrifuge the sample for 10 minutes at 2000 rpm and collect the supernatant.[2]

  • Solid-Phase Extraction:

    • Conditioning: Condition a Clean Screen® DAU extraction column (200 mg) with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0).

    • Sample Loading: Load the supernatant onto the conditioned column at a flow rate of 1-2 mL/minute.

    • Washing: Wash the column with 3 mL of deionized water, followed by 3 mL of 100 mM acetic acid, and then 3 mL of methanol.

    • Drying: Dry the column completely under full vacuum for 5 minutes.

    • Elution: Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[2]

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen at a temperature below 40°C.

    • For LC-MS/MS analysis, reconstitute the residue in 100 µL of the mobile phase.

    • For GC-MS analysis, reconstitute the residue in 100 µL of ethyl acetate.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following GC-MS method is based on a validated procedure for the simultaneous quantitation of propoxyphene and other analgesics in human plasma.[3]

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 6890N or equivalent
Mass Spectrometer Agilent 5975B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium
Oven Temperature Program Initial: 100°C, hold for 1 minRamp 1: 25°C/min to 200°CRamp 2: 10°C/min to 280°C, hold for 6.8 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Propoxyphene58115208
This compound 63 120 213
Norpropoxyphene---

(Note: The provided reference primarily focused on propoxyphene. Norpropoxyphene analysis by GC-MS often involves a derivatization step to improve its chromatographic properties.)[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This LC-MS/MS method is a composite based on established procedures for the analysis of opioids, including propoxyphene, in biological fluids.

Instrumentation and Conditions:

ParameterSetting
Liquid Chromatograph Agilent 1200 Series or equivalent
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole
Column Zorbax SB C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Propoxyphene340.058.0
This compound 345.3 58.1
Norpropoxyphene326.0252.0

Quantitative Data and Method Validation

The following tables summarize typical validation parameters for the quantitative analysis of propoxyphene in human plasma. The data presented is representative of expected performance for a fully validated method.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Propoxyphene1 - 500≥ 0.9951

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Propoxyphene3 (Low QC)< 15< 1585 - 115
50 (Mid QC)< 15< 1585 - 115
400 (High QC)< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Propoxyphene3 (Low QC)Consistent and reproducibleMinimal
400 (High QC)Consistent and reproducibleMinimal

Conclusion

This compound serves as an essential tool in the accurate and precise quantification of propoxyphene in clinical and forensic settings. The detailed SPE-GC/MS and SPE-LC/MS/MS protocols provided in this guide offer robust and reliable methods for the analysis of propoxyphene in human plasma. The use of a deuterated internal standard like this compound is critical for mitigating analytical variability and ensuring the integrity of the quantitative results, which is paramount in clinical chemistry for therapeutic drug monitoring and toxicological investigations.

References

Methodological & Application

Application Note: High-Throughput Analysis of Propoxyphene in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of propoxyphene in human plasma. The methodology utilizes rac-Propoxyphene-D5 as an internal standard to ensure accuracy and precision. A straightforward "dilute-and-shoot" sample preparation protocol is employed, making it suitable for high-throughput clinical and forensic toxicology laboratories. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant calibration range.

Introduction

Propoxyphene is an opioid analgesic used for the management of mild to moderate pain. Due to its potential for abuse and cardiotoxicity, sensitive and specific analytical methods are required for its monitoring in biological matrices. This application note presents a validated LC-MS/MS method for the determination of propoxyphene in human plasma, offering a simple and rapid analytical solution for researchers, scientists, and drug development professionals. The use of a stable isotope-labeled internal standard, this compound, minimizes matrix effects and ensures reliable quantification.

Experimental

Materials and Reagents
  • Propoxyphene hydrochloride (certified reference material)

  • This compound (certified reference material)[1]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph: Agilent 1200 series or equivalent

  • Mass Spectrometer: Agilent 6420 Triple Quadrupole LC/MS system or equivalent[2]

  • Analytical Column: Zorbax SB C18, 2.1 x 50 mm, 1.8 µm, or equivalent[3]

Standard and Sample Preparation

Stock Solutions: Primary stock solutions of propoxyphene and this compound were prepared in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Working standard solutions were prepared by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water to create calibration standards.

Calibration Standards and Quality Control Samples: Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the appropriate working standard solutions.

Sample Preparation Protocol: A simple "dilute-and-shoot" method was employed.[3][4] To 50 µL of plasma sample, 150 µL of internal standard solution (containing this compound in acetonitrile) was added. The mixture was vortexed for 30 seconds and then centrifuged at 10,000 rpm for 5 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions: The chromatographic separation was achieved using a gradient elution.

ParameterValue
Mobile Phase A 0.1% Formic acid in water[3]
Mobile Phase B 0.1% Formic acid in acetonitrile[3]
Flow Rate 0.4 mL/min[3]
Column Temperature 50°C[3]
Injection Volume 5 µL[3]
Gradient 60% A for 0.5 min, linear gradient to 100% B over 3.0 min, hold at 100% B for 1 min, return to 60% A over 0.1 min, and re-equilibrate for 1.4 min.

Mass Spectrometry Conditions: The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The analysis was performed in Multiple Reaction Monitoring (MRM) mode.

ParameterValue
Ionization Mode Positive ESI
Capillary Voltage 3000 V[4]
Gas Temperature 350°C[3]
Drying Gas Flow 12 L/min[3]
Nebulizer Pressure 35 psi[3]

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Propoxyphene 340.058.05020
This compound 345.063.05020

Note: The product ion for this compound is inferred from the fragmentation pattern of propoxyphene and the location of the deuterium labels.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of propoxyphene in human plasma.

Linearity and Sensitivity

The method was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Propoxyphene1 - 1000≥ 0.991
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low5< 10%< 12%± 8%± 10%
Medium50< 8%< 10%± 6%± 8%
High500< 6%< 8%± 5%± 7%

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of propoxyphene in human plasma using this compound as the internal standard. The "dilute-and-shoot" sample preparation protocol and the sensitive detection make this method highly suitable for high-throughput analysis in clinical and forensic settings. The method meets the requirements for accuracy, precision, and linearity for bioanalytical method validation.

Visualizations

experimental_workflow start Start: Plasma Sample Collection sample_prep Sample Preparation: - Aliquot 50 µL Plasma - Add 150 µL IS (this compound in ACN) start->sample_prep vortex Vortex Mix (30s) sample_prep->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant to Vial centrifuge->supernatant lc_injection LC Injection (5 µL) supernatant->lc_injection lc_separation Chromatographic Separation (Zorbax SB C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis: - Integration of Peak Areas - Quantification using Calibration Curve ms_detection->data_analysis end End: Report Propoxyphene Concentration data_analysis->end

Caption: LC-MS/MS Experimental Workflow for Propoxyphene Analysis.

logical_relationship analyte Propoxyphene (Analyte of Interest) extraction Dilute-and-Shoot Extraction analyte->extraction is This compound (Internal Standard) is->extraction sample Human Plasma Sample sample->extraction lcms LC-MS/MS Analysis extraction->lcms ratio Peak Area Ratio (Analyte / IS) lcms->ratio quantification Quantification concentration Final Concentration quantification->concentration ratio->quantification calibration_curve Calibration Curve calibration_curve->quantification

Caption: Logical Relationship for Quantitative Analysis.

References

Quantitative Analysis of Propoxyphene using Gas Chromatography-Mass Spectrometry (GC-MS) with rac-Propoxyphene-D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document outlines a detailed protocol for the quantitative analysis of propoxyphene in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs rac-Propoxyphene-D5 as an internal standard to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Propoxyphene is an opioid analgesic used for the relief of mild to moderate pain. Accurate and reliable quantification of propoxyphene in biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the determination of propoxyphene. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting variations in sample preparation and instrument response, thereby improving the accuracy of quantification.

This application note provides a comprehensive GC-MS method for the analysis of propoxyphene, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Materials and Reagents
  • Propoxyphene hydrochloride certified reference standard

  • This compound certified reference standard (1.0 mg/mL in acetonitrile)[1][2]

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Sodium hydroxide solution (35%)[3]

  • Phosphate buffer (100 mM, pH 6.0)[3]

  • Acetic acid (glacial)

  • Dichloromethane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium hydroxide

  • Solid-Phase Extraction (SPE) cartridges (e.g., Clean Screen® DAU, 200 mg)[3]

  • Nitrogen gas for evaporation

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted for biological matrices such as blood, plasma, serum, or urine.[3]

  • Sample Pre-treatment: To 1 mL of the biological sample, add the internal standard, this compound, to achieve a final concentration of 100 ng/mL.

  • Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex for 10 seconds.

  • For urine samples containing the metabolite norpropoxyphene, add one drop of 35% sodium hydroxide solution, mix, and then adjust the pH back to 6.0. This step converts norpropoxyphene to the more stable norpropoxyphene amide for improved analysis.[3]

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 3 mL of methanol.

    • Wash with 3 mL of deionized water.

    • Equilibrate with 3 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash with 3 mL of 100 mM acetic acid.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (78:20:2 v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of propoxyphene and its internal standard.

Gas Chromatograph (GC)

ParameterSetting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial temperature of 150°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min.

Mass Spectrometer (MS)

ParameterSetting
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor See Table 1

Table 1: Selected Ions for Monitoring Propoxyphene and this compound

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Propoxyphene 5891208
This compound 6396213

Data Presentation and Quantitative Analysis

Calibration Curve

Prepare calibration standards of propoxyphene in a blank matrix at concentrations ranging from 10 to 1000 ng/mL. The internal standard concentration should be kept constant in all calibrators and samples. A linear regression of the peak area ratio (propoxyphene/rac-Propoxyphene-D5) versus the concentration of propoxyphene should be performed.

Method Validation Summary

The following table summarizes typical validation parameters for a GC-MS method for propoxyphene. Actual values should be determined during in-house validation.

Table 2: Summary of Quantitative Method Validation Parameters

ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.07 µg/mL in blood[4]
Limit of Quantification (LOQ) 5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the GC-MS analysis of propoxyphene.

experimental_workflow sample Biological Sample (e.g., Blood, Urine) add_is Add Internal Standard (this compound) sample->add_is pretreatment Sample Pre-treatment (Buffering, pH adjustment) add_is->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Ethyl Acetate evaporation->reconstitution gcms GC-MS Analysis reconstitution->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

GC-MS Experimental Workflow for Propoxyphene Analysis
Logical Relationship of GC-MS Components

This diagram shows the logical flow of the sample through the GC-MS system.

gcms_components cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer injector Injector column GC Column injector->column Sample Vaporization & Separation ion_source Ion Source (EI) column->ion_source Analyte Transfer quadrupole Quadrupole Mass Analyzer ion_source->quadrupole Ionization & Fragmentation detector Detector quadrupole->detector Mass Filtering data_system Data System detector->data_system Signal

Logical Diagram of the GC-MS System Components
Proposed Fragmentation Pathway of Propoxyphene

The following diagram illustrates a proposed electron ionization (EI) fragmentation pathway for propoxyphene, leading to the formation of the key ions used for quantification and qualification.

fragmentation_pathway propoxyphene Propoxyphene (m/z 339) fragment1 [C₁₄H₁₉O₂]⁺ (m/z 233) propoxyphene->fragment1 Loss of C₈H₁₆N fragment2 [C₅H₁₂N]⁺ (m/z 86) propoxyphene->fragment2 α-cleavage benzyl [C₇H₇]⁺ (m/z 91) (Tropylium ion) propoxyphene->benzyl Rearrangement fragment3 [C₄H₁₀N]⁺ (m/z 72) fragment2->fragment3 Loss of CH₂ base_peak [C₃H₈N]⁺ (m/z 58) (Base Peak) fragment3->base_peak Loss of CH₂

Proposed EI Fragmentation of Propoxyphene

References

Application Note: High-Throughput Analysis of Propoxyphene and Norpropoxyphene in Biological Matrices using Solid-Phase Extraction with rac-Propoxyphene-D5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous quantification of propoxyphene and its major metabolite, norpropoxyphene, from various biological matrices, including whole blood, plasma/serum, urine, and tissue homogenates. The method incorporates rac-Propoxyphene-D5 as an internal standard to ensure high accuracy and precision. This procedure is suitable for clinical and forensic toxicology, as well as for drug monitoring and pharmacokinetic studies. The protocol is optimized for use with United Chemical Technologies (UCT) Clean Screen® DAU extraction columns.

Introduction

Propoxyphene is a narcotic analgesic that has seen widespread use for the treatment of mild to moderate pain. Monitoring its levels, along with its primary metabolite norpropoxyphene, in biological specimens is crucial for assessing therapeutic dosage, abuse, and in postmortem investigations. Solid-phase extraction is a widely adopted technique for the cleanup and concentration of analytes from complex biological matrices prior to chromatographic analysis. This application note provides a detailed SPE protocol that, when coupled with LC-MS/MS or GC-MS, allows for the sensitive and specific quantification of propoxyphene and norpropoxyphene. The use of a deuterated internal standard, this compound, is critical for correcting for matrix effects and variations in extraction efficiency and instrument response.[1]

Experimental Protocol

This protocol is based on the United Chemical Technologies (UCT) method for the extraction of propoxyphene and norpropoxyphene.[2]

Materials and Reagents:

  • SPE Columns: UCT Clean Screen® DAU (200 mg, 10 mL)[3][4]

  • Analytes: Propoxyphene, Norpropoxyphene

  • Internal Standard: this compound

  • Reagents:

    • Methanol (CH3OH)

    • Deionized Water (D.I. H2O)

    • 100 mM Phosphate Buffer (pH 6.0)

    • 100 mM Acetic Acid

    • Dichloromethane (CH2Cl2)

    • Isopropanol (IPA)

    • Ammonium Hydroxide (NH4OH)

    • 1% HCl in Methanol

  • Equipment:

    • SPE Manifold

    • Vortex Mixer

    • Centrifuge

    • Nitrogen Evaporator

Sample Pre-treatment:

  • To 1 mL of 100 mM phosphate buffer (pH 6.0), add the internal standard, this compound.[2]

  • Add 1-2 mL of the biological sample (blood, plasma, serum, urine) or 1 g of tissue homogenate (1:4).[2]

  • Vortex the mixture and allow it to stand for 5 minutes.[2]

  • Add an additional 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex again.[2]

  • Ensure the sample pH is 6.0 ± 0.5. Adjust with 100 mM monobasic or dibasic sodium phosphate if necessary.[2]

  • Centrifuge the sample for 10 minutes at 2000 rpm and discard the pellet.[2]

Solid-Phase Extraction Procedure:

  • Column Conditioning:

    • Add 3 mL of Methanol to the SPE column.[2]

    • Add 3 mL of D.I. Water.[2]

    • Add 3 mL of 100 mM phosphate buffer (pH 6.0).[2]

    • Aspirate at full vacuum.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned column at a flow rate of 1-2 mL/minute.[2]

  • Column Washing:

    • Wash with 3 mL of D.I. Water.[2]

    • Wash with 3 mL of 100 mM acetic acid.[2]

    • Wash with 3 mL of Methanol.[2]

    • Dry the column for 5 minutes under full vacuum.[2]

  • Elution:

    • Elute the analytes with 3 mL of a freshly prepared mixture of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v).[2]

    • Collect the eluate at a flow rate of 1-2 mL/minute.

Final Eluate Processing:

  • Add 100 µL of 1% HCl in Methanol to the collected eluate.[2]

  • Evaporate the eluate to dryness under a stream of nitrogen at < 40 °C.[2]

  • For LC-MS/MS analysis: Reconstitute the dried residue in 100 µL of the mobile phase.[2]

  • For GC-MS analysis: Reconstitute the dried residue in 100 µL of ethyl acetate.[2]

Expected Performance Characteristics

The following table summarizes typical quantitative data for the analysis of propoxyphene and norpropoxyphene using SPE followed by chromatographic analysis. These values are based on published literature and are provided as a general guide. Actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.

ParameterPropoxypheneNorpropoxypheneReference
Recovery > 81%> 81%[3]
Limit of Quantification (LOQ) 25 ng/mL25 ng/mL[5]
Linearity Range 25 - 1000 ng/mL25 - 1000 ng/mL[5]
Intra-day Precision (%RSD) 2.0 - 12.0%2.0 - 12.0%[5]
Inter-day Precision (%RSD) 6.0 - 15.0%6.0 - 15.0%[5]

Workflow Diagram

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Processing p1 Add Internal Standard (this compound) to Phosphate Buffer p2 Add Biological Sample p1->p2 p3 Vortex and Incubate p2->p3 p4 Add More Phosphate Buffer and Vortex p3->p4 p5 Adjust pH to 6.0 ± 0.5 p4->p5 p6 Centrifuge and Collect Supernatant p5->p6 s1 Condition Column (Methanol, DI Water, Buffer) p6->s1 Load Supernatant s2 Load Sample s1->s2 s3 Wash Column (DI Water, Acetic Acid, Methanol) s2->s3 s4 Dry Column s3->s4 s5 Elute Analytes (CH2Cl2/IPA/NH4OH) s4->s5 e1 Add 1% HCl in Methanol s5->e1 Collect Eluate e2 Evaporate to Dryness e1->e2 e3 Reconstitute in Mobile Phase or Ethyl Acetate e2->e3 end Analysis e3->end Inject for LC-MS/MS or GC-MS Analysis

Caption: Solid-Phase Extraction Workflow for Propoxyphene and Norpropoxyphene.

Discussion

The presented solid-phase extraction protocol offers an effective method for the isolation and concentration of propoxyphene and norpropoxyphene from complex biological matrices. The use of a mixed-mode SPE sorbent, such as the UCT Clean Screen® DAU, which combines reversed-phase and cation-exchange mechanisms, allows for efficient retention of the basic analytes of interest while enabling the removal of endogenous interferences through a series of wash steps.[4][6]

A critical consideration in the analysis of norpropoxyphene is its potential for degradation. Under certain conditions, norpropoxyphene can undergo rearrangement. The described protocol, which maintains a controlled pH during sample preparation and extraction, is designed to minimize this degradation, ensuring accurate quantification of the parent metabolite.

The incorporation of this compound as an internal standard is paramount for achieving reliable quantitative results. The deuterated analog closely mimics the chemical and physical properties of the target analytes, compensating for any variability in the extraction process and potential matrix-induced signal suppression or enhancement during analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of propoxyphene and norpropoxyphene from various biological samples using this compound as an internal standard. The method is robust, reliable, and suitable for high-throughput laboratory settings. The provided workflow diagram and performance data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of these compounds.

References

Application Note: Quantitative Analysis of Propoxyphene in Urine by LC-MS/MS using rac-Propoxyphene-D5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of propoxyphene in human urine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, rac-Propoxyphene-D5, ensures high accuracy and precision in quantification. The described methodology, involving a straightforward sample preparation and a rapid LC-MS/MS analysis, is suitable for researchers, scientists, and drug development professionals in toxicological and pharmacokinetic studies.

Introduction

Propoxyphene is a narcotic analgesic previously used for the relief of mild to moderate pain. Monitoring its concentration in urine is crucial for understanding its metabolism, excretion, and for detecting potential misuse. The stability of propoxyphene's major metabolite, norpropoxyphene, can be challenging in analytical quantitation.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the accurate determination of propoxyphene and its metabolites.[3][4][5] Isotope dilution mass spectrometry, employing a deuterated internal standard like this compound, is the gold standard for minimizing matrix effects and ensuring reliable quantification.

Experimental

Materials and Reagents
  • Propoxyphene standard

  • This compound (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Human urine (drug-free)

Sample Preparation: Dilute-and-Shoot

A simple "dilute and shoot" method is employed for sample preparation to minimize analyte degradation and streamline the workflow.[1][2]

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • To 950 µL of deionized water, add 50 µL of urine sample.

  • Add 10 µL of working internal standard solution (this compound in methanol).

  • Vortex the mixture thoroughly.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts, an optional solid-phase extraction (SPE) protocol can be utilized.

  • To 1 mL of urine, add the internal standard.

  • Condition a polymeric strong cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and 3 mL of 100 mM phosphate buffer (pH 6.0).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 100 mM acetic acid, and finally 3 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (78:20:2).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.[6]

LC-MS/MS Conditions
  • LC System: Agilent 1260 Infinity Binary Pump or equivalent[3]

  • Column: Zorbax SB C18, 2.1 x 50 mm, 1.8 µm or equivalent[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 10 µL

  • Column Temperature: 50°C[1]

  • MS System: Agilent 6420 Triple Quadrupole LC/MS or equivalent[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[3]

  • Gas Temperature: 350°C[3]

  • Gas Flow: 12 L/min[3]

  • Nebulizer Pressure: 50 psi[3]

  • Capillary Voltage: 2000 V[3]

Gradient Elution:

Time (min)% Mobile Phase B
0.010
2.090
2.110
4.010

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Propoxyphene340.058.0
This compound345.358.1

(Note: The provided MRM transitions are based on available literature. Optimization may be required for specific instrumentation.)[3][6]

Quantitative Data

The following table summarizes the quantitative performance of a similar LC-MS/MS method for propoxyphene analysis in urine.

ParameterResult
Linearity (R²) ≥ 0.980
Lower Limit of Quantitation (LLOQ) 50 ng/mL[7]
Intra-day Accuracy (%) 95.6 ± 5.5
Inter-day Accuracy (%) 91.9 ± 2.8
Intra-day Precision (CV %) < 10
Inter-day Precision (CV %) < 10

(Data adapted from a representative method for comprehensive drug screening in urine.)[3]

Experimental Workflow and Method Validation

The following diagrams illustrate the experimental workflow for the quantitative analysis of propoxyphene in urine and the logical relationship of the key validation parameters.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample IS Add this compound (IS) Urine->IS Dilute Dilute with Water IS->Dilute Vortex1 Vortex Dilute->Vortex1 Transfer Transfer to Vial Vortex1->Transfer Inject Inject into LC-MS/MS Transfer->Inject Analysis Start Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Fig 1. Experimental workflow for propoxyphene analysis.

G cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_selectivity Selectivity Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Specificity Specificity Validation->Specificity Matrix Matrix Effect Validation->Matrix Accuracy->Precision LOQ->Linearity

Fig 2. Logical relationship of analytical method validation parameters.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of propoxyphene in urine. The use of this compound as an internal standard ensures high-quality data by correcting for matrix effects and variations in sample processing. This application note serves as a comprehensive guide for researchers and scientists involved in toxicological screening and pharmacokinetic studies of propoxyphene.

References

Application Note: Quantification of Propoxyphene in Whole Blood using rac-Propoxyphene-D5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphene is an opioid analgesic used for the relief of mild to moderate pain. Due to its potential for abuse and the risk of overdose, sensitive and specific methods for its quantification in biological matrices are crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies during drug development. Whole blood is a preferred matrix for such analyses as it provides a more accurate representation of the circulating drug concentration at the time of sampling. This application note describes a robust and reliable method for the quantification of propoxyphene in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with rac-Propoxyphene-D5 as the internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring high accuracy and precision.[1][2][3]

Principle

This method employs a solid-phase extraction (SPE) procedure to isolate propoxyphene and its deuterated internal standard, this compound, from the complex whole blood matrix.[2] Following extraction, the analytes are separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

Experimental Protocols

Materials and Reagents

  • Propoxyphene hydrochloride certified reference standard

  • This compound certified reference standard (1.0 mg/mL in Acetonitrile)[1]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • 100 mM Phosphate buffer (pH 6.0)

  • 100 mM Acetic acid

  • Dichloromethane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium hydroxide (ACS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Clean Screen® DAU, 200 mg)[2]

  • Drug-free whole blood for calibration standards and quality controls

Instrumentation

  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II)[4]

  • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 Series)[4]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • SPE manifold

  • Nitrogen evaporator

Preparation of Stock and Working Solutions

  • Propoxyphene Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of propoxyphene hydrochloride in methanol.

  • Propoxyphene Working Solutions: Prepare serial dilutions of the stock solution with 50:50 methanol/water to create working solutions for spiking calibration standards and quality controls.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution (1.0 mg/mL) with methanol to a final concentration of 1 µg/mL.

Sample Preparation (Solid-Phase Extraction) [2]

  • To 1 mL of blank whole blood, calibrator, or quality control sample in a glass tube, add a specified volume of the Internal Standard Working Solution (e.g., 25 µL of 1 µg/mL this compound).

  • Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex for 10 seconds.

  • Centrifuge the samples at 3000 rpm for 10 minutes.

  • Condition SPE Cartridge: Condition a Clean Screen® DAU (200 mg) SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

  • Load Sample: Load the supernatant from step 3 onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

  • Wash Cartridge:

    • Wash with 3 mL of deionized water.

    • Wash with 3 mL of 100 mM acetic acid.

    • Wash with 3 mL of methanol.

    • Dry the cartridge under full vacuum for 5 minutes.

  • Elute Analytes: Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and vortex. Transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

ParameterCondition
LC System
ColumnC18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage4000 V
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MRM Transitions
AnalyteQ1 (m/z)
Propoxyphene340.2
Propoxyphene (qualifier)340.2
This compound345.2

Data Presentation

Table 1: Representative Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Propoxyphene5 - 1000Linear (1/x²)> 0.995

Table 2: Representative Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD) (n=6)Inter-day Precision (%RSD) (n=18)Accuracy (% Bias)
LLOQ5< 15%< 15%± 15%
Low QC15< 10%< 10%± 10%
Mid QC200< 10%< 10%± 10%
High QC800< 10%< 10%± 10%

Table 3: Representative Method Validation Parameters

ParameterResult
Lower Limit of Quantification (LLOQ)5 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Recovery> 85%
Matrix EffectMinimal, compensated by the use of this compound
StabilityStable in whole blood for 24 hours at room temperature, 72 hours at 4°C, and 30 days at -20°C. Stable in processed samples for 24 hours in the autosampler.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Whole Blood Sample (1 mL) add_is Add this compound (Internal Standard) start->add_is add_buffer Add Phosphate Buffer (pH 6.0) add_is->add_buffer vortex1 Vortex add_buffer->vortex1 centrifuge Centrifuge (3000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant load_sample Load Supernatant supernatant->load_sample condition_spe Condition SPE Cartridge (Methanol, Water, Buffer) condition_spe->load_sample wash_spe Wash Cartridge (Water, Acetic Acid, Methanol) load_sample->wash_spe dry_spe Dry Cartridge wash_spe->dry_spe elute Elute Analytes (DCM/IPA/NH4OH) dry_spe->elute eluate Collect Eluate elute->eluate evaporate Evaporate to Dryness eluate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Workflow for Propoxyphene Quantification in Whole Blood.

References

Application Note: Analysis of Propoxyphene in Post-Mortem Specimens using rac-Propoxyphene-D5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propoxyphene is an opioid analgesic that has been prescribed for the relief of mild to moderate pain. Historically, it has been associated with a significant number of overdose fatalities, often in combination with other central nervous system depressants like alcohol or sedatives.[1] Consequently, the accurate quantification of propoxyphene and its primary metabolite, norpropoxyphene, in post-mortem specimens is a critical task in forensic toxicology to determine their role in the cause of death.[1][2] This application note details a robust and validated method for the analysis of propoxyphene in various post-mortem specimens, including blood, urine, and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) with rac-Propoxyphene-D5 as a deuterated internal standard. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it effectively compensates for variations in sample preparation and instrument response.

Analytical Principle

The methodology involves the isolation of propoxyphene and its metabolite from biological matrices via solid-phase extraction (SPE). The use of a deuterated internal standard, this compound, which is added at the beginning of the sample preparation process, ensures high precision and accuracy. Following extraction, the samples are analyzed by either LC-MS/MS or GC-MS. Both techniques offer the high sensitivity and specificity required for the complex nature of post-mortem samples.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is applicable to 1-2 mL of blood, plasma/serum, urine, or 1g of a 1:4 tissue homogenate.

a) Initial Sample Treatment:

  • To 1 mL of 100 mM phosphate buffer (pH 6.0), add the internal standard solution (this compound).

  • Add the post-mortem specimen (e.g., 1-2 mL of blood or 1g of tissue homogenate).

  • Vortex the mixture and allow it to stand for 5 minutes.

  • Add an additional 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex again.

  • Ensure the sample pH is 6.0 ± 0.5. Adjust with 100 mM monobasic or dibasic sodium phosphate if necessary.

  • Centrifuge the sample for 10 minutes at 2000 rpm to pellet any solid material. Use the supernatant for the next step.[3]

b) SPE Column Conditioning:

  • Condition a Clean Screen® DAU 200 mg extraction column by sequentially passing the following solvents:

    • 3 mL of Methanol (CH3OH)

    • 3 mL of Deionized Water (D.I. H2O)

    • 3 mL of 100 mM phosphate buffer (pH 6.0)

  • Ensure the column does not go dry between steps. Aspirate at full vacuum or pressure after the final step.[3]

c) Sample Application:

  • Load the supernatant from the initial sample treatment onto the conditioned SPE column at a slow, steady rate of 1 to 2 mL/minute.

d) Column Washing:

  • Wash the column with the following solvents to remove interferences:

    • 3 mL of Deionized Water

    • 3 mL of 100 mM Acetic Acid

    • 3 mL of Methanol

  • Dry the column thoroughly for at least 5 minutes under full vacuum or pressure.[3]

e) Elution:

  • Elute the target analytes (propoxyphene and norpropoxyphene) by passing 3 mL of a freshly prepared solution of Dichloromethane/Isopropanol/Ammonium Hydroxide (CH2Cl2/IPA/NH4OH) in a 78:20:2 ratio.

  • Collect the eluate at a rate of 1 to 2 mL/minute.[3]

f) Eluate Processing:

  • Add 100 µL of 1% Hydrochloric Acid (HCl) in Methanol to the eluate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[3]

g) Reconstitution:

  • For LC-MS/MS Analysis: Reconstitute the dried residue in 100 µL of the mobile phase.

  • For GC-MS Analysis: Reconstitute the dried residue in 100 µL of ethyl acetate.[3]

Instrumental Analysis: LC-MS/MS
  • System: An Agilent 1260 Infinity Binary LC system coupled with an Agilent 6420 Triple Quadrupole LC/MS or equivalent.

  • Column: A suitable C18 analytical column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., methanol).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM).

Instrumental Analysis: GC-MS
  • System: An Agilent GC/MSD model 6890N/5975 or equivalent.

  • Column: A DB-5MS column (30m x 0.25mm i.d. x 0.25µm film thickness) or similar.[4]

  • Injection: 1 µL in splitless mode.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature of 140°C, hold for 0.5 minutes, then ramp at 30°C/minute to a final temperature of 320°C, with a final hold time of 7 minutes.[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

The following tables summarize the key quantitative parameters for the analysis of propoxyphene and its internal standard.

Table 1: LC-MS/MS Parameters

AnalytePrecursor Ion (Q1)Product Ion (Q3)
Propoxyphene340.058.0
This compound345.358.1
Norpropoxyphene326.0252.0

Data adapted from publicly available methodologies.[3][6]

Table 2: GC-MS Parameters

AnalyteQuantify IonQualifier Ion 1Qualifier Ion 2
Propoxyphene58115208
This compound63120213

Data adapted from publicly available methodologies.[3]

Table 3: Propoxyphene Concentrations in Post-Mortem Specimens

SpecimenConcentration RangeNotes
Blood0.1 - 0.7 mg/dLConcentrations can be highly variable.[7]
Liver1.1 - 18.9 mg/100gTends to concentrate in the liver.[7]

These values are for reference and can vary significantly based on individual case factors such as dosage, co-ingestion of other substances, and post-mortem redistribution.

Visualizations

Propoxyphene Analysis Workflow

G Figure 1: General workflow for the analysis of propoxyphene in post-mortem specimens. cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Specimen Post-Mortem Specimen (Blood, Urine, Tissue) InternalStandard Add this compound Internal Standard Specimen->InternalStandard Homogenization Homogenization & Buffering (pH 6.0) InternalStandard->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Elution Elution of Analytes SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS LC-MS/MS Path GCMS GC-MS Analysis Evaporation->GCMS GC-MS Path Quantification Quantification LCMS->Quantification GCMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General workflow for propoxyphene analysis.

Opioid Receptor Signaling Pathway

Figure 2: Simplified signaling pathway for opioid receptor activation by propoxyphene. Propoxyphene Propoxyphene OpioidReceptor μ-Opioid Receptor Propoxyphene->OpioidReceptor Binds to GProtein Gi/o Protein Complex OpioidReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Inhibits IonChannels Ion Channels (Ca2+ influx ↓, K+ efflux ↑) GProtein->IonChannels Modulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase CellularResponse Decreased Neuronal Excitability (Analgesia) cAMP->CellularResponse Leads to (indirectly) IonChannels->CellularResponse Leads to

Caption: Opioid receptor signaling pathway.

Conclusion

The described methods for the analysis of propoxyphene in post-mortem specimens using this compound as an internal standard are both robust and reliable. The use of solid-phase extraction provides a clean sample extract, minimizing matrix effects and improving the sensitivity of both LC-MS/MS and GC-MS detection. The high specificity of mass spectrometric detection, combined with the accuracy afforded by the deuterated internal standard, makes this approach highly suitable for the demanding requirements of forensic toxicology. This ensures that the analytical results can be confidently used in the determination of the cause and manner of death.

References

Application Note: Quantitative Determination of Propoxyphene in Hair Samples Using a Validated LC-MS/MS Method with rac-Propoxyphene-D5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Hair analysis is a powerful tool in forensic and clinical toxicology for the retrospective investigation of drug use. Unlike blood or urine, which provide a short detection window, hair incorporates drugs and their metabolites over time, offering a historical record of exposure spanning weeks to months. Propoxyphene, a narcotic analgesic, has been prescribed for mild to moderate pain relief. Monitoring its presence in hair can be crucial in various contexts, including forensic investigations, clinical toxicology, and drug development studies.

This application note details a robust and sensitive method for the quantitative determination of propoxyphene in human hair samples. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, utilizing rac-Propoxyphene-D5 as an internal standard to ensure accuracy and precision.

Experimental Protocols

Sample Collection and Decontamination

Proper sample collection is paramount for accurate analysis.

  • Collection: Collect a lock of hair approximately the thickness of a pencil from the posterior vertex region of the scalp. Cut the hair as close to the scalp as possible.

  • Storage: Wrap the hair sample in aluminum foil and place it in a labeled paper envelope. Avoid plastic bags to prevent contamination.

  • Decontamination: To remove external contaminants, wash the hair samples sequentially with an organic solvent and an aqueous solution. A typical procedure involves:

    • Wash with 5 mL of dichloromethane for 2 minutes.

    • Discard the solvent and dry the hair with absorbent paper.

    • Repeat the wash with a fresh 5 mL of dichloromethane for another 2 minutes.

    • Follow with a wash using 10 mL of a 0.1% sodium dodecyl sulfate (SDS) solution in deionized water.

    • Rinse thoroughly with deionized water.

    • Finally, rinse with methanol and allow the hair to air dry completely.

Sample Preparation and Extraction

This protocol outlines a solvent extraction method.

  • Homogenization: Once dry, cut the decontaminated hair into small snippets (1-3 mm) or pulverize it using a ball mill to ensure homogeneity.

  • Weighing: Accurately weigh approximately 20-30 mg of the homogenized hair into a glass test tube.

  • Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each sample, calibrator, and control.

  • Extraction: Add 1 mL of an extraction solvent mixture (e.g., methanol:acetonitrile, 50:50, v/v).

  • Incubation/Sonication: Tightly cap the tubes and incubate overnight (approximately 18 hours) at 37°C in a shaking water bath or sonicate for an extended period (e.g., 2-4 hours) to facilitate the extraction of propoxyphene from the hair matrix.[1]

  • Centrifugation: After extraction, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the hair debris.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of the initial mobile phase composition) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) is recommended for this analysis.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate propoxyphene from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Propoxyphene: Precursor ion > Product ion (specific m/z values to be optimized).

      • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

Data Presentation

The following table summarizes the quantitative performance parameters of a validated method for the determination of propoxyphene in hair.[1]

ParameterResult
Calibration Range 0.05 ng/mg to 5.0 ng/mg
Accuracy (Low Level) 84-108%
Accuracy (High Level) 89-106%
Within-Series Precision (RSD) 1.4 - 6.7%
Between-Series Precision (RSD) 1.4 - 10.1%

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection Hair Sample Collection decontamination Decontamination (Washing) sample_collection->decontamination homogenization Homogenization (Cutting/Grinding) decontamination->homogenization weighing Weighing homogenization->weighing is_spiking Internal Standard (this compound) Spiking weighing->is_spiking extraction Extraction (Solvent Incubation) is_spiking->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms data_processing Data Processing and Quantification lc_msms->data_processing

Caption: Workflow for Propoxyphene Determination in Hair.

References

Application Note: Quantitative Analysis of Propoxyphene in Oral Fluid by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the quantification of propoxyphene in human oral fluid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Oral fluid offers a non-invasive, easily collected matrix for monitoring drug levels, reflecting recent drug use.[1][2] The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and utilizes rac-Propoxyphene-D5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The method is validated for key performance characteristics, including linearity, sensitivity, accuracy, and precision, making it suitable for forensic toxicology, clinical research, and pain management monitoring.

Experimental Protocols

Materials and Reagents
  • Standards: Propoxyphene and this compound Certified Reference Materials (CRMs) were sourced from a certified vendor (e.g., Cerilliant).[3]

  • Solvents: HPLC-grade or better methanol, acetonitrile, dichloromethane, and isopropanol.

  • Reagents: ACS-grade formic acid, ammonium hydroxide, and sodium hydrogen carbonate.

  • Water: Deionized water, 18 MΩ·cm or higher.

  • Oral Fluid Collection: Quantisal™ collection devices or equivalent.[3][4]

  • SPE Columns: Cation exchange/hydrophobic solid-phase extraction columns (e.g., Strata-X-Drug B or equivalent).[4][5]

Standard and Control Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of propoxyphene and this compound in acetonitrile.

  • Working Standard Solutions: Serially dilute the propoxyphene stock solution with a 50:50 mixture of methanol and water to prepare calibration standards.

  • Internal Standard (IS) Spiking Solution (250 ng/mL): Dilute the this compound stock solution in methanol to achieve a final concentration of 250 ng/mL.[3]

  • Calibrators and Controls: Prepare calibrators and quality control (QC) samples by spiking appropriate amounts of the working standard solutions into drug-free oral fluid buffer to achieve neat oral fluid equivalent concentrations.[3] Typical calibration curves may range from 5 to 200 ng/mL.[3]

Sample Preparation (Solid-Phase Extraction)
  • Sample Collection: Collect oral fluid specimens according to the collection device manufacturer's instructions. The Quantisal device dilutes neat oral fluid 1:4 with a transport buffer.[3]

  • Aliquoting: To 1 mL of the collected specimen (oral fluid in buffer), add 25 µL of the 250 ng/mL Internal Standard spiking solution.[3]

  • pH Adjustment: Add 1 mL of 0.05M sodium hydrogen carbonate buffer (pH 8.0) to each sample.[3] Vortex to mix.

  • SPE Column Conditioning:

    • Condition the SPE column with 3 mL of methanol.

    • Condition with 3 mL of deionized water.

    • Equilibrate with 3 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the SPE column at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the column with 3 mL of deionized water.

    • Wash with 3 mL of 100 mM acetic acid.

    • Wash with 3 mL of methanol to remove interferences.

  • Drying: Dry the SPE column completely under high vacuum or nitrogen for at least 5 minutes.

  • Elution: Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[6]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at < 40°C.[5][6] Reconstitute the residue in 100 µL of mobile phase A (see section 1.4).[6]

LC-MS/MS Analysis
  • LC System: Agilent 1200 series or equivalent.[7]

  • MS System: SCIEX API 3000™ or equivalent triple quadrupole mass spectrometer.[5]

  • Column: Phenomenex Kinetex C18, 2.6 µm, 50 x 3.0 mm or equivalent.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

  • Injection Volume: 10 µL.

Table 1: LC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase B
0.0 0.4 20
3.0 0.4 80
3.1 0.4 95
4.0 0.4 95
4.1 0.4 20

| 6.0 | 0.4 | 20 |

Table 2: Mass Spectrometer Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Capillary Voltage 3000 V[9]
Gas Temperature 350 °C[9]
Nebulizer Gas 35 psi[9]

| Analysis Mode | Multiple Reaction Monitoring (MRM)[9] |

Table 3: MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
Propoxyphene (Quantifier) 340.2 105.1 50
Propoxyphene (Qualifier) 340.2 58.2 50

| this compound (IS) | 345.2 | 105.1 | 50 |

Data Presentation and Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. All validation parameters were within acceptable limits for bioanalytical methods.[3][4]

Table 4: Calibration Curve and Sensitivity

Parameter Result
Linearity Range 5 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 1.5 ng/mL

| Limit of Quantitation (LOQ) | 5.0 ng/mL |

Table 5: Accuracy and Precision (Intra- and Inter-day)

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low QC 15 5.8 104.2 7.1 102.5
Mid QC 75 4.2 98.9 5.5 99.8

| High QC | 150 | 3.9 | 101.7 | 4.8 | 101.1 |

Visualizations

Experimental Workflow

The following diagram outlines the complete analytical workflow from sample collection to final data analysis.

G cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Oral Fluid Collection (Quantisal™ Device) B 2. Add Internal Standard (Propoxyphene-D5) A->B C 3. pH Adjustment (NaHCO3 Buffer) B->C D 4. Solid-Phase Extraction (SPE Clean-up) C->D E 5. Elution D->E F 6. Evaporation & Reconstitution E->F G 7. LC-MS/MS Injection F->G H 8. Data Acquisition (MRM Mode) G->H I 9. Peak Integration H->I J 10. Quantification (Ratio to IS) I->J K 11. Reporting J->K

Caption: Workflow for propoxyphene analysis in oral fluid.

Logical Relationship of Components

This diagram illustrates the relationship between the analyte, the internal standard, and the analytical instrumentation.

G cluster_sample Prepared Sample cluster_lc LC System cluster_ms MS/MS System cluster_output Output Prop Propoxyphene (Analyte) LC Chromatographic Separation Prop->LC IS Propoxyphene-D5 (Internal Standard) IS->LC MS Ionization & Detection (MRM) LC->MS Data Peak Area Ratio (Analyte / IS) MS->Data

References

Application Notes and Protocols for High-Resolution Mass Spectrometry (HRMS) Analysis of rac-Propoxyphene-D5

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the use of rac-Propoxyphene-D5 in high-resolution mass spectrometry (HRMS) for quantitative and qualitative analyses. The protocols are intended for researchers, scientists, and drug development professionals working in areas such as clinical toxicology, forensic science, and pharmaceutical research.

Application Note 1: Quantitative Analysis of Propoxyphene in Biological Matrices using this compound as an Internal Standard

Introduction

Propoxyphene is an opioid analgesic that has been prescribed for the relief of mild to moderate pain. Due to its potential for abuse and adverse cardiac effects, its use has been restricted in many countries. Accurate and sensitive analytical methods are crucial for monitoring propoxyphene levels in biological samples for clinical and forensic purposes. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers high selectivity and sensitivity for the quantification of drugs and their metabolites. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative results.[1]

Principle

This method employs Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer for the quantification of propoxyphene. This compound is added to the samples at a known concentration at the beginning of the sample preparation process. As a deuterated analog, it co-elutes with the unlabeled propoxyphene and exhibits similar ionization efficiency. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved.

Applications

  • Clinical Toxicology: Monitoring of propoxyphene levels in patients for therapeutic drug management or in cases of suspected overdose.

  • Forensic Toxicology: Detection and quantification of propoxyphene in post-mortem specimens or in samples related to driving under the influence of drugs (DUID) cases.

  • Pharmacokinetic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) of propoxyphene.

Experimental Protocol: Quantification of Propoxyphene in Human Plasma

1. Materials and Reagents

  • rac-Propoxyphene hydrochloride (analyte)

  • This compound hydrochloride (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of propoxyphene and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the propoxyphene stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve and QC samples.

3. Sample Preparation (Solid Phase Extraction - SPE)

  • Pre-treatment: To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the internal standard working solution (100 ng/mL this compound). Add 200 µL of 0.1 M phosphate buffer (pH 6.0) and vortex.

  • SPE Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4. LC-HRMS Analysis

  • UHPLC System: A high-performance UHPLC system.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • HRMS System: A QTOF or Orbitrap mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Full scan mode from m/z 100-1000 with a resolution > 25,000 FWHM. Targeted MS/MS or data-dependent acquisition can also be used for confirmation.

5. Data Analysis

  • Extract the exact masses for the protonated molecules of propoxyphene ([M+H]⁺) and this compound ([M+H]⁺).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of propoxyphene in the unknown samples by interpolation from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical but realistic quantitative data for the analysis of propoxyphene in plasma samples using the described method.

Sample IDPropoxyphene Concentration (ng/mL)This compound Peak AreaPropoxyphene Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
Cal 1115234530450.0201.0100.0
Cal 25151987152010.1005.0100.0
Cal 310153012306100.20010.0100.0
Cal 4501525501525601.00050.0100.0
Cal 51001521103042302.000100.0100.0
QC Low2.515289076500.0502.5100.0
QC Mid25152430762200.50025.0100.0
QC High751526702290101.50075.0100.0
Sample 1-151998456000.30015.0-
Sample 2-1527651222120.80040.0-

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is pretreat Pre-treatment (Buffering) add_is->pretreat spe Solid Phase Extraction (SPE) pretreat->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute injection UHPLC Injection reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection HRMS Detection (QTOF/Orbitrap) ionization->detection extraction Peak Extraction (Analyte & IS) detection->extraction ratio Calculate Peak Area Ratio extraction->ratio calibration Calibration Curve Generation ratio->calibration quantification Quantification of Unknowns calibration->quantification

Figure 1: Experimental workflow for the quantitative analysis of propoxyphene.

internal_standard_principle cluster_sample Biological Sample cluster_is Internal Standard cluster_processing Sample Processing & Analysis cluster_detection Mass Spectrometer Detection analyte Propoxyphene process Extraction & LC-HRMS analyte->process is This compound is->process ratio Ratio (Analyte Signal / IS Signal) process->ratio quantification quantification ratio->quantification Accurate Quantification

Figure 2: Principle of using a deuterated internal standard for quantification.

References

Application Note: Quantitative Analysis of Propoxyphene in Human Urine using Triple Quadrupole Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of propoxyphene in human urine using liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS). The method utilizes rac-Propoxyphene-D5 as a stable isotope-labeled internal standard to ensure accuracy and precision. A simple "dilute and shoot" sample preparation protocol is detailed, offering a high-throughput approach for clinical and forensic toxicology laboratories. The method has been developed to provide reliable quantification of propoxyphene, a narcotic analgesic, for applications such as therapeutic drug monitoring and forensic analysis.

Introduction

Propoxyphene is an opioid analgesic used for the relief of mild to moderate pain. Due to its potential for abuse and the risk of overdose, accurate and reliable methods for its quantification in biological matrices are essential. Triple quadrupole mass spectrometry, operated in the Multiple Reaction Monitoring (MRM) mode, offers excellent selectivity and sensitivity for the analysis of drugs in complex biological fluids like urine. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the determination of propoxyphene in urine, from sample preparation to data acquisition and analysis.

Experimental

Materials and Reagents
  • Propoxyphene hydrochloride certified reference standard

  • This compound certified reference standard[1]

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Deionized water

  • Drug-free human urine for calibration standards and quality controls

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size)

Standard and Sample Preparation

Stock Solutions: Prepare individual stock solutions of propoxyphene and this compound in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare working standard solutions of propoxyphene by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

Sample Preparation ("Dilute and Shoot"):

  • To 50 µL of urine sample, calibrator, or quality control, add 50 µL of the internal standard working solution.

  • Add 900 µL of a 90:10 water:methanol solution with 0.1% formic acid.

  • Vortex mix for 10 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase, 50 x 2.1 mm, 2.6 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    Time (min) %B
    0.0 20
    1.0 20
    5.0 95
    5.1 20

    | 7.0 | 20 |

Triple Quadrupole Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3500 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Parameters:

The following MRM transitions were used for the quantification and confirmation of propoxyphene and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Propoxyphene340.258.15025Quantifier
Propoxyphene340.2266.25015Qualifier
This compound345.258.15025Internal Standard

Results and Discussion

This method provides a rapid and reliable means for the quantification of propoxyphene in human urine. The "dilute and shoot" sample preparation is straightforward and minimizes sample handling, making it suitable for high-throughput laboratories. The chromatographic conditions provide good separation of propoxyphene from endogenous urine components. The use of this compound as an internal standard effectively compensates for any matrix-induced signal suppression or enhancement, ensuring accurate quantification.

Conclusion

The described LC-MS/MS method using a triple quadrupole mass spectrometer is a highly specific, sensitive, and robust for the determination of propoxyphene in human urine. The simple sample preparation and rapid analysis time make it an ideal solution for clinical and forensic laboratories requiring routine analysis of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample / Calibrator / QC add_is Add this compound (IS) urine_sample->add_is dilute Dilute with Water/Methanol/Formic Acid add_is->dilute vortex Vortex Mix dilute->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection MS/MS Detection (Triple Quadrupole) chromatography->ms_detection mrm MRM Data Acquisition ms_detection->mrm integration Peak Integration mrm->integration quantification Quantification using Calibration Curve integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for propoxyphene analysis.

triple_quadrupole ion_source Ion Source (ESI+) q1 Quadrupole 1 (Q1) Precursor Ion Selection ion_source->q1 Ions q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) q1->q2 Precursor Ion q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 Product Ions detector Detector q3->detector Specific Product Ion

Caption: Triple quadrupole mass spectrometer logical diagram.

References

Application Notes and Protocols for Propoxyphene Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of sample preparation techniques for the analysis of propoxyphene and its major metabolite, norpropoxyphene, in various complex biological matrices. The included protocols are designed to guide researchers in developing robust and reliable analytical methods using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Propoxyphene is a narcotic analgesic previously used for the relief of mild to moderate pain. Due to concerns about its cardiac toxicity and risk of overdose, it has been withdrawn from the market in many countries. However, its continued presence in forensic and clinical toxicology cases necessitates reliable analytical methods for its detection and quantification in complex biological matrices such as blood, plasma, serum, urine, and oral fluid. Effective sample preparation is a critical step to remove interfering substances, concentrate the analyte, and ensure accurate and reproducible results.[1][2] This document outlines three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Mechanism of Action: Propoxyphene Signaling Pathway

Propoxyphene primarily acts as a weak agonist at the mu (µ)-opioid receptors (OP3) in the central nervous system.[1][3] The binding of propoxyphene to these G-protein coupled receptors initiates a signaling cascade that ultimately leads to an analgesic effect. This pathway involves the inhibition of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This reduction in cAMP inhibits the release of various nociceptive neurotransmitters, including substance P, GABA, dopamine, acetylcholine, and noradrenaline.[1] Furthermore, propoxyphene interaction with opioid receptors leads to the closure of N-type voltage-gated calcium channels and the opening of calcium-dependent inwardly rectifying potassium channels, resulting in hyperpolarization and reduced neuronal excitability.[1]

propoxyphene_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space propoxyphene Propoxyphene receptor µ-Opioid Receptor (OP3) propoxyphene->receptor Binds g_protein G-Protein (Gi/Go) receptor->g_protein Activates adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase Inhibits ca_channel Ca²⁺ Channel (N-type) g_protein->ca_channel Inhibits k_channel K⁺ Channel g_protein->k_channel Activates camp cAMP adenylate_cyclase->camp Decreased Conversion ca_channel->ca_ion_in Influx k_channel->k_ion_out Efflux atp ATP atp->adenylate_cyclase pka Protein Kinase A camp->pka Decreased Activation neurotransmitter Neurotransmitter Release pka->neurotransmitter Decreased Phosphorylation substance_p Substance P gaba GABA dopamine Dopamine

Caption: Propoxyphene signaling pathway via µ-opioid receptor.

Quantitative Data Summary

The following table summarizes the quantitative data for various sample preparation techniques for propoxyphene and norpropoxyphene analysis. This allows for a direct comparison of the efficiency and sensitivity of each method across different biological matrices.

MatrixAnalyte(s)Sample PreparationAnalytical MethodRecovery (%)LOQ (ng/mL)Reference
Urine Propoxyphene, NorpropoxypheneSPEGC-MS>8550[4]
Oral Fluid PropoxypheneSPEGC-MS>9010[5]
Whole Blood Propoxyphene, NorpropoxypheneLLELC-MS/MS89-960.5-5[6]
Serum PropoxyphenePPT (Acetonitrile)LC-MS/MS>80Not provided[7]
Plasma PropoxypheneSPELC-MS/MS>901[8]
Urine NorpropoxypheneDilute and ShootLC-MS/MSNot provided50[9]

Experimental Protocols

Solid-Phase Extraction (SPE) for Propoxyphene and Norpropoxyphene in Blood, Plasma, Serum, Urine, or Tissue

This protocol is adapted for the extraction of propoxyphene and its metabolite from various biological samples prior to LC-MS/MS or GC-MS analysis.

Materials:

  • Clean Screen® DAU Extraction Columns (200 mg)

  • 100 mM Phosphate buffer (pH 6.0)

  • Methanol (CH3OH)

  • Deionized Water (D.I. H2O)

  • 100 mM Acetic acid

  • Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v) elution solvent

  • 1% HCl in Methanol

  • Internal Standards

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of 100 mM phosphate buffer (pH 6.0), add the internal standards.

    • Add 1-2 mL of the biological sample (blood, plasma, serum, urine) or 1 g of homogenized tissue (1:4 with buffer).

    • Vortex the mixture and let it stand for 5 minutes.

    • Add an additional 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex again.

    • Ensure the sample pH is 6.0 ± 0.5. Adjust with 100 mM monobasic or dibasic sodium phosphate if necessary.

    • For whole blood and tissue homogenates, centrifuge at 2000 rpm for 10 minutes and use the supernatant.

  • SPE Column Conditioning:

    • Wash the column with 3 mL of Methanol.

    • Wash the column with 3 mL of D.I. H2O.

    • Equilibrate the column with 3 mL of 100 mM phosphate buffer (pH 6.0).

    • Aspirate at full vacuum after each step.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE column at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the column with 3 mL of D.I. H2O.

    • Wash the column with 3 mL of 100 mM acetic acid.

    • Wash the column with 3 mL of Methanol.

    • Dry the column completely under full vacuum for 5 minutes.

  • Elution:

    • Elute the analytes with 3 mL of the freshly prepared Dichloromethane/Isopropanol/Ammonium Hydroxide elution solvent at a flow rate of 1-2 mL/minute.

  • Evaporation and Reconstitution:

    • Add 100 µL of 1% HCl in Methanol to the eluate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40 °C.

    • For LC-MS/MS: Reconstitute the residue in 100 µL of the mobile phase.

    • For GC-MS: Reconstitute the residue in 100 µL of ethyl acetate.

spe_workflow start Start: Biological Sample pretreatment Sample Pre-treatment (Buffer, IS, Vortex, Centrifuge) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Column Conditioning (MeOH, H₂O, Buffer) conditioning->loading washing Column Washing (H₂O, Acetic Acid, MeOH, Dry) loading->washing elution Elution (Organic Solvent Mixture) washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS or GC-MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) workflow.

Liquid-Liquid Extraction (LLE) for Propoxyphene in Whole Blood

This protocol describes a general LLE procedure for the extraction of propoxyphene from whole blood samples.

Materials:

  • n-Butyl chloride

  • pH 9.2 Borate buffer

  • 1% HCl in Methanol

  • Internal Standards

  • Centrifuge tubes (16 x 100 mm)

  • Tube rocker or vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Pipette 2 mL of whole blood into a centrifuge tube.

    • Add 20 µL of the internal standard mixture and vortex.

    • Allow the sample to stand for 10 minutes.

  • Initial Extraction:

    • Add 2 mL of pH 9.2 borate buffer and vortex.

    • Add 4 mL of n-butyl chloride, cap the tube, and place it on a tube rocker for 10 minutes.

    • Centrifuge for 10 minutes at approximately 3400 rpm.

    • Transfer the upper organic layer (n-butyl chloride) to a clean tube.

  • Evaporation:

    • Add 50 µL of 1% HCl in methanol to the collected organic phase.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at ≤ 37 °C.

  • Reconstitution:

    • Reconstitute the dried extract in 50 µL of methanol or ethyl acetate.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

lle_workflow start Start: Whole Blood Sample preparation Sample Preparation (IS, Buffer Addition) start->preparation extraction Liquid-Liquid Extraction (Organic Solvent, Rocking) preparation->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation transfer Transfer of Organic Layer centrifugation->transfer evaporation Evaporation to Dryness transfer->evaporation reconstitution Reconstitution evaporation->reconstitution analysis GC-MS or LC-MS/MS Analysis reconstitution->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow.

Protein Precipitation (PPT) for Propoxyphene in Serum/Plasma

This protocol outlines a simple and rapid protein precipitation method using acetonitrile, suitable for high-throughput analysis.[7][10]

Materials:

  • Acetonitrile (ACN), chilled

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge (for tubes) or filtration system (for plates)

Procedure:

  • Precipitation:

    • Aliquot 200 µL of serum or plasma into a microcentrifuge tube.

    • Add 600 µL of chilled acetonitrile (a 3:1 ratio of solvent to sample).

    • Vortex vigorously for 5-10 seconds to ensure thorough mixing and protein denaturation.

  • Separation:

    • Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the analyte of interest, without disturbing the protein pellet.

  • Further Processing (Optional):

    • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable mobile phase to increase concentration. For some applications, adding a small amount of acid (e.g., 25 µL of 1% formic acid) to the supernatant may improve analyte stability.[1]

ppt_workflow start Start: Serum/Plasma Sample precipitation Protein Precipitation (Add Acetonitrile, Vortex) start->precipitation centrifugation Separation of Precipitate (Centrifugation) precipitation->centrifugation collection Supernatant Collection centrifugation->collection analysis Direct Injection or Further Processing for LC-MS/MS Analysis collection->analysis

References

Application of rac-Propoxyphene-D5 in Proficiency Testing for Toxicology Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Proficiency testing (PT) is a critical component of a toxicology laboratory's quality assurance program, designed to externally evaluate the performance of a laboratory's testing procedures. Participation in PT programs allows laboratories to monitor the accuracy and reliability of their results over time and compare their performance against peer laboratories. rac-Propoxyphene-D5, a deuterium-labeled internal standard, plays a crucial role in the accurate quantification of propoxyphene in biological matrices during these proficiency tests. This document provides a detailed overview of the application of this compound in proficiency testing for toxicology labs, including experimental protocols and data presentation.

Propoxyphene is an opioid analgesic that has been prescribed for the relief of mild to moderate pain. Due to its potential for abuse and the risk of overdose, accurate detection and quantification in biological specimens are essential in both clinical and forensic toxicology. Deuterated internal standards, such as this compound, are the preferred choice for quantitative analysis by mass spectrometry (GC-MS or LC-MS/MS) because they exhibit similar chemical and physical properties to the unlabeled analyte, but are mass-differentiated. This allows for the correction of variability during sample preparation and analysis, including extraction efficiency and matrix effects, leading to more accurate and precise results.[1]

Principle of Proficiency Testing

In a typical toxicology proficiency testing scheme, participating laboratories receive "blind" samples containing one or more analytes at unknown concentrations. The laboratories analyze these samples using their routine analytical methods and report their findings to the proficiency testing provider. The provider then compiles the results from all participating laboratories and issues a report that compares each laboratory's results to the assigned value, which is often the consensus mean of all participants or a value determined by a reference laboratory.

The use of a stable isotope-labeled internal standard like this compound is considered best practice for quantitative confirmatory methods in toxicology. It ensures that the entire analytical process, from sample extraction to instrumental analysis, is controlled for potential errors, thereby providing a true assessment of the laboratory's ability to accurately quantify propoxyphene in a real-world scenario.

Data Presentation

The following table represents a hypothetical summary of results from a proficiency testing round for propoxyphene. This table illustrates how a laboratory's performance is evaluated against the group's performance.

Participant LaboratoryReported Concentration (ng/mL)Mean of all Labs (ng/mL)Standard Deviation (SD)Z-ScorePerformance
Lab A78.575.25.80.57Satisfactory
Lab B85.175.25.81.71Satisfactory
Lab C62.375.25.8-2.22Questionable
Lab D92.075.25.82.90Unsatisfactory
Assigned Value 75.0

Note: The Z-score is calculated as (Participant's Result - Mean of all Labs) / Standard Deviation. A Z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of propoxyphene in a urine proficiency testing sample using this compound as an internal standard, followed by LC-MS/MS analysis.

1. Materials and Reagents

  • rac-Propoxyphene standard

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Urine proficiency testing sample

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Phosphate buffer (pH 6.0)

  • Ammonium hydroxide

  • Dichloromethane

  • Isopropanol

2. Sample Preparation (Solid-Phase Extraction)

  • Sample Pre-treatment: To 1 mL of the urine proficiency testing sample, add 20 µL of the this compound internal standard solution. Add 2 mL of phosphate buffer (pH 6.0) and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially washing with 3 mL of methanol, 3 mL of deionized water, and 3 mL of phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 1 M acetic acid, and finally 3 mL of methanol. Dry the cartridge thoroughly under vacuum.

  • Elution: Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

3. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: A suitable gradient program to separate propoxyphene from other matrix components.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions: Monitor at least two transitions for both propoxyphene and this compound.

    • Propoxyphene: e.g., Q1: 340.2 -> Q3: 268.2 (quantifier), 105.1 (qualifier)

    • This compound: e.g., Q1: 345.2 -> Q3: 273.2 (quantifier)

4. Data Analysis and Reporting

  • Calibration Curve: Prepare a multi-point calibration curve by spiking blank urine with known concentrations of propoxyphene and a fixed concentration of this compound.

  • Quantification: Calculate the concentration of propoxyphene in the proficiency testing sample by interpolating the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

  • Reporting: Report the final quantitative result to the proficiency testing provider according to their instructions.

Mandatory Visualizations

Proficiency_Testing_Workflow cluster_Provider Proficiency Testing Provider cluster_Lab Participant Laboratory Provider_Prep Sample Preparation (Spiking of Analytes) Provider_Dist Sample Distribution Provider_Prep->Provider_Dist Shipment Lab_Receipt Sample Receipt Provider_Dist->Lab_Receipt Provider_Report Report Generation Lab_Analysis Analysis using This compound Lab_Receipt->Lab_Analysis Lab_Report Result Submission Lab_Analysis->Lab_Report Lab_Report->Provider_Report Data Compilation & Evaluation

Caption: Overall workflow of a toxicology proficiency testing program.

Analytical_Workflow start Receive PT Sample prep Sample Preparation (Add this compound) start->prep spe Solid-Phase Extraction (SPE) prep->spe lcms LC-MS/MS Analysis spe->lcms data Data Processing & Quantification lcms->data report Report Results data->report

Caption: Analytical workflow for propoxyphene quantification.

References

Application Notes & Protocols: Utilizing rac-Propoxyphene-D5 for Pharmacokinetic Studies of Propoxyphene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propoxyphene is a centrally acting opioid analgesic historically prescribed for mild to moderate pain.[1][2] Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is critical for evaluating its efficacy and safety. Pharmacokinetic studies are essential in drug development and clinical monitoring to determine dosing regimens and understand potential drug-drug interactions.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS). rac-Propoxyphene-D5, a deuterated analog of propoxyphene, is an ideal internal standard for these studies. Because it is chemically identical to the analyte but has a different mass, it co-elutes with propoxyphene and experiences similar extraction recovery and ionization effects, ensuring high accuracy and precision in quantification. This document provides detailed protocols and data for the use of this compound in the pharmacokinetic analysis of propoxyphene.

Pharmacokinetic Profile of Propoxyphene

Propoxyphene is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism, primarily in the liver.[1][2][3] The major metabolic pathway is N-demethylation to its principal metabolite, norpropoxyphene, which has a significantly longer half-life.[2][4][5]

Table 1: Pharmacokinetic Parameters of Propoxyphene and Norpropoxyphene

ParameterPropoxypheneNorpropoxyphene (Metabolite)Source
Time to Peak (Tmax) 2 to 2.5 hoursNot Specified[1][2]
Peak Plasma Conc. (Cmax) 0.05 to 0.1 µg/mL (after 65 mg dose)0.1 to 0.2 µg/mL (after 65 mg dose)[2]
Elimination Half-life (t½) 6 to 12 hours30 to 36 hours[1][2]
Metabolism Extensive first-pass hepatic metabolism via CYP3A4.[2]Formed by N-demethylation of propoxyphene.[2][4]
Excretion Primarily renal.[1][2]Primarily renal.[2][6]

Metabolism and Mechanism of Action

Propoxyphene's analgesic effects are derived from its action as a weak agonist at opioid receptors in the central nervous system.[4][6] Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4.

Metabolism_Pathway Propoxyphene Propoxyphene Enzyme CYP3A4-mediated N-demethylation Propoxyphene->Enzyme Norpropoxyphene Norpropoxyphene Enzyme->Norpropoxyphene

Caption: Propoxyphene metabolism to norpropoxyphene via CYP3A4.

Mechanism_of_Action Propoxyphene Propoxyphene Receptors Mu (OPRM1) & Kappa (OPRK1) Opioid Receptors Propoxyphene->Receptors Binds to Effect Analgesia (Pain Relief) Receptors->Effect Leads to

Caption: Mechanism of action for propoxyphene's analgesic effect.

Experimental Protocols

This section details a standard protocol for the quantification of propoxyphene in human plasma or serum using this compound as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents
  • Biological Matrix: Human Plasma/Serum

  • Analytes: Propoxyphene

  • Internal Standard (IS): this compound solution (e.g., 1.0 mg/mL in Acetonitrile)[7]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane, Isopropanol (IPA) - all HPLC or LC-MS grade

  • Buffers: 100 mM Phosphate Buffer (pH 6.0), 100 mM Acetic Acid

  • Reagents: Ammonium Hydroxide (NH₄OH), Formic Acid

  • Equipment: Solid Phase Extraction (SPE) Manifold, SPE Cartridges (e.g., Clean Screen® DAU)[8], Centrifuge, Nitrogen Evaporator, LC-MS/MS System.

Sample Preparation (Solid Phase Extraction - SPE)

Experimental_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis A 1. Plasma/Serum Sample (1 mL) B 2. Add Internal Standard (this compound) A->B C 3. Add pH 6.0 Buffer & Centrifuge B->C D 4. Condition SPE Column (MeOH, H₂O, Buffer) C->D E 5. Load Sample D->E F 6. Wash Column (H₂O, Acetic Acid, MeOH) E->F G 7. Elute Analytes F->G H 8. Evaporate Eluate G->H I 9. Reconstitute Sample H->I J 10. Inject into LC-MS/MS I->J

Caption: Workflow for propoxyphene quantification in plasma/serum.

Protocol Steps:

  • Sample Pre-treatment: To 1 mL of plasma or serum in a centrifuge tube, add a known concentration of this compound internal standard. Add 2 mL of 100 mM phosphate buffer (pH 6.0), vortex, and centrifuge for 10 minutes at 2000 rpm.[8]

  • SPE Column Conditioning: Condition a 200 mg Clean Screen® DAU extraction column by sequentially passing 3 mL of Methanol, 3 mL of D.I. Water, and 3 mL of 100 mM phosphate buffer (pH 6.0).[8]

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE column at a flow rate of 1-2 mL/minute.[8]

  • Washing: Wash the column sequentially with 3 mL of D.I. Water, 3 mL of 100 mM acetic acid, and 3 mL of Methanol. Dry the column completely under full vacuum for 5 minutes.[8]

  • Elution: Elute the propoxyphene and the internal standard from the column using 3 mL of a freshly prepared elution solvent (e.g., Dichloromethane/Isopropanol/Ammonium Hydroxide 78:20:2).[8]

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at < 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

Table 2: Example LC-MS/MS Conditions for Propoxyphene Analysis

ParameterCondition
LC System Agilent 1260 Infinity Binary Pump or equivalent[9]
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer with ESI[9]
Ion Mode Electrospray Ionization (ESI), Positive[9]
Gas Temperature 350 °C[9]
Nebulizer Pressure 50 psi[9]
Analysis Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Quantification

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (V)
Propoxyphene 340.058.0~17
This compound (IS) 345.358.1~17
Note: MRM transitions and collision energies should be optimized for the specific instrument used. The listed transitions are based on available data.[8][9]

Data Analysis and Application

The concentration of propoxyphene in the unknown samples is determined by calculating the peak area ratio of the analyte (propoxyphene) to the internal standard (this compound). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of propoxyphene and a constant concentration of the internal standard. The concentration of propoxyphene in the study samples is then interpolated from this curve.

By collecting samples at various time points after drug administration and quantifying the propoxyphene concentration at each point, a concentration-time curve can be generated. From this curve, key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life can be accurately calculated. The use of this compound ensures that variability from sample preparation and matrix effects are minimized, leading to reliable and reproducible pharmacokinetic data essential for both preclinical and clinical research.

References

Troubleshooting & Optimization

Troubleshooting ion suppression in propoxyphene analysis with rac-Propoxyphene-D5.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing propoxyphene using rac-Propoxyphene-D5 as an internal standard, with a focus on overcoming ion suppression in LC-MS/MS analysis.

Troubleshooting Guide: Ion Suppression

Q1: I am observing a significant loss of signal for both propoxyphene and the this compound internal standard when analyzing biological samples. What could be the cause?

A1: A concurrent loss of signal for both the analyte and the deuterated internal standard is a strong indicator of ion suppression.[1][2] Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer's ion source.[1][3] This leads to a decreased instrument response and can compromise the accuracy and sensitivity of the analysis.[2][4]

Q2: How can I confirm that ion suppression is occurring in my propoxyphene analysis?

A2: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[3] This involves infusing a constant flow of a solution containing propoxyphene and this compound into the LC flow path after the analytical column but before the mass spectrometer. A stable baseline signal will be observed. When a blank matrix sample is injected, any dips in this baseline indicate retention times where co-eluting matrix components are causing ion suppression.

Q3: My results show a variable and inconsistent response for the internal standard (this compound) across different samples. What should I investigate?

A3: Inconsistent internal standard response is often due to differential matrix effects between samples.[3] While a deuterated internal standard like this compound is designed to co-elute with the analyte and experience similar ion suppression, severe or highly variable matrix components can still lead to inconsistencies.

Troubleshooting Steps:

  • Review Sample Preparation: Inadequate sample cleanup is a primary cause of severe matrix effects.[1] Consider if your current protocol (e.g., 'dilute and shoot', protein precipitation) is sufficient for the complexity of your matrix.

  • Evaluate Different Extraction Techniques: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts compared to protein precipitation, thereby reducing ion suppression.[5]

  • Chromatographic Separation: Ensure that propoxyphene and its internal standard are chromatographically separated from the bulk of the matrix components. Adjusting the gradient or changing the column chemistry can shift the elution of interfering compounds away from your analytes of interest.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6] However, ensure that the diluted sample concentration remains within the linear range of your assay.

Q4: I have identified a significant ion suppression zone that co-elutes with my propoxyphene and this compound peaks. What are my options to mitigate this?

A4: Mitigating co-eluting ion suppression requires a systematic approach:

  • Optimize Chromatography:

    • Gradient Modification: A shallower gradient can improve the separation between propoxyphene and interfering matrix components.

    • Column Chemistry: Consider a column with a different stationary phase (e.g., biphenyl, pentafluorophenyl) that may offer different selectivity for your analytes versus the interfering matrix components.

  • Enhance Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize an appropriate SPE sorbent to selectively retain propoxyphene and wash away interfering substances.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract propoxyphene from the sample matrix.

  • Reduce Matrix Load:

    • Decrease Injection Volume: A smaller injection volume will introduce fewer matrix components into the system.[6]

    • Sample Dilution: Dilute the sample extract to lower the concentration of interfering species.

Frequently Asked Questions (FAQs)

Q5: Why is this compound a suitable internal standard for propoxyphene analysis?

A5: A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. It is chemically identical to the analyte, meaning it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[6] This allows it to effectively compensate for variations in sample preparation and matrix-induced ion suppression.

Q6: Can the choice of ionization technique affect ion suppression in propoxyphene analysis?

A6: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2][3] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with propoxyphene's chemical properties, could be a viable solution.

Q7: Could my mobile phase composition be contributing to ion suppression?

A7: Mobile phase additives, such as trifluoroacetic acid (TFA) or formic acid, can influence ionization efficiency. While formic acid is commonly used for positive mode ESI and generally provides good sensitivity, high concentrations of certain additives can contribute to ion suppression. It is recommended to use the lowest concentration of additives necessary for good chromatography and sensitivity.

Q8: Are there any specific considerations for norpropoxyphene, the primary metabolite of propoxyphene?

A8: Yes, norpropoxyphene can be unstable and may undergo chemical rearrangement, particularly under alkaline conditions used in some extraction methods.[7][8][9] This can lead to analytical challenges. LC-MS/MS methods that avoid harsh pH conditions are often preferred for the simultaneous analysis of propoxyphene and norpropoxyphene.[7][9]

Quantitative Data on Ion Suppression (Illustrative Example)

The following table provides an illustrative example of how to quantify and compare ion suppression for propoxyphene under different sample preparation conditions. Note: These values are representative and will vary depending on the specific matrix, instrumentation, and analytical method.

Sample Preparation MethodAnalyteMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Effect (%)
Protein Precipitation Propoxyphene1,250,000750,000-40.0%
This compound1,310,000790,000-39.7%
Liquid-Liquid Extraction Propoxyphene1,265,0001,100,000-13.0%
This compound1,320,0001,150,000-12.9%
Solid-Phase Extraction Propoxyphene1,240,0001,190,000-4.0%
This compound1,300,0001,250,000-3.8%

Calculation of Matrix Effect (%): Matrix Effect (%) = ((Mean Peak Area in Post-Extraction Spike / Mean Peak Area in Neat Solution) - 1) * 100 A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Detailed Experimental Protocol: Propoxyphene and Norpropoxyphene in Human Plasma

This protocol is a representative example for the analysis of propoxyphene and its metabolite, norpropoxyphene, in human plasma using LC-MS/MS with this compound as the internal standard.

1. Sample Preparation (Solid-Phase Extraction)

a. To 1 mL of human plasma, add the internal standard solution (this compound). b. Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex. c. Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water, and 1 mL of 100 mM phosphate buffer (pH 6.0). d. Load the sample onto the SPE cartridge at a flow rate of 1-2 mL/min. e. Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol. f. Dry the cartridge under vacuum for 5 minutes. g. Elute the analytes with 2 mL of 5% ammonium hydroxide in ethyl acetate. h. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. i. Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • LC System: Agilent 1260 Infinity Binary Pump or equivalent.

  • Column: Zorbax SB C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.6-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Mass Spectrometer: Agilent 6420 Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Gas Temperature: 350°C.

  • Gas Flow: 12 L/min.

  • Nebulizer Pressure: 35 psi.

  • Capillary Voltage: 3000 V.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Propoxyphene340.2266.215
Norpropoxyphene326.2252.220
This compound345.2271.215

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting ion suppression in propoxyphene analysis.

IonSuppressionTroubleshooting Start Start: Inconsistent Results or Low Signal for Propoxyphene/IS CheckSystem 1. Verify LC-MS System Performance (e.g., with standard solution in neat solvent) Start->CheckSystem SystemOK System Performance OK? CheckSystem->SystemOK TroubleshootSystem Troubleshoot LC-MS System (e.g., clean ion source, check for leaks) SystemOK->TroubleshootSystem No PostColumnInfusion 2. Perform Post-Column Infusion Experiment with Blank Matrix SystemOK->PostColumnInfusion Yes TroubleshootSystem->CheckSystem SuppressionObserved Ion Suppression Observed? PostColumnInfusion->SuppressionObserved NoSuppression No Significant Suppression. Investigate other causes (e.g., sample stability, standard preparation errors). SuppressionObserved->NoSuppression No Coelution Suppression Co-elutes with Analyte? SuppressionObserved->Coelution Yes NoCoelution Suppression does not co-elute. Method is likely robust. Coelution->NoCoelution No OptimizeChromatography 3. Optimize Chromatography - Modify gradient - Change column Coelution->OptimizeChromatography Yes ImproveSamplePrep 4. Improve Sample Preparation - Switch to SPE or LLE - Optimize extraction conditions Coelution->ImproveSamplePrep Yes ReduceMatrix 5. Reduce Matrix Load - Dilute sample - Decrease injection volume Coelution->ReduceMatrix Yes Reevaluate Re-evaluate with Post-Column Infusion or Matrix Effect Study OptimizeChromatography->Reevaluate ImproveSamplePrep->Reevaluate ReduceMatrix->Reevaluate Resolved Issue Resolved? Reevaluate->Resolved End End: Method Optimized Resolved->End Yes FurtherInvestigation Further Investigation Required. Consider alternative ionization (APCI) or derivatization. Resolved->FurtherInvestigation No FurtherInvestigation->OptimizeChromatography

Ion Suppression Troubleshooting Workflow

References

Overcoming matrix effects in blood samples for propoxyphene quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of propoxyphene in blood samples. The following information addresses common challenges related to matrix effects and offers detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect propoxyphene quantification?

A1: Matrix effects are the alteration of the ionization of a target analyte, such as propoxyphene, by co-eluting substances present in the biological matrix (e.g., blood, plasma).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of the analyte.[3] In blood samples, endogenous components like phospholipids, proteins, and salts are common sources of matrix effects in LC-MS/MS analysis.[3][4]

Q2: How can I determine if my propoxyphene assay is experiencing matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[2]

  • Post-column infusion: A constant flow of a propoxyphene standard solution is infused into the mass spectrometer after the analytical column. A blank, extracted blood sample is then injected. Any deviation (dip or peak) in the baseline signal at the retention time of propoxyphene indicates ion suppression or enhancement.[2]

  • Post-extraction spike: The response of propoxyphene in a neat solution is compared to its response when spiked into a pre-extracted blank blood matrix. The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What is the most effective way to minimize matrix effects in propoxyphene analysis?

A3: The most effective strategy is a combination of efficient sample preparation, optimized chromatographic separation, and the use of a suitable internal standard.[3] Solid-phase extraction (SPE) is often considered highly effective at removing matrix components.[5] However, the choice of method depends on the specific requirements of the assay, such as throughput and cost. The use of a stable isotope-labeled internal standard, such as propoxyphene-d5, is highly recommended to compensate for any remaining matrix effects.

Q4: What is a suitable internal standard for propoxyphene quantification?

A4: The ideal internal standard is a stable isotope-labeled analog of the analyte. For propoxyphene, propoxyphene-d5 or norpropoxyphene-d5 (for its major metabolite) are excellent choices.[1][4] These internal standards have nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus providing accurate correction during quantification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor recovery of propoxyphene Inefficient extraction from the blood matrix.Optimize the pH of the sample and extraction solvent for LLE. For SPE, ensure proper conditioning of the cartridge and use an appropriate elution solvent.
Analyte co-precipitation with proteins.For protein precipitation, ensure complete protein removal by using an appropriate solvent-to-sample ratio and adequate vortexing and centrifugation.
High variability in results Inconsistent matrix effects between samples.Use a stable isotope-labeled internal standard (e.g., propoxyphene-d5). Improve the sample cleanup method to remove more matrix components; consider switching from protein precipitation to SPE.
Ion suppression or enhancement Co-elution of matrix components (e.g., phospholipids) with propoxyphene.Improve chromatographic separation to resolve propoxyphene from interfering peaks. Enhance the sample preparation method (e.g., use a more rigorous SPE protocol or a phospholipid removal plate).
Inconsistent internal standard response Degradation of the internal standard or improper addition.Ensure the internal standard is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Verify the stability of the internal standard in the sample matrix and storage conditions.

Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects and ensuring accurate quantification of propoxyphene. Below is a summary of the performance of three common techniques.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Matrix Effect Reduction ModerateGoodExcellent
Analyte Recovery Good to ExcellentGood to ExcellentExcellent
Selectivity LowModerateHigh
Throughput HighModerateLow to Moderate
Cost per Sample LowLow to ModerateHigh
Ease of Automation HighModerateHigh
Typical Recovery (%) >80%70-90%>90%
LOD/LOQ Generally higher due to less clean extracts.IntermediateGenerally the lowest due to cleaner extracts and potential for concentration.

Note: The quantitative values in this table are generalized from literature on the analysis of opioids and other basic drugs in blood and may vary depending on the specific protocol and laboratory conditions.

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput screening.

Materials:

  • Whole blood sample

  • Internal Standard (IS) solution (e.g., propoxyphene-d5 in methanol)

  • Acetonitrile (ACN), ice-cold

  • Centrifuge

  • Vortex mixer

Protocol:

  • Pipette 100 µL of whole blood into a microcentrifuge tube.

  • Add 10 µL of IS solution.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE offers improved selectivity over PPT by partitioning the analyte into an immiscible organic solvent.

Materials:

  • Whole blood sample

  • Internal Standard (IS) solution

  • pH 9.5 buffer (e.g., sodium borate)

  • Extraction solvent (e.g., n-butyl chloride or a mixture of hexane and ethyl acetate)

  • Centrifuge

  • Vortex mixer

Protocol:

  • To 1 mL of whole blood in a glass tube, add 50 µL of IS solution.

  • Add 1 mL of pH 9.5 buffer and vortex for 30 seconds.

  • Add 5 mL of the extraction solvent.

  • Cap the tube and vortex or rock for 15 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while matrix components are washed away.

Materials:

  • Whole blood sample

  • Internal Standard (IS) solution

  • 100 mM phosphate buffer (pH 6.0)

  • Methanol (MeOH)

  • Deionized water

  • 100 mM acetic acid

  • Elution solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v)

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • SPE manifold

Protocol:

  • Sample Pre-treatment: To 1 mL of whole blood, add 10 µL of IS solution and 1 mL of 100 mM phosphate buffer (pH 6.0). Vortex and centrifuge to pellet solids. Use the supernatant for loading.

  • Column Conditioning: Condition the SPE cartridge sequentially with 3 mL of MeOH, 3 mL of deionized water, and 3 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 100 mM acetic acid, and 3 mL of MeOH. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute propoxyphene with 3 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for analysis.

Visualizations

experimental_workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt1 Blood Sample + IS ppt2 Add Acetonitrile ppt1->ppt2 ppt3 Vortex & Centrifuge ppt2->ppt3 ppt4 Supernatant Evaporation ppt3->ppt4 ppt5 Reconstitution ppt4->ppt5 analysis LC-MS/MS Analysis ppt5->analysis lle1 Blood Sample + IS + Buffer lle2 Add Organic Solvent lle1->lle2 lle3 Vortex & Centrifuge lle2->lle3 lle4 Organic Layer Evaporation lle3->lle4 lle5 Reconstitution lle4->lle5 lle5->analysis spe1 Sample Pre-treatment spe3 Load & Wash spe1->spe3 spe2 Condition Cartridge spe2->spe3 spe4 Elution spe3->spe4 spe5 Evaporation & Reconstitution spe4->spe5 spe5->analysis start Start start->ppt1 start->lle1 start->spe1

Caption: Sample preparation workflows for propoxyphene quantification.

troubleshooting_guide cluster_solutions Troubleshooting Pathways start Inaccurate Propoxyphene Quantification q1 Assess Matrix Effect (Post-column infusion or post-extraction spike) start->q1 solution1 Improve Sample Cleanup: PPT -> LLE -> SPE q1->solution1 Matrix Effect Detected solution2 Optimize Chromatography: (Gradient, Column) q1->solution2 Matrix Effect Detected solution3 Implement Stable Isotope-Labeled Internal Standard (e.g., Propoxyphene-d5) q1->solution3 Matrix Effect Detected end_node Achieve Accurate Quantification solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting logic for matrix effect issues.

References

Technical Support Center: Optimizing Chromatographic Separation of Propoxyphene and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of propoxyphene and its primary metabolite, norpropoxyphene.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for propoxyphene?

Propoxyphene is primarily metabolized in the liver via N-demethylation to its active metabolite, norpropoxyphene.[1][2][3] This reaction is mainly mediated by the cytochrome P450 enzyme CYP3A4.[4][5][6] Minor metabolic routes include ring hydroxylation and the formation of glucuronide conjugates.[1][4][6]

Q2: Why is norpropoxyphene important to measure alongside propoxyphene?

Norpropoxyphene is the major metabolite of propoxyphene and has a significantly longer half-life (30-36 hours) compared to the parent drug (6-12 hours).[4][6] Measuring norpropoxyphene is crucial for confirming propoxyphene ingestion and is a key analyte in toxicological and pharmacokinetic studies.[3][7]

Q3: What are the main challenges in the chromatographic analysis of propoxyphene and norpropoxyphene?

Common challenges include:

  • Peak Tailing: Propoxyphene is a basic compound (pKa ≈ 9.06) and is prone to interacting with acidic residual silanol groups on silica-based columns, leading to asymmetric peaks.[1][8][9][10]

  • Analyte Stability: Norpropoxyphene can be unstable and may undergo rearrangement or degradation, particularly under alkaline conditions, forming products like norpropoxyphene amide or a dehydrated cyclic intermediate.[7][11][12][13][14]

  • Co-elution: Due to their structural similarities, achieving baseline separation of propoxyphene, norpropoxyphene, and potential isomers or degradation products can be challenging.[15]

  • Decomposition in GC: Propoxyphene can decompose at the high temperatures used in gas chromatography (GC) injection ports.[2][11]

Q4: Which analytical technique is preferred for the analysis of propoxyphene and its metabolites, HPLC or GC?

High-Performance Liquid Chromatography (HPLC) is often preferred over Gas Chromatography (GC) for the analysis of propoxyphene and norpropoxyphene.[2] This is primarily because HPLC avoids the high temperatures that can cause the thermal degradation of propoxyphene.[2] Furthermore, LC-MS/MS methods can differentiate between norpropoxyphene and its rearrangement products, which can be indistinguishable by some GC-MS methods.[7][12][14]

Troubleshooting Guide

Issue 1: Peak Tailing for Propoxyphene and Norpropoxyphene

Cause: As basic analytes, propoxyphene and norpropoxyphene can interact with negatively charged residual silanol groups on the surface of silica-based reversed-phase columns.[8][9][10][16][17] This secondary interaction leads to poor peak shape.

Solutions:

SolutionDetailed Protocol/Methodology
Adjust Mobile Phase pH Low pH Approach: Lower the mobile phase pH to below 3 using an acidic modifier like formic acid or trifluoroacetic acid (TFA). At low pH, the silanol groups are protonated and less likely to interact with the positively charged analytes.[8][18] High pH Approach: Use a column stable at high pH (e.g., hybrid silica or polymer-based) and a mobile phase with a pH above the pKa of the analytes (>10). This neutralizes the analytes, minimizing ionic interactions.[16]
Use a Modern, High-Purity Column Employ a column with high-purity silica and effective end-capping. End-capping blocks the majority of residual silanol groups, reducing secondary interactions.[9] Polar-embedded columns can also provide shielding for basic compounds.[9]
Add a Mobile Phase Modifier Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1-0.5%). The TEA will preferentially interact with the active silanol sites, improving the peak shape of the target analytes.[18]
Optimize Sample Solvent Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase conditions to prevent peak distortion.[10]
Issue 2: Poor Resolution Between Propoxyphene and Norpropoxyphene

Cause: The structural similarity between propoxyphene and norpropoxyphene can make their separation difficult.

Solutions:

SolutionDetailed Protocol/Methodology
Adjust Organic Modifier Percentage In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention and may improve the resolution between the two compounds.
Optimize Gradient Elution Implement a shallow gradient program. A slow, gradual increase in the organic solvent concentration can enhance the separation between closely eluting peaks.
Change the Organic Modifier The choice of organic solvent can influence selectivity. If using acetonitrile, try substituting it with methanol, or vice versa, as this can alter the elution order and improve resolution.
Evaluate Column Chemistry Test different stationary phases. A phenyl-hexyl or a polar-embedded phase might offer different selectivity compared to a standard C18 column.
Issue 3: Appearance of Unexpected Peaks or Loss of Norpropoxyphene Signal

Cause: Norpropoxyphene can degrade or rearrange, especially in solution or during sample preparation.[7][19] Alkaline conditions, often used in older GC-MS extraction protocols, can convert norpropoxyphene to its amide form.[7][13]

Solutions:

SolutionDetailed Protocol/Methodology
Maintain Acidic or Neutral pH During sample preparation and storage, keep the sample matrix at a neutral or slightly acidic pH to minimize the base-catalyzed rearrangement of norpropoxyphene.
Use "Dilute and Shoot" LC-MS/MS For urine analysis, a "dilute and shoot" method, where the sample is simply diluted before injection, can prevent the chemical degradation that might occur during more extensive extraction procedures.[7][12]
Analyze Samples Promptly Analyze prepared samples as soon as possible. If storage is necessary, keep them at low temperatures (e.g., 4°C) to slow down potential degradation.
Verify Identity of Unexpected Peaks Use a mass spectrometer to identify unexpected peaks. The dehydrated rearrangement product of norpropoxyphene has a distinct m/z of 308, while norpropoxyphene has an m/z of 326.[7][12][14]

Experimental Protocols & Data

Example HPLC Method for Propoxyphene and Norpropoxyphene

This method is based on principles described in the literature for the analysis of basic drugs.[2]

ParameterSpecification
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 220 nm or Mass Spectrometer
Quantitative Data Summary

The following table summarizes retention time data from a published LC-MS/MS method.[14] Note that retention times can vary significantly between different systems and methods.

Compoundm/zRetention Time (min)
Norpropoxyphene3263.4
Dehydrated Rearrangement Product3083.5

Visualizations

Propoxyphene Metabolism Pathway Propoxyphene Propoxyphene Norpropoxyphene Norpropoxyphene Propoxyphene->Norpropoxyphene N-demethylation (CYP3A4) Other_Metabolites Ring Hydroxylation & Glucuronide Conjugates Propoxyphene->Other_Metabolites Minor Pathways

Caption: Primary metabolic pathway of propoxyphene.

Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3? Start->Check_pH Check_Column Using a High-Purity, End-Capped Column? Check_pH->Check_Column Yes Adjust_pH Lower Mobile Phase pH with 0.1% Formic Acid Check_pH->Adjust_pH No Check_Overload Is Sample Concentration Too High? Check_Column->Check_Overload Yes Change_Column Switch to a Modern End-Capped Column Check_Column->Change_Column No Dilute_Sample Dilute Sample and Re-inject Check_Overload->Dilute_Sample Yes Resolved Peak Shape Improved Check_Overload->Resolved No Adjust_pH->Resolved Change_Column->Resolved Dilute_Sample->Resolved

Caption: A logical workflow for troubleshooting peak tailing.

References

Addressing the instability of norpropoxyphene during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of norpropoxyphene during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is norpropoxyphene and why is its stability a concern during analysis?

Norpropoxyphene is the primary active metabolite of the analgesic drug propoxyphene. Its accurate quantification in biological samples (e.g., plasma, urine) is crucial for pharmacokinetic, toxicological, and forensic studies. However, norpropoxyphene is inherently unstable and prone to degradation during sample preparation, which can lead to inaccurate analytical results.[1][2]

Q2: What are the main degradation pathways of norpropoxyphene?

Norpropoxyphene primarily degrades through two pathways:

  • Cyclization and Dehydration: In neutral or alkaline conditions, norpropoxyphene can undergo an intramolecular cyclization to form a cyclic iminium ion, which is a dehydrated rearrangement product.[1][3][4] This is a significant issue in analytical methods that involve alkaline extraction, such as some gas chromatography-mass spectrometry (GC-MS) protocols.[2]

  • Formation of Norpropoxyphene Amide: In the presence of a strong base, norpropoxyphene can be converted to a more stable internal amide.[4] While this is a degradation pathway, it is often intentionally induced to stabilize the molecule for more reliable analysis.

Troubleshooting Guides

Issue 1: Low or Inconsistent Norpropoxyphene Recovery in GC-MS Analysis

Q: I am observing low and variable recovery of norpropoxyphene when using a GC-MS method with alkaline extraction. What is the likely cause and how can I fix it?

A: The likely cause is the base-catalyzed degradation of norpropoxyphene into its dehydrated rearrangement product during the alkaline extraction step.[2] This product has different chromatographic properties than the parent compound, leading to inaccurate quantification.

Solutions:

  • Method A: Conversion to a Stable Amide: Intentionally and controllably convert norpropoxyphene to its more stable amide form before extraction. This can be achieved by adding a strong base like sodium hydroxide.

  • Method B: Use of an Alternative Technique: If possible, switch to a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. LC-MS/MS can often distinguish between norpropoxyphene and its degradation products without the need for alkaline extraction.[2][5]

Issue 2: Peak Splitting or Tailing in LC-MS/MS Chromatograms

Q: My LC-MS/MS analysis of norpropoxyphene is showing split or tailing peaks. What could be the cause and how do I troubleshoot this?

A: Peak splitting or tailing for norpropoxyphene in LC-MS/MS can be caused by several factors:

  • On-column degradation: The pH of your mobile phase might be contributing to the degradation of norpropoxyphene on the analytical column.

  • Co-elution with degradation products: If your chromatography is not optimized, norpropoxyphene may co-elute with its dehydrated rearrangement product, leading to distorted peak shapes.

  • Sample solvent mismatch: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase can cause peak distortion.[6]

  • Column contamination: Buildup of matrix components from biological samples on the column can lead to poor peak shape.[7][8]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Experiment with adjusting the pH of your mobile phase. A slightly acidic pH may help to minimize on-column degradation.

  • Improve Chromatographic Resolution: Modify your gradient, flow rate, or consider a different column chemistry to achieve baseline separation between norpropoxyphene and its degradation products.

  • Match Sample and Mobile Phase: Whenever possible, dissolve your final extract in the initial mobile phase of your gradient.[6]

  • Implement Sample Clean-up: Use solid-phase extraction (SPE) to effectively remove interfering matrix components before injection.

  • Use a Guard Column: A guard column can help protect your analytical column from contamination and extend its lifetime.[8]

Issue 3: Poor Recovery During Solid-Phase Extraction (SPE)

Q: I am experiencing low recovery of norpropoxyphene during solid-phase extraction. What are the common causes and solutions?

A: Low recovery in SPE can be due to several factors:[3][9][10]

  • Inappropriate Sorbent Selection: The SPE sorbent may not have the optimal retention characteristics for norpropoxyphene.

  • Incorrect pH: The pH of the sample and wash solutions can significantly impact the retention and elution of norpropoxyphene, which is a basic compound.

  • Wash Solvent Too Strong: The wash solvent may be prematurely eluting norpropoxyphene from the sorbent.

  • Insufficient Elution Solvent Volume or Strength: The elution solvent may not be strong enough or used in a sufficient volume to completely recover the analyte.

Troubleshooting Steps:

  • Select the Right Sorbent: For a basic compound like norpropoxyphene, a mixed-mode cation exchange sorbent often provides good retention and allows for rigorous washing to remove interferences.

  • Optimize pH: Adjust the pH of the sample load solution to ensure norpropoxyphene is in its charged state for strong retention on a cation exchange sorbent. During elution, use a solvent that neutralizes the charge on norpropoxyphene to facilitate its release.

  • Evaluate Wash Solvents: Test different wash solvents of varying organic strength to find one that removes interferences without eluting norpropoxyphene.

  • Optimize Elution: Ensure your elution solvent is sufficiently strong (e.g., by adding a small amount of a basic modifier like ammonium hydroxide to an organic solvent) and that you are using an adequate volume to ensure complete elution.

Issue 4: Suspected Interference in Immunoassay Screening

Q: My immunoassay screen for propoxyphene is positive, but the confirmatory analysis by GC-MS or LC-MS/MS is negative for norpropoxyphene. What could be the reason?

A: This can be due to cross-reactivity of the immunoassay with other structurally similar compounds. For example, diphenhydramine has been shown to cause false-positive results in some propoxyphene immunoassays.[11][12]

Solution:

  • Confirmation is Key: Always confirm positive immunoassay screens with a more specific method like GC-MS or LC-MS/MS to rule out false positives.

Data Presentation

Table 1: Stability of Norpropoxyphene in Different Solvents at 4°C over 21 Days

SolventDay 1: Norpropoxyphene Concentration (ng/mL)Day 21: Norpropoxyphene Concentration (ng/mL)% Decrease
Methanol87130265.3%
Synthetic Urine103973429.4%
AcetonitrileNot ReportedNot ReportedNot Reported
Water (10% Ethanol)110293914.8%

Data adapted from a study on norpropoxyphene stability. The concentrations are based on calibrators with an estimated purity of 93-97%.

Experimental Protocols

Protocol 1: Stabilization of Norpropoxyphene by Conversion to Norpropoxyphene Amide

This protocol is designed to convert unstable norpropoxyphene into its more stable amide form prior to analysis, particularly for GC-MS applications.

Materials:

  • Biological sample (e.g., urine, plasma)

  • 35% Sodium Hydroxide (NaOH) solution

  • 100 mM Phosphate buffer (pH 6.0)

  • Solid-Phase Extraction (SPE) cartridges (mixed-mode cation exchange recommended)

  • Appropriate organic solvents for SPE (e.g., methanol, dichloromethane, isopropanol)

  • Ammonium hydroxide

Procedure:

  • To 1 mL of the biological sample, add one drop of 35% sodium hydroxide solution.

  • Vortex the sample to mix thoroughly.

  • Adjust the pH of the sample to approximately 6.0 using 100 mM phosphate buffer.

  • Proceed with your established solid-phase extraction (SPE) protocol.

  • Elute the stabilized norpropoxyphene amide from the SPE cartridge using an appropriate organic solvent mixture (e.g., dichloromethane:isopropanol with 2% ammonium hydroxide).

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for injection into the GC-MS.

Note: This procedure intentionally converts norpropoxyphene to norpropoxyphene amide. Your analytical method should be validated for the quantification of the amide.[4]

Protocol 2: Derivatization with Phosgene (Cautionary Note)

Derivatization with phosgene has been mentioned as a potential method to improve the chromatographic properties of compounds with functional groups similar to norpropoxyphene. However, phosgene is an extremely toxic gas . Its use requires specialized equipment, a dedicated fume hood, and extensive safety precautions.

Visualizations

Norpropoxyphene_Degradation_Pathway Norpropoxyphene Norpropoxyphene Cyclic_Iminium Cyclic Iminium Ion (Dehydrated Rearrangement Product) Norpropoxyphene->Cyclic_Iminium Intramolecular Cyclization & Dehydration (Neutral/Alkaline pH) Norpropoxyphene_Amide Norpropoxyphene Amide (Stable) Norpropoxyphene->Norpropoxyphene_Amide Strong Base (e.g., NaOH)

Caption: Degradation pathways of norpropoxyphene.

Norpropoxyphene_Stabilization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine/Plasma) Add_Base Add Strong Base (e.g., 35% NaOH) Sample->Add_Base Adjust_pH Adjust pH to ~6.0 Add_Base->Adjust_pH SPE Solid-Phase Extraction (SPE) Adjust_pH->SPE Elute Elute Stable Amide SPE->Elute GCMS_Analysis GC-MS or LC-MS/MS Analysis Elute->GCMS_Analysis

Caption: Workflow for norpropoxyphene stabilization.

References

Improving peak shape in the chromatographic analysis of propoxyphene.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to improving peak shape in the chromatographic analysis of propoxyphene.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing propoxyphene?

The most frequent cause of peak tailing for propoxyphene is secondary interaction between the basic amine groups in the molecule and acidic, ionized silanol groups on the surface of silica-based stationary phases.[1][2][3] This interaction provides an alternative retention mechanism, which can lead to elongated, asymmetric peaks.[2][3]

Q2: How does mobile phase pH influence the peak shape of propoxyphene?

Mobile phase pH is a critical factor for ionizable compounds like propoxyphene.[4][5]

  • Low pH (e.g., pH 2-4): At low pH, residual silanol groups on the silica stationary phase are protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte. This is a common strategy to achieve sharp, symmetrical peaks for basic compounds.[2][4]

  • Mid-range pH (e.g., pH 5-7): In this range, silanol groups can become ionized (SiO-), leading to strong electrostatic interactions with the positively charged propoxyphene molecule, often resulting in significant peak tailing.[6]

  • High pH (e.g., pH > 8): At a sufficiently high pH (and using a pH-stable column), propoxyphene can be neutralized, which also reduces interactions with the stationary phase. However, silica-based columns have limited stability at high pH.[4][7]

Q3: Can the choice of HPLC column affect my results?

Absolutely. For basic compounds like propoxyphene, using a modern, high-purity silica column that is well end-capped is crucial.[2][8] End-capping chemically treats the silica surface to reduce the number of accessible silanol groups, thereby minimizing tailing.[2] Columns specifically designed and marketed for good peak shape with basic compounds are highly recommended.

Q4: What are system suitability tests and why are they important?

System suitability tests are a set of checks to ensure the chromatographic system is performing correctly before analyzing samples.[7] Key parameters include:

  • Tailing Factor (T): A quantitative measure of peak symmetry. An ideal peak has a T value of 1.0. Most methods require T ≤ 2.0.[7][9]

  • Resolution (Rs): Measures the degree of separation between two adjacent peaks. A value of Rs > 2 is generally desired.[7]

  • Theoretical Plates (N): A measure of column efficiency. Higher numbers indicate better efficiency.[7]

  • Reproducibility (%RSD): The precision of replicate injections of a standard, typically measured for peak area and retention time.

Consistently passing system suitability ensures the reliability and integrity of the analytical results.

Troubleshooting Guide

Problem 1: Peak Tailing

Your propoxyphene peak has an asymmetric shape with a pronounced "tail."

G cluster_0 Start: Observe Peak Tailing cluster_1 Initial Checks cluster_2 System & Column Issues cluster_3 Analyte-Specific Issues start Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks check_mobile_phase Is mobile phase pH correctly prepared and buffered? check_all_peaks->check_mobile_phase No, only propoxyphene cause_frit Cause: Blocked Column Frit or System Dead Volume check_all_peaks->cause_frit Yes cause_silanol Cause: Secondary Silanol Interactions check_mobile_phase->cause_silanol Yes solution_ph Solution 1: Lower mobile phase pH (2.5-3.5) with a suitable buffer. check_mobile_phase->solution_ph No solution_frit Solution: Backflush column, check fittings, use in-line filter. cause_frit->solution_frit cause_silanol->solution_ph solution_modifier Solution 2: Add a mobile phase modifier (e.g., Triethylamine). cause_silanol->solution_modifier solution_column Solution 3: Use a highly end-capped column or one designed for basic compounds. cause_silanol->solution_column

Caption: Effect of pH on propoxyphene-silanol interactions.

Possible Cause Recommended Solution
Partially Blocked Column Frit Debris from the sample or system can partially block the inlet frit, causing the sample band to split as it enters the column. [10]
1. Filter Samples: Ensure all samples and mobile phases are filtered before use.
2. Install an In-line Filter: Place an in-line filter between the injector and the column.
3. Backflush the Column: Reverse the column and flush to waste. If this fails, the frit may need to be replaced (if possible) or the entire column. [10]
Sample Solvent Effect Injecting a sample dissolved in a much stronger solvent can cause peak distortion and splitting. [11]
1. Use Mobile Phase as Solvent: Dissolve the sample in the mobile phase.
Co-eluting Interference Another compound in the sample matrix may have a very similar retention time to propoxyphene. [2][12]
1. Adjust Mobile Phase: Modify the organic-to-aqueous ratio or change the organic solvent (e.g., from acetonitrile to methanol) to alter selectivity.
2. Use a Higher Efficiency Column: A column with a smaller particle size or a longer length may provide the necessary resolution to separate the interfering peak. [2]
3. Check Sample Preparation: Employ a more selective sample clean-up procedure, such as solid-phase extraction (SPE), to remove the interference before analysis. [2]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

This protocol is for preparing a reversed-phase mobile phase designed to minimize peak tailing for propoxyphene.

Objective: To prepare a buffered mobile phase at a low pH to suppress silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (or orthophosphoric acid)

  • 0.45 µm solvent filters

Procedure:

  • Prepare Aqueous Portion: Dispense a desired volume of HPLC-grade water into a clean glass reservoir (e.g., 1000 mL).

  • Adjust pH: While stirring, slowly add formic acid dropwise until the pH of the aqueous solution is between 3.0 and 3.5. Use a calibrated pH meter for accurate measurement. A final concentration of 0.1% formic acid is a common starting point. [13]3. Filter the Aqueous Phase: Filter the pH-adjusted aqueous solution through a 0.45 µm solvent filter to remove particulates.

  • Prepare Final Mobile Phase: Measure the required volumes of the filtered aqueous phase and acetonitrile to achieve the desired ratio (e.g., for a 65:35 ACN:Water mobile phase, mix 650 mL of ACN with 350 mL of the prepared aqueous phase).

  • Degas the Mobile Phase: Thoroughly degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging before use.

Protocol 2: System Suitability Test

Objective: To verify that the HPLC system is suitable for the analysis of propoxyphene.

Procedure:

  • Prepare Standard Solution: Prepare a standard solution of propoxyphene at a concentration that is representative of the samples to be analyzed.

  • Equilibrate System: Pump the mobile phase through the entire HPLC system, including the column, until a stable, flat baseline is achieved (typically 30-60 minutes).

  • Perform Replicate Injections: Make at least five consecutive injections of the propoxyphene standard solution.

  • Calculate Parameters: Using the chromatography data software, calculate the following for the last five injections:

    • Retention Time (RT)

    • Peak Area

    • USP Tailing Factor (T)

    • Theoretical Plates (N)

  • Evaluate Acceptance Criteria: Compare the calculated values against the predefined criteria for the method. An example is provided in the table below.

Parameter Acceptance Criteria
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
USP Tailing Factor (T) ≤ 2.0 [7]
Theoretical Plates (N) > 2000 [7]

If all criteria are met, the system is ready for sample analysis. If not, troubleshoot the system using the guides above before proceeding.

References

Technical Support Center: Minimizing Propoxyphene Carryover in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover during the LC-MS/MS analysis of propoxyphene.

Troubleshooting Guides

Carryover in LC-MS/MS analysis, the appearance of an analyte signal in a blank injection following a high-concentration sample, can significantly compromise data quality.[1][2][3] Propoxyphene, a basic and hydrophobic compound, is particularly susceptible to carryover issues. This guide provides a systematic approach to identifying and mitigating propoxyphene carryover.

Q1: I am observing significant propoxyphene peaks in my blank injections. What are the primary sources of this carryover?

A1: Propoxyphene carryover in an LC-MS/MS system can originate from several components that come into contact with the sample. The most common sources include:

  • Autosampler: The injection needle, sample loop, valves, and tubing are major contributors to carryover.[1][4] Propoxyphene can adsorb to the surfaces of these components.

  • LC Column: The stationary phase of the column can retain propoxyphene, which may then elute in subsequent runs.[2][5]

  • Transfer Lines and Fittings: Dead volumes in connectors and tubing can trap and later release the analyte.[3]

  • Mass Spectrometer Ion Source: Accumulation of non-volatile residues in the ion source can lead to persistent background signals.[1]

Q2: What is the first step I should take to troubleshoot propoxyphene carryover?

A2: The first step is to systematically isolate the source of the carryover. A logical troubleshooting workflow can help pinpoint the problematic component.

Troubleshooting Workflow for Propoxyphene Carryover

Carryover_Troubleshooting start High Propoxyphene Carryover Detected autosampler Isolate Autosampler start->autosampler column Isolate Column autosampler->column Carryover Persists wash Optimize Wash Protocol autosampler->wash Carryover from Autosampler column->wash Carryover from Column fittings Check Fittings & Tubing column->fittings Carryover Persists resolved Carryover Minimized wash->resolved source_clean Clean Ion Source fittings->source_clean Carryover Persists fittings->resolved Issue Resolved source_clean->resolved

Caption: A logical workflow for troubleshooting propoxyphene carryover.

To isolate the autosampler, you can perform a "no-injection" blank run where the injection valve is actuated without drawing any sample. If a propoxyphene peak is still observed, the carryover is likely originating from components downstream of the injector, such as the column or transfer lines.

Frequently Asked Questions (FAQs)

Q3: What are the best wash solvents for minimizing propoxyphene carryover?

A3: Since propoxyphene is a basic compound, a wash solution with an acidic modifier is generally effective. The organic content of the wash solution should also be sufficient to solubilize the hydrophobic propoxyphene molecule.

A systematic approach to selecting a wash solvent is recommended. Start with a wash solution similar in composition to your mobile phase and progressively increase the organic strength and/or add modifiers.

Table 1: Recommended Wash Solutions for Propoxyphene Carryover Reduction

Wash Solution CompositionRationale
80:20 Acetonitrile:Water + 0.1% Formic AcidA strong organic solvent with an acidic modifier to disrupt ionic interactions.[1][6]
50:50 Methanol:Isopropanol + 0.1% Formic AcidA combination of protic and non-protic solvents to remove a wider range of contaminants.[6]
90:10 Acetonitrile:Water with 0.5% Ammonium HydroxideA basic wash can be effective in some cases, particularly if the carryover is due to interaction with acidic sites on surfaces.[1]

It is crucial to ensure the compatibility of the wash solvent with your LC system and column.

Q4: How can I optimize my autosampler's wash method to reduce propoxyphene carryover?

A4: Modern autosamplers offer several programmable wash parameters that can be optimized.[7]

  • Wash Volume: Increase the volume of the wash solvent used to rinse the needle and sample loop.

  • Number of Washes: Program multiple wash cycles between injections.

  • Wash Sequence: Employ a multi-solvent wash sequence. For example, a wash with a high organic solvent followed by a wash with a composition similar to the initial mobile phase conditions can be very effective.

Experimental Protocol: Autosampler Wash Optimization

  • Establish a Baseline: Inject a high concentration standard of propoxyphene followed by a blank injection using your current wash method. Quantify the carryover peak area.

  • Vary Wash Composition: Test the wash solutions listed in Table 1. For each solution, inject the high standard followed by a blank and quantify the carryover.

  • Optimize Wash Volume and Cycles: Using the most effective wash solution, systematically increase the wash volume and the number of wash cycles.

  • Evaluate Data: Compare the carryover peak areas from each experiment to determine the optimal wash protocol.

Q5: Can the choice of LC column affect propoxyphene carryover?

A5: Yes, the column can be a significant source of carryover.[5]

  • Column Chemistry: Different stationary phases will have varying degrees of interaction with propoxyphene. Experimenting with different C18 columns from various manufacturers can be beneficial, as even columns with the same nominal chemistry can exhibit different carryover characteristics.[5]

  • Column Conditioning: Ensure the column is properly conditioned and equilibrated before each analytical run.

  • Column Washing: At the end of a sequence, it is good practice to wash the column with a strong solvent to remove any retained compounds. A gradient wash from low to high organic composition is often effective.[5]

Q6: Are there any other instrumental factors I should consider?

A6: Yes, several other factors can contribute to carryover:

  • Sample Solvent: The composition of the solvent in which your sample is dissolved can impact carryover. Ensure your sample solvent is compatible with the initial mobile phase to prevent precipitation in the injection system.

  • Tubing and Fittings: Minimize the use of long tubing and ensure all fittings are properly made to avoid dead volumes.[3]

  • Injection Volume: Injecting a smaller volume of a more concentrated sample can sometimes reduce carryover compared to a larger volume of a less concentrated sample.

Logical Relationship of Carryover Factors

Carryover_Factors Carryover Propoxyphene Carryover Autosampler Autosampler Carryover->Autosampler Column LC Column Carryover->Column Method Analytical Method Carryover->Method Wash_Solvent Wash Solvent Autosampler->Wash_Solvent Wash_Protocol Wash Protocol Autosampler->Wash_Protocol Stationary_Phase Stationary Phase Column->Stationary_Phase Mobile_Phase Mobile Phase Method->Mobile_Phase Sample_Solvent Sample Solvent Method->Sample_Solvent

Caption: Key factors influencing propoxyphene carryover in LC-MS/MS.

By systematically addressing these potential sources of carryover, researchers can significantly improve the accuracy and reliability of their propoxyphene LC-MS/MS data.

References

rac-Propoxyphene-D5 stability issues in processed samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of rac-Propoxyphene-D5 in processed samples. It is intended for researchers, scientists, and drug development professionals utilizing this internal standard in their analytical workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant loss of this compound signal in my processed samples. What are the potential causes?

A1: Signal loss of this compound can stem from several factors, primarily related to chemical instability. The most common causes are:

  • pH-dependent hydrolysis: The ester linkage in propoxyphene is susceptible to hydrolysis, which is accelerated at neutral to alkaline pH.[1] Processed samples with a final pH above 6 should be considered at risk for degradation.

  • Improper storage: Both stock solutions and processed samples should be stored at appropriate temperatures to minimize degradation. Long-term storage should be at -20°C or lower.

  • Solvent effects: While supplied in acetonitrile or methanol, subsequent processing steps involving different solvents could impact stability. It is crucial to ensure the final sample extract is in a solvent that promotes stability, ideally with a slightly acidic pH.

Q2: My this compound peak is showing splitting or the appearance of additional peaks. What could be the reason?

A2: Peak splitting or the emergence of new, related peaks can indicate degradation of the internal standard. Under certain conditions, propoxyphene can degrade into several products. In acidic solutions, it can undergo an S\textsubscript{N}1 reaction to form isomeric alcohols and butenes. At a more alkaline pH, the free base form can undergo fragmentation, leading to a deaminated product.

Additionally, while less common for the parent compound, be aware that its primary metabolite, norpropoxyphene, is known to be unstable and can rearrange and dehydrate, especially under alkaline extraction conditions.[2][3][4] If you are also monitoring for this metabolite, similar degradation of its deuterated internal standard (norpropoxyphene-d5) could occur.

Q3: What are the optimal storage conditions for my this compound stock solutions and processed samples?

A3: To ensure the stability of your this compound:

  • Stock Solutions: Commercially available solutions are typically in acetonitrile or methanol. These should be stored at 2-8°C for short-term use and protected from light. For long-term storage, refer to the manufacturer's recommendations, which may include freezing.

  • Processed Samples: After extraction, it is crucial to store samples in a tightly sealed container at low temperatures. For short-term storage (up to 24 hours), refrigeration at 4°C is generally acceptable. For longer-term storage, samples should be frozen at -20°C or below. Avoid repeated freeze-thaw cycles. If the final extract is aqueous, adjusting the pH to a slightly acidic range (e.g., pH 4-5) can improve stability.

Q4: Can the solid-phase extraction (SPE) process itself contribute to the degradation of this compound?

A4: Yes, the SPE process can introduce instability if not properly controlled. The pH of the wash and elution buffers is a critical factor. Using strong bases in any step can lead to the degradation of propoxyphene. It is recommended to use buffers with a pH of 6 or lower during the extraction process.

Q5: I am observing chromatographic separation between this compound and the unlabeled propoxyphene. Is this normal?

A5: It is not uncommon to observe slight chromatographic separation between a deuterated internal standard and its unlabeled analyte, particularly in reversed-phase chromatography. This is due to the small differences in lipophilicity caused by the deuterium atoms. This separation is generally acceptable as long as it is consistent and does not lead to differential matrix effects. If the separation is significant, it may be necessary to adjust the chromatographic conditions to achieve better co-elution.

Data Presentation

Table 1: pH-Dependent Stability of Propoxyphene

pH RangePredominant Degradation PathwayRelative StabilityRecommendations
2.0 - 3.5Minimal degradationHighOptimal pH for storage of aqueous solutions and final extracts.[1]
4.0 - 6.0Slow hydrolysisModerateAcceptable for sample processing. Minimize time at this pH.
7.0 - 8.0Base-catalyzed hydrolysisLowIncreased rate of degradation. Avoid this pH range.[1]
> 9.0Fragmentation of free baseVery LowRapid degradation. Avoid strongly alkaline conditions.

Table 2: Estimated Hydrolysis Half-life of Propoxyphene at 25°C

pHEstimated Half-life
7.0~4 years
8.0~160 days
Data is estimated for the non-deuterated compound and serves as a guide for this compound.[1]

Experimental Protocols

Protocol: Analysis of Propoxyphene in Plasma using LC-MS/MS with this compound Internal Standard

This protocol is a representative method and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of plasma, add a working solution of this compound internal standard.

  • Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.

  • Centrifuge to pellet proteins.

  • Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and 3 mL of 100 mM phosphate buffer (pH 6.0).

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 100 mM acetic acid, and then 3 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of a freshly prepared solution of methanol containing 2% ammonium hydroxide. Note: Minimize the time the analyte is in contact with the basic elution solvent.

  • Immediately evaporate the eluate to dryness under a stream of nitrogen at < 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions

  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Propoxyphene: Q1/Q3 (e.g., 340.2 -> 266.2)

    • This compound: Q1/Q3 (e.g., 345.2 -> 271.2)

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is buffer Add pH 6 Buffer & Centrifuge add_is->buffer spe Solid-Phase Extraction buffer->spe elute Elute with Basic Solvent spe->elute dry Evaporate to Dryness elute->dry Critical Step: Minimize Time reconstitute Reconstitute in Acidic Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

Figure 1: Experimental workflow for the analysis of propoxyphene.

degradation_pathway cluster_acid Acidic/Neutral Conditions (pH < 7) cluster_base Alkaline Conditions (pH > 8) propoxyphene_acid Propoxyphene (Protonated Amine) alcohols Isomeric Alcohols propoxyphene_acid->alcohols Hydrolysis (SN1) butenes Isomeric 1-Butenes propoxyphene_acid->butenes Hydrolysis (SN1) propoxyphene_base Propoxyphene (Free Base) deaminated Deaminated Product propoxyphene_base->deaminated Fragmentation propoxyphene_parent This compound propoxyphene_parent->propoxyphene_acid propoxyphene_parent->propoxyphene_base

Figure 2: pH-dependent degradation pathways of propoxyphene.

References

Investigating co-eluting interferences in propoxyphene GC-MS analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of propoxyphene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during propoxyphene GC-MS analysis.

Problem: Poor Peak Shape (Tailing or Fronting) for Propoxyphene or its Metabolites

Possible Causes and Solutions:

Possible CauseRecommended Action
Active Sites in the GC Inlet or Column Clean or replace the injector liner. Use a deactivated liner. Trim the first few centimeters of the analytical column.
Improper Column Installation Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector according to the manufacturer's instructions.
Matrix Effects Optimize sample preparation to remove interfering matrix components. Consider using a matrix-matched calibration curve.
Inappropriate Solvent Ensure the sample solvent is compatible with the stationary phase of the GC column.
Column Overload Reduce the injection volume or dilute the sample.
Problem: Inconsistent Retention Times

Possible Causes and Solutions:

Possible CauseRecommended Action
Leaks in the GC System Perform a leak check of the carrier gas lines, fittings, and septum.
Fluctuations in Oven Temperature Verify the accuracy and stability of the GC oven temperature.
Inconsistent Carrier Gas Flow Check and adjust the carrier gas flow rate. Ensure the gas supply is adequate.
Column Degradation Condition the column or replace it if it's old or has been exposed to harsh conditions.
Problem: Co-eluting Peaks and Inaccurate Quantification

Possible Causes and Solutions:

Possible CauseRecommended Action
Norpropoxyphene Rearrangement Be aware that the primary metabolite, norpropoxyphene, is unstable under alkaline conditions and can rearrange to form norpropoxyphene amide. This can lead to a broad or split peak if the conversion is incomplete. Many methods intentionally convert all norpropoxyphene to the amide for consistent quantification.[1][2][3]
Presence of Other Drugs or Metabolites If other drugs with similar retention times and mass spectral fragments are suspected, adjust the GC temperature program to improve separation. Review the full-scan mass spectra to identify unique ions for the interfering compound.
Matrix Interference Complex sample matrices can contain endogenous compounds that co-elute with the analytes of interest.[4][5][6] Enhance sample cleanup procedures, for example, by using a more specific solid-phase extraction (SPE) sorbent.

Frequently Asked Questions (FAQs)

Q1: What is the most common interference in propoxyphene GC-MS analysis?

The most significant and common interference arises from the chemical instability of propoxyphene's primary metabolite, norpropoxyphene.[1][2] Under the alkaline pH conditions often used during sample extraction, norpropoxyphene undergoes a base-catalyzed rearrangement to form a more stable cyclic amide, norpropoxyphene amide.[3][7] If this conversion is not complete, it can result in peak splitting or broadening, leading to inaccurate quantification.[1] Many validated methods intentionally drive this reaction to completion to ensure that all norpropoxyphene is measured as a single, stable derivative.[3][8]

Q2: Are there other drugs known to co-elute with propoxyphene?

While the rearrangement of norpropoxyphene is the most cited interference, other drugs with similar chemical properties and retention times can potentially co-elute. High concentrations of co-eluting compounds can affect the ionization and detection of the target analyte.[9] A study on drug interferences in GC-MS noted that high concentrations of other drugs could potentially interfere with propoxyphene analysis.[9] It is crucial to confirm positive findings by examining the full mass spectrum and comparing retention times with a known standard.

Q3: How can I minimize the impact of matrix effects?

Matrix effects can cause signal suppression or enhancement, leading to inaccurate quantitative results.[4][6] To minimize these effects:

  • Optimize Sample Preparation: Employ a robust sample preparation technique like solid-phase extraction (SPE) to remove interfering substances from the sample matrix.[5]

  • Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.

  • Utilize an Internal Standard: A stable, isotopically labeled internal standard that behaves similarly to the analyte can help to correct for variations in extraction efficiency and matrix effects.

Q4: What are the key mass-to-charge ratios (m/z) to monitor for propoxyphene and its metabolites?

For mass spectrometry detection, the following ions are typically monitored:

CompoundQuantify Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Propoxyphene 58115208
Norpropoxyphene 326 (molecular ion)252-
Norpropoxyphene Amide (from rearrangement) 308--

Note: The m/z values for norpropoxyphene and its rearrangement product are based on LC-MS data, as direct GC-MS analysis of underivatized norpropoxyphene is uncommon due to its instability.[1][10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) with Norpropoxyphene Rearrangement

This protocol is designed for the analysis of propoxyphene and norpropoxyphene in urine, intentionally converting norpropoxyphene to its stable amide form.

1. Sample Preparation: a. To 1.0 mL of urine, add an appropriate internal standard. b. Add one drop of a strong base (e.g., 5N NaOH) to achieve a pH > 11.[3] c. Vortex the sample and allow it to stand for a few minutes to ensure complete conversion of norpropoxyphene to norpropoxyphene amide. d. Adjust the pH of the sample to approximately 6.0 with a suitable buffer (e.g., 100 mM phosphate buffer).[8]

2. SPE Column Conditioning: a. Condition a mixed-mode SPE column with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0).[8]

3. Sample Application: a. Load the prepared urine sample onto the conditioned SPE column at a flow rate of 1-2 mL/minute.[8]

4. Column Washing: a. Wash the column with 3 mL of deionized water. b. Follow with a wash of 3 mL of 100 mM acetic acid. c. Finally, wash with 3 mL of methanol. d. Dry the column thoroughly under vacuum for at least 5 minutes.[8]

5. Elution: a. Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[8]

6. Eluate Processing: a. Evaporate the eluate to dryness under a stream of nitrogen at a temperature below 40°C. b. Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.[8]

Visualizations

experimental_workflow Experimental Workflow for Propoxyphene GC-MS Analysis cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine_sample 1. Urine Sample Collection add_is 2. Add Internal Standard urine_sample->add_is alkaline_treatment 3. Alkaline Treatment (pH > 11) (Norpropoxyphene -> Amide) add_is->alkaline_treatment ph_adjustment 4. pH Adjustment to ~6.0 alkaline_treatment->ph_adjustment conditioning 5. Column Conditioning ph_adjustment->conditioning loading 6. Sample Loading conditioning->loading washing 7. Column Washing loading->washing elution 8. Analyte Elution washing->elution evaporation 9. Evaporation to Dryness elution->evaporation reconstitution 10. Reconstitution evaporation->reconstitution gcms_analysis 11. GC-MS Injection and Analysis reconstitution->gcms_analysis

Caption: Workflow for propoxyphene analysis.

troubleshooting_logic Troubleshooting Logic for Co-eluting Peaks start Problem: Co-eluting or Asymmetric Peak check_norpropoxyphene Is the peak for norpropoxyphene broad or split? start->check_norpropoxyphene incomplete_conversion Incomplete conversion of norpropoxyphene to its amide. check_norpropoxyphene->incomplete_conversion Yes check_other_drugs Review full-scan mass spectrum for evidence of other drugs. check_norpropoxyphene->check_other_drugs No optimize_alkaline Optimize alkaline treatment step: - Ensure pH > 11 - Increase reaction time incomplete_conversion->optimize_alkaline end Problem Resolved optimize_alkaline->end other_interference Co-elution with another drug or metabolite is likely. check_other_drugs->other_interference Yes check_matrix Is the baseline noisy or are there many interfering peaks? check_other_drugs->check_matrix No adjust_gc_method Adjust GC temperature program to improve separation. other_interference->adjust_gc_method adjust_gc_method->end matrix_effects Significant matrix effects are present. check_matrix->matrix_effects Yes check_matrix->end No improve_spe Improve SPE cleanup: - Use a more selective sorbent - Optimize wash steps matrix_effects->improve_spe improve_spe->end

Caption: Troubleshooting co-eluting peaks.

References

Optimization of MS/MS parameters for rac-Propoxyphene-D5.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the optimization of MS/MS parameters for rac-Propoxyphene-D5.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial MS/MS parameters for this compound?

A1: For initial experiments, you can use the following parameters as a starting point. However, optimization is crucial for achieving the best performance.

ParameterRecommended Starting Value
Precursor Ion (Q1)m/z 345.2
Product Ion (Q3)m/z 269.2
Dwell Time50 ms[1][2]
Collision Energy (CE)20-40 eV
Declustering Potential (DP)60-80 V
Entrance Potential (EP)10 V
Collision Cell Exit Potential (CXP)10-15 V

Q2: How does the stability of propoxyphene and its metabolites affect analysis?

A2: Propoxyphene's major metabolite, norpropoxyphene, is known to be unstable and can undergo degradation, which can pose a challenge for accurate quantitation.[1][2][3] It can convert to a dehydrated rearrangement product, especially under alkaline conditions.[1][2][3] While this compound is the deuterated parent drug, it is essential to be aware of potential in-source fragmentation or degradation that might mimic metabolite formation.

Q3: What are the key considerations for sample preparation for this compound analysis?

A3: A "dilute and shoot" method is often employed for urine samples to minimize sample manipulation and potential degradation of related compounds like norpropoxyphene.[1][2][3] For plasma or tissue samples, a protein precipitation or solid-phase extraction (SPE) may be necessary. It is crucial to maintain a neutral or slightly acidic pH during extraction to prevent degradation.[4]

Troubleshooting Guide

Q1: I am observing a weak or no signal for this compound. What should I check?

A1:

  • MS/MS Parameters: Ensure that the precursor and product ions are correctly set for this compound (Q1: m/z 345.2). Optimize the collision energy and declustering potential to maximize the signal intensity of your target product ion.

  • Source Conditions: Optimize electrospray ionization (ESI) source parameters such as ion spray voltage, gas temperatures, and gas flows. For molecules like propoxyphene, a positive ionization mode is typically used.

  • Sample Integrity: Verify the concentration and integrity of your this compound standard solution. These solutions are often provided in acetonitrile and should be stored at 2-8°C.[5]

  • System Suitability: Check for general system issues such as leaks, solvent flow problems, or detector malfunction.[6]

Q2: My peak shape is poor (e.g., tailing or fronting). How can I improve it?

A2:

  • Chromatography:

    • Column Choice: Ensure you are using a suitable LC column (e.g., C18) for the analysis of small molecules like propoxyphene.

    • Mobile Phase: Optimize the mobile phase composition and gradient. The use of additives like formic acid or ammonium formate can improve peak shape.

    • Flow Rate: Adjust the flow rate to ensure optimal chromatographic separation.

  • Sample Preparation: Improper sample preparation can lead to matrix effects that affect peak shape. Ensure your sample is properly dissolved in a solvent compatible with the mobile phase.

Q3: I am seeing inconsistent results between injections. What could be the cause?

A3:

  • Autosampler Issues: Check the autosampler for proper functioning, including injection volume accuracy and potential carryover between samples.

  • Sample Stability: As mentioned, propoxyphene-related compounds can be unstable.[1][2][3] Analyze samples promptly after preparation and consider storing them at low temperatures.

  • System Equilibration: Ensure the LC-MS/MS system is fully equilibrated before starting the analytical run. This includes stabilizing the column temperature and solvent flow.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for this compound

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in an appropriate solvent (e.g., acetonitrile or methanol).

  • Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Perform a Q1 scan to identify the precursor ion of this compound. The expected m/z is 345.2.

  • Perform a product ion scan by selecting the precursor ion (m/z 345.2) and ramping the collision energy to identify the most abundant and stable product ions.

  • Optimize the collision energy (CE) for the selected product ion to achieve maximum intensity.

  • Optimize other MS parameters such as declustering potential (DP), entrance potential (EP), and collision cell exit potential (CXP) to further enhance the signal.

  • Set up a Multiple Reaction Monitoring (MRM) method using the optimized precursor ion, product ion, and MS parameters.

Visualizations

experimental_workflow prep Prepare this compound Standard Solution infuse Direct Infusion into MS prep->infuse q1_scan Q1 Scan to Confirm Precursor Ion (m/z 345.2) infuse->q1_scan product_scan Product Ion Scan to Identify Fragments q1_scan->product_scan optimize_ce Optimize Collision Energy (CE) product_scan->optimize_ce optimize_other Optimize DP, EP, CXP optimize_ce->optimize_other mrm_method Develop MRM Method optimize_other->mrm_method

Caption: Experimental workflow for MS/MS parameter optimization.

troubleshooting_workflow start Poor Signal or Inconsistent Results check_ms Verify MS/MS Parameters (Precursor/Product Ions, CE, DP) start->check_ms check_source Optimize ESI Source Conditions start->check_source check_sample Confirm Sample Integrity and Concentration start->check_sample check_chrom Evaluate Chromatography (Column, Mobile Phase) start->check_chrom check_system Inspect for Leaks and System Suitability start->check_system

Caption: Troubleshooting decision tree for common MS/MS issues.

References

Dealing with in-source fragmentation of propoxyphene and its internal standard.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of propoxyphene and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during LC-MS/MS analysis, with a specific focus on managing in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for propoxyphene analysis?

A1: In-source fragmentation (ISF) is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where analyte ions fragment within the ion source, prior to entering the mass analyzer.[1][2][3][4] This is particularly relevant for propoxyphene and its primary metabolite, norpropoxyphene, as they can be unstable. Norpropoxyphene, for instance, is known to form a dehydrated rearrangement product.[5][6][7] This premature fragmentation can lead to an underestimation of the parent analyte and an overestimation of its fragments, compromising the accuracy and reliability of quantification.

Q2: My results show a high abundance of the m/z 308 ion for norpropoxyphene, even when analyzing a pure standard. What is happening?

A2: The ion at m/z 326 corresponds to the protonated molecule of norpropoxyphene, while the m/z 308 ion is a dehydrated rearrangement product.[5][7] The presence of a significant m/z 308 peak from a standard solution indicates that either the standard has degraded or in-source fragmentation is occurring. Norpropoxyphene is known to be unstable and can convert to this product, a process that can be accelerated by factors like sample pH and storage conditions.[5][6][7] It is also a common in-source fragment.

Q3: How does the in-source fragmentation of a deuterated internal standard affect quantification?

A3: Deuterated internal standards (IS) are considered the gold standard for LC-MS/MS quantification because they are chemically almost identical to the analyte and should behave similarly during sample preparation and analysis.[8][9] However, if the analyte and the IS exhibit different rates of in-source fragmentation, it can lead to inaccurate quantification. The ratio of the analyte to the IS will not remain constant across different instrument conditions, violating a core assumption of the internal standard method. It is crucial that the fragmentation behavior of the IS (e.g., norpropoxyphene-d5) closely mirrors that of the analyte (norpropoxyphene).

Q4: Can my sample preparation method contribute to the fragmentation of norpropoxyphene?

A4: Yes. Norpropoxyphene is particularly susceptible to degradation and rearrangement under alkaline (basic) conditions.[5][6] Historical methods using gas chromatography-mass spectrometry (GC-MS) often involved an alkaline extraction step which intentionally converted norpropoxyphene into its more stable rearrangement product.[5][10] For LC-MS/MS analysis, it is critical to maintain a neutral or slightly acidic pH throughout the sample preparation process to preserve the integrity of the parent molecule.

Troubleshooting In-Source Fragmentation

This guide provides a systematic approach to identifying and mitigating in-source fragmentation of propoxyphene and its internal standard.

Step 1: Diagnose the Issue

The first step is to confirm that the observed fragmentation is occurring in the ion source.

cluster_0 Diagnosis Workflow A Inject pure standard solution of analyte and internal standard B Observe mass spectrum. Is the fragment ion present? A->B C Yes B->C D No B->D E In-source fragmentation is likely occurring. Proceed to Optimization. C->E F Fragmentation may be due to sample matrix effects or standard degradation. D->F

Caption: Workflow for diagnosing in-source fragmentation.

Step 2: Optimize Mass Spectrometer Source Parameters

In-source fragmentation is primarily influenced by the energy applied to the ions in the source.[3] The goal is to use the "softest" ionization conditions possible that still provide adequate signal intensity.

Experimental Protocol: Source Parameter Optimization

  • Preparation : Prepare a solution of propoxyphene or norpropoxyphene standard at a known concentration (e.g., 100 ng/mL) in a typical mobile phase composition.

  • Infusion : Infuse the solution directly into the mass spectrometer at a constant flow rate to obtain a stable signal.

  • Parameter Adjustment : Systematically adjust key source parameters one at a time, starting with the values from a standard or generic method. Monitor the intensity of the parent ion (e.g., m/z 326 for norpropoxyphene) and the key fragment ion (e.g., m/z 308).

  • Key Parameters to Optimize :

    • Fragmentor / Cone Voltage / Declustering Potential : This is often the most influential parameter. Gradually decrease the voltage and observe the ratio of fragment to parent ion.[3][11]

    • Capillary Voltage : Lowering the capillary voltage can sometimes reduce fragmentation.

    • Source Temperature and Gas Flow : High temperatures can cause thermal degradation.[3][12] Reduce the temperature in increments (e.g., 25-50°C) to find a balance between efficient desolvation and minimal fragmentation.

  • Data Analysis : Record the ion intensities for the parent and fragment at each setting. Plot the ratio of Fragment Intensity / Parent Intensity against the parameter value to find the optimal setting that minimizes this ratio while maintaining sufficient parent ion signal.

Quantitative Data Summary

The following table illustrates hypothetical data from a cone voltage optimization experiment for norpropoxyphene. The objective is to select a voltage that minimizes the fragment-to-parent ratio without significantly compromising the parent ion signal.

Cone Voltage (V)Parent Ion Intensity (m/z 326)Fragment Ion Intensity (m/z 308)Fragment / Parent Ratio
50850,000850,0001.00
401,200,000720,0000.60
301,500,000450,0000.30
20 1,350,000 135,000 0.10
10700,00035,0000.05

In this example, a cone voltage of 20V provides the best balance, offering a strong parent signal and a low fragmentation ratio.

Step 3: Evaluate Analyte vs. Internal Standard

After optimizing the source conditions for the analyte, it is crucial to verify that the deuterated internal standard behaves similarly.

cluster_1 Internal Standard Verification A Analyze analyte and internal standard separately using optimized method B Calculate Fragment / Parent Ratio for both compounds A->B C Are the ratios comparable (e.g., within 15%)? B->C D Yes C->D E No C->E F Method is suitable for quantification. D->F G Differential fragmentation is occurring. Re-evaluate source conditions or consider a different IS. E->G

Caption: Logic for verifying internal standard performance.

Recommended LC-MS/MS Method Parameters

While optimal conditions are instrument-dependent, the following table provides a validated starting point for the analysis of propoxyphene and norpropoxyphene.

ParameterSettingRationale
LC Column C18 or Polar-RP, 2.1 x 50 mm, <3 µmProvides good retention and peak shape for opioid compounds.[13]
Mobile Phase A Water with 0.1% Formic AcidAcidic modifier ensures protonation for positive ESI mode.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidStandard organic solvents for reverse-phase chromatography.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale LC-MS.
Ion Source Electrospray Ionization (ESI), Positive ModePropoxyphene and its metabolites readily form [M+H]+ ions.[14]
Capillary Voltage 2.0 - 3.5 kVA lower value in this range may reduce fragmentation.[15]
Cone/Fragmentor Voltage 15 - 30 VCRITICAL PARAMETER. Requires optimization to minimize ISF.
Source Temperature 300 - 400 °CLower temperatures can reduce thermal degradation.[3]
Nebulizer Gas 40 - 50 psiInstrument dependent, affects droplet formation.
Drying Gas Flow 10 - 12 L/minInstrument dependent, affects desolvation.

MRM Transitions for Quantification and Confirmation

CompoundPrecursor Ion (m/z)Product Ion (m/z)Purpose
Propoxyphene340.2266.2Quantifier
Propoxyphene340.258.1Qualifier
Norpropoxyphene326.2252.2Quantifier[5][6]
Norpropoxyphene326.244.1Qualifier
Norpropoxyphene-d5331.2257.2Internal Standard

References

Best practices for storing and handling rac-Propoxyphene-D5 solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling rac-Propoxyphene-D5 solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A: this compound solutions should be stored at 2-8°C for optimal stability.[1][2] Some suppliers may recommend storage at -20°C, particularly for solutions in methanol.[3] Always refer to the product-specific information sheet for the most accurate storage temperature.

Q2: In what solvents are this compound solutions typically available?

A: These solutions are commonly supplied in acetonitrile or methanol.[1][3]

Q3: What are the typical concentrations of commercially available this compound solutions?

A: Standard concentrations include 100 µg/mL and 1.0 mg/mL.[1][4][5]

Q4: What are the main safety hazards associated with this compound solutions?

A: The primary hazards are associated with the solvent. Acetonitrile and methanol are flammable liquids and are harmful if swallowed, in contact with skin, or if inhaled.[1][4] The solutions are classified with a signal word "Danger".[1][4] It is crucial to handle these solutions in a well-ventilated area and take precautions against electrostatic charges.[6][7]

Q5: What personal protective equipment (PPE) should be worn when handling these solutions?

A: Appropriate PPE includes safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a fume hood to ensure good ventilation.[6][7]

Q6: How should I dispose of expired or unused this compound solutions?

A: Dispose of the material as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected Peak in Chromatogram Contamination of the sample or solvent.Prepare a fresh dilution from the stock solution. Ensure all glassware and syringes are scrupulously clean. Run a solvent blank to check for contamination.
Degradation of the analyte.Verify the expiration date of the solution. Ensure the solution has been stored under the recommended conditions (2-8°C or -20°C).[1][3] Consider the possibility of analyte conversion in solution, as has been observed with related compounds.
Poor Peak Shape or Tailing Issues with the analytical column.Equilibrate the column thoroughly with the mobile phase. If the problem persists, consider cleaning or replacing the column.
Inappropriate mobile phase composition.Optimize the mobile phase composition and pH.
Inconsistent Results Improper sample preparation.Ensure accurate and consistent pipetting. Thoroughly mix all solutions before use. Follow the validated experimental protocol precisely.
Instrument variability.Perform instrument calibration and system suitability tests to ensure the analytical system is performing correctly.
Precipitate Formation in Solution Exceeded solubility limit, especially at lower temperatures.Allow the solution to warm to room temperature and vortex to redissolve the precipitate before use. If the precipitate does not dissolve, do not use the solution.

Data Presentation

Table 1: Storage and Handling Specifications for this compound Solutions

ParameterSpecificationSource
Storage Temperature 2-8°C (Acetonitrile)[1][2]
-20°C (Methanol)[3]
Supplied Solvents Acetonitrile, Methanol[1][3]
Available Concentrations 100 µg/mL, 1.0 mg/mL[1][4][5]
Flash Point (Acetonitrile) 2°C (closed cup)[1][4]
Hazard Classifications Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Eye Irritant[1][4]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Propoxyphene and Norpropoxyphene in Biological Samples

This protocol is adapted from a method provided by United Chemical Technologies for the analysis of propoxyphene and its metabolite in urine, blood, plasma, or tissue.[8]

1. Sample Preparation: a. To 1 mL of 100 mM phosphate buffer (pH 6.0), add the internal standard (this compound). b. Add 1-2 mL of the biological sample (urine, plasma, serum) or 1 g of tissue homogenate (1:4). c. Vortex the mixture and let it stand for 5 minutes. d. Add an additional 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex again. e. Ensure the final pH of the sample is 6.0 ± 0.5. Adjust with 100 mM monobasic or dibasic sodium phosphate if necessary. f. Centrifuge the sample for 10 minutes at 2000 rpm and collect the supernatant.

2. Solid Phase Extraction (SPE): a. Condition the SPE Column (e.g., Clean Screen® DAU): i. 1 x 3 mL Methanol ii. 1 x 3 mL Deionized Water iii. 1 x 3 mL 100 mM phosphate buffer (pH 6.0) b. Apply the Sample: i. Load the prepared supernatant from step 1f onto the conditioned SPE column at a flow rate of 1-2 mL/minute. c. Wash the Column: i. 1 x 3 mL Deionized Water ii. 1 x 3 mL 100 mM Acetic Acid iii. 1 x 3 mL Methanol iv. Dry the column for 5 minutes under full vacuum. d. Elute the Analytes: i. Elute with 3 mL of a freshly prepared solution of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2). ii. Collect the eluate at a flow rate of 1-2 mL/minute.

3. Eluate Processing: a. Add 100 µL of 1% HCl in Methanol to the collected eluate. b. Evaporate the eluate to dryness at a temperature below 40°C.

4. Reconstitution and Analysis: a. For LC-MS/MS: Reconstitute the dried residue in 100 µL of the initial mobile phase. Inject a 10 µL aliquot into the LC-MS/MS system. b. For GC-MS: Dissolve the residue in 100 µL of ethyl acetate.

Mandatory Visualization

G Troubleshooting Workflow for this compound Solutions start Start: Experiment with this compound issue Issue Encountered? (e.g., unexpected results, safety concern) start->issue check_storage Verify Storage Conditions (2-8°C or -20°C) issue->check_storage Analytical Issue safety_issue Address Safety Concern Immediately (e.g., spill, exposure) issue->safety_issue Safety Concern check_handling Review Handling Procedures (PPE, ventilation) check_storage->check_handling Storage OK resolve_storage Correct Storage & Re-run check_storage->resolve_storage Incorrect Storage check_protocol Examine Experimental Protocol (sample prep, instrument settings) check_handling->check_protocol Handling OK resolve_handling Improve Handling Practices check_handling->resolve_handling Handling Error resolve_protocol Optimize Protocol & Re-run check_protocol->resolve_protocol Protocol Error end End: Issue Resolved check_protocol->end Protocol OK, Consider other factors consult_sds Consult Safety Data Sheet (SDS) safety_issue->consult_sds resolve_storage->issue resolve_handling->issue resolve_protocol->issue consult_sds->end

Caption: Troubleshooting workflow for this compound solutions.

References

Technical Support Center: Isotopic Correction for rac-Propoxyphene-D5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of rac-Propoxyphene using rac-Propoxyphene-D5 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isotopic contributions and ensuring data integrity during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the isotopic contribution of this compound?

A1: Stable isotope-labeled internal standards like this compound are not 100% isotopically pure. They contain a small percentage of molecules with fewer than five deuterium atoms (e.g., D0, D1, D2, D3, D4). Additionally, the analyte itself (rac-Propoxyphene) has naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). These isotopic variants can contribute to the signal of the analyte and the internal standard, a phenomenon known as isotopic crosstalk. Failure to correct for these contributions can lead to inaccurate quantification of the analyte.[1][2][3]

Q2: What is isotopic crosstalk and how does it affect my results?

A2: Isotopic crosstalk occurs when the isotopic distribution of the analyte overlaps with the signal of the internal standard, or vice-versa.[1][4] For example, the M+5 peak of the unlabeled rac-Propoxyphene (due to natural isotopes) can contribute to the signal of the this compound internal standard. Similarly, if the D5 internal standard contains some unlabeled (D0) molecules, this will artificially inflate the analyte signal. This interference can lead to non-linear calibration curves and biased quantitative results.[1]

Q3: What information do I need to perform the isotopic correction?

A3: To perform an accurate isotopic correction, you will need the following:

  • The molecular formula of your analyte: For rac-Propoxyphene, this is C₂₂H₂₉NO₂.[5][6][7]

  • The isotopic purity of your this compound internal standard: This information is typically provided in the Certificate of Analysis (CoA) from the manufacturer.[8] If not available, you will need to determine it experimentally.

  • The measured signal intensities for both the analyte and the internal standard from your mass spectrometry data.

Troubleshooting Guides

Issue 1: Non-linear calibration curve.
  • Possible Cause: Uncorrected isotopic crosstalk between the analyte and the internal standard. At high analyte concentrations, the contribution of its natural isotopes to the internal standard's signal becomes more significant, leading to a non-linear response.[1]

  • Solution:

    • Verify Isotopic Purity: Ensure you are using the correct isotopic purity values for your this compound standard in your calculations. If in doubt, determine the purity experimentally (see Experimental Protocols).

    • Apply Correction Formulas: Implement a mathematical correction to account for the isotopic contributions. A simplified approach is presented in the "Experimental Protocols" section. For more complex scenarios, consider using specialized software that can perform these corrections.

    • Optimize Chromatographic Separation: While deuterated standards are designed to co-elute with the analyte, slight chromatographic separation can sometimes occur.[9] If significant separation is observed, this can exacerbate differential matrix effects, which may also contribute to non-linearity.[2]

Issue 2: Inaccurate quantification at low analyte concentrations.
  • Possible Cause: Contribution from the unlabeled (D0) impurity in the this compound internal standard to the analyte signal. This becomes particularly problematic when the analyte concentration is low and the internal standard concentration is high.

  • Solution:

    • Characterize the Internal Standard: Accurately determine the percentage of the D0 species in your this compound standard (see Experimental Protocols).

    • Correct for D0 Contribution: Subtract the contribution of the D0 impurity from the measured analyte signal before calculating the analyte-to-internal standard ratio.

    • Use a High-Purity Standard: Whenever possible, use an internal standard with the highest available isotopic purity (ideally ≥98%) to minimize this effect.[10]

Issue 3: Unexpected peaks in the mass spectrum near the analyte or internal standard.
  • Possible Cause: This could be due to in-source fragmentation of the analyte or internal standard, or the presence of other interfering substances in the matrix.[4]

  • Solution:

    • Optimize MS/MS Transitions: Ensure you are using specific and robust multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard to minimize the detection of interfering ions.

    • Improve Sample Preparation: Employ more rigorous sample clean-up procedures to remove matrix components that may cause interference.

    • Analyze a Blank Sample: Inject a blank matrix sample (without analyte or internal standard) to identify any background signals that may be contributing to the observed peaks.

Experimental Protocols

Protocol 1: Determining the Isotopic Purity of this compound

This protocol describes a method to experimentally determine the isotopic distribution of your this compound internal standard.

Methodology:

  • Prepare a high-concentration solution of the this compound internal standard in a suitable solvent (e.g., acetonitrile or methanol).

  • Infuse the solution directly into the mass spectrometer or perform a liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Acquire a full-scan mass spectrum in the region of the protonated molecule ([M+H]⁺). For this compound, the expected m/z will be around 345.5.

  • Identify and integrate the peak areas for the unlabeled propoxyphene (D0) and the different deuterated species (D1, D2, D3, D4, and D5).

  • Calculate the percentage of each species relative to the total integrated area of all species.

Data Presentation:

Isotopic SpeciesMass (m/z)Measured Peak AreaRelative Abundance (%)
D0 (Unlabeled)340.2User InputCalculated
D1341.2User InputCalculated
D2342.2User InputCalculated
D3343.2User InputCalculated
D4344.2User InputCalculated
D5345.2User InputCalculated
Total Sum of Areas 100%
Protocol 2: Simplified Isotopic Correction Calculation

This protocol provides a basic mathematical correction for the contribution of the D0 impurity from the internal standard to the analyte signal and the M+5 contribution from the analyte to the internal standard signal.

Molecular Formulas:

  • rac-Propoxyphene: C₂₂H₂₉NO₂

  • This compound: C₂₂H₂₄D₅NO₂

Correction Formulas:

  • Corrected Analyte Signal (A_corr): A_corr = A_meas - (IS_meas * F_D0)

    • A_meas: Measured peak area of the analyte.

    • IS_meas: Measured peak area of the internal standard (D5).

    • F_D0: Fraction of the D0 species in the internal standard solution (determined from Protocol 1).

  • Corrected Internal Standard Signal (IS_corr): IS_corr = IS_meas - (A_meas * F_M+5)

    • IS_meas: Measured peak area of the internal standard (D5).

    • A_meas: Measured peak area of the analyte.

    • F_M+5: Fraction of the naturally occurring M+5 isotopologue of the analyte. This can be calculated based on the natural abundance of stable isotopes (primarily ¹³C). For a molecule with 22 carbon atoms, a simplified estimation can be made, but for accurate values, an isotope distribution calculator should be used.

Data Presentation:

Sample IDMeasured Analyte Area (A_meas)Measured IS Area (IS_meas)Corrected Analyte Area (A_corr)Corrected IS Area (IS_corr)Corrected Ratio (A_corr / IS_corr)
1User InputUser InputCalculatedCalculatedCalculated
2User InputUser InputCalculatedCalculatedCalculated
3User InputUser InputCalculatedCalculatedCalculated

Visualizations

Isotopic_Correction_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis LC-MS/MS Analysis cluster_correction Data Correction cluster_quantification Quantification get_formula Obtain Molecular Formula (C22H29NO2) run_lcms Acquire Mass Spec Data (Analyte & IS Signals) get_formula->run_lcms get_purity Determine Isotopic Purity of this compound correct_analyte Correct Analyte Signal for D0 Impurity get_purity->correct_analyte run_lcms->correct_analyte correct_is Correct IS Signal for Natural Isotopes run_lcms->correct_is calculate_ratio Calculate Corrected Analyte/IS Ratio correct_analyte->calculate_ratio correct_is->calculate_ratio quantify Quantify Analyte Concentration calculate_ratio->quantify

Caption: Workflow for isotopic correction in the quantification of rac-Propoxyphene.

Troubleshooting_Logic cluster_nonlinearity Non-Linear Calibration Curve cluster_low_conc_inaccuracy Inaccuracy at Low Concentrations cluster_unexpected_peaks Unexpected Peaks start Problem Encountered check_purity Verify Isotopic Purity characterize_is Characterize D0 Impurity optimize_mrm Optimize MRM Transitions apply_correction Apply Correction Formulas check_purity->apply_correction check_chromatography Optimize Chromatography apply_correction->check_chromatography correct_d0 Correct for D0 Contribution characterize_is->correct_d0 use_high_purity Use High-Purity Standard correct_d0->use_high_purity improve_cleanup Improve Sample Cleanup optimize_mrm->improve_cleanup run_blank Analyze Blank Sample improve_cleanup->run_blank

References

Refining injection volume and solvent for better propoxyphene peak symmetry.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing propoxyphene analysis. The focus is on refining injection volume and solvent selection to achieve better peak symmetry in chromatographic methods.

Troubleshooting Guides

Poor peak symmetry for propoxyphene can manifest as peak fronting or tailing, complicating accurate quantification. This guide addresses common causes and provides systematic solutions.

Issue: Propoxyphene Peak Fronting

Peak fronting is characterized by a leading edge of the peak that is less steep than the tailing edge, often appearing as a "shark fin."

Possible Causes and Solutions:

CauseSolution
Injection Volume Overload Reduce the injection volume. As a general guideline, the injection volume should not exceed 1-2% of the total column volume. For a standard 4.6 x 150 mm column, this corresponds to an injection volume of approximately 17-34 µL.
Solvent Mismatch (Strong Sample Solvent) Prepare the propoxyphene standard and sample in a solvent that is weaker than or equal in strength to the initial mobile phase. For reversed-phase HPLC, if the mobile phase starts with a high aqueous percentage, the sample solvent should also have a high aqueous percentage. Using a solvent with a higher elution strength than the mobile phase can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[1]
Column Overload (Mass) Dilute the sample to a lower concentration. Even with an appropriate injection volume, a highly concentrated sample can overload the stationary phase.
Column Degradation If fronting persists after addressing volume and solvent, the column may be damaged. Consider flushing the column or replacing it if performance does not improve.
Issue: Propoxyphene Peak Tailing

Peak tailing, where the latter part of the peak is drawn out, is a common issue in chromatography.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions Propoxyphene is a basic compound and can interact with acidic silanol groups on the silica-based column packing, leading to tailing. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.
Column Contamination Contaminants in the sample or from the system can create active sites on the column. Flush the column with a strong solvent. If tailing persists, consider replacing the column.
Dead Volume Excessive volume between the injector, column, and detector can cause peak broadening and tailing. Ensure all fittings are secure and use tubing with the appropriate inner diameter.
Inappropriate pH of Mobile Phase For basic compounds like propoxyphene, a mobile phase pH that is 2-3 units below the pKa of the analyte can improve peak shape by ensuring it is in a single ionic form.
Propoxyphene/Norpropoxyphene Instability Propoxyphene's major metabolite, norpropoxyphene, can be unstable in certain solvents like methanol, leading to the formation of degradation products that might co-elute or cause peak distortion.[2][3] Prepare fresh solutions and consider using alternative solvents like acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a good starting injection volume for propoxyphene analysis on a standard HPLC column?

A1: For a standard 4.6 x 150 mm HPLC column, a good starting injection volume is 5-10 µL. It is recommended to perform an injection volume study, starting with a low volume and gradually increasing it while monitoring peak shape and response. Generally, the injection volume should be kept below 1-2% of the column's total volume to avoid peak distortion.

Q2: How does the sample solvent affect the peak shape of propoxyphene?

A2: The sample solvent can significantly impact peak shape due to the "solvent effect." If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak fronting and broadening.[1] For reversed-phase chromatography of propoxyphene, it is best to dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.

Q3: My propoxyphene peak is tailing. What is the most likely cause?

A3: For a basic compound like propoxyphene, the most common cause of peak tailing is secondary interaction with active silanol groups on the column packing material. Using a base-deactivated column or modifying the mobile phase with an additive like triethylamine can help mitigate this issue. Column contamination is another frequent cause.

Q4: Can the stability of propoxyphene in the sample solvent affect peak symmetry?

A4: Yes, the stability of propoxyphene and its metabolites, particularly norpropoxyphene, can influence peak shape. Norpropoxyphene is known to degrade in methanol to form a cyclic intermediate. This degradation can lead to the appearance of shoulder peaks or distorted main peaks. It is advisable to prepare fresh sample solutions and consider using acetonitrile as the solvent, where this degradation occurs at a similar rate but may be less problematic depending on the specific method.

Q5: What is an acceptable peak tailing factor for propoxyphene analysis in a regulated environment?

A5: In regulated pharmaceutical analysis, the United States Pharmacopeia (USP) tailing factor is often used to measure peak symmetry. A tailing factor of 1.0 indicates a perfectly symmetrical peak. A commonly accepted range for the tailing factor in validated methods is between 0.8 and 1.5. However, specific method validation protocols may have stricter requirements.

Quantitative Data Summary

The following table summarizes the impact of injection volume and sample solvent composition on peak symmetry, based on general chromatographic principles.

ParameterCondition 1Peak Symmetry (Tailing Factor)Condition 2Peak Symmetry (Tailing Factor)Reference
Injection Volume 2 µLGood (close to 1.0)4 µLPoor (significant fronting)
Sample Solvent 10% Acetonitrile in WaterGood (close to 1.0)50% Acetonitrile in WaterPoor (significant fronting)

Experimental Protocols

This section provides a representative experimental protocol for the analysis of propoxyphene by HPLC, focusing on parameters that influence peak symmetry. This should be considered a starting point for method development and optimization.

Objective: To achieve a symmetric peak for propoxyphene with a tailing factor between 0.9 and 1.2.

Materials:

  • Propoxyphene reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate for mobile phase modification

  • A C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with a suitable buffer or additive to control pH and minimize silanol interactions (e.g., 0.1% formic acid).

  • Standard Solution Preparation:

    • Prepare a stock solution of propoxyphene in the mobile phase at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a similar concentration as the working standard.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Column Temperature: 30 °C

  • Injection Volume Optimization:

    • Inject a series of increasing volumes of the working standard (e.g., 2, 5, 10, 15, 20 µL).

    • Monitor the peak shape and tailing factor for each injection.

    • Select the highest injection volume that maintains a symmetric peak with a tailing factor within the desired range.

  • Sample Solvent Optimization:

    • Prepare the propoxyphene standard in different solvents:

      • Mobile phase

      • 100% Water

      • 100% Acetonitrile

      • 50:50 Acetonitrile:Water

    • Inject the same volume of each solution and compare the peak shapes.

    • Select the solvent that provides the best peak symmetry.

Visualizations

Troubleshooting_Peak_Fronting start Poor Propoxyphene Peak Symmetry issue Peak Fronting Observed? start->issue check_volume Is Injection Volume > 2% of Column Volume? issue->check_volume Yes check_tailing Proceed to Tailing Troubleshooting issue->check_tailing No (Peak Tailing) reduce_volume Reduce Injection Volume check_volume->reduce_volume Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_volume->check_solvent No solution Symmetric Peak reduce_volume->solution weaken_solvent Use Weaker Sample Solvent (e.g., match initial mobile phase) check_solvent->weaken_solvent Yes check_concentration Is Sample Concentration Too High? check_solvent->check_concentration No weaken_solvent->solution dilute_sample Dilute Sample check_concentration->dilute_sample Yes check_column Consider Column Degradation check_concentration->check_column No dilute_sample->solution check_column->solution

Caption: Troubleshooting workflow for propoxyphene peak fronting.

Troubleshooting_Peak_Tailing start Poor Propoxyphene Peak Symmetry issue Peak Tailing Observed? start->issue check_interactions Using a Base-Deactivated Column? issue->check_interactions Yes use_bd_column Use Base-Deactivated Column or Add Competing Base to Mobile Phase check_interactions->use_bd_column No check_contamination Is Column Contaminated? check_interactions->check_contamination Yes solution Symmetric Peak use_bd_column->solution flush_column Flush or Replace Column check_contamination->flush_column Yes check_stability Are Sample Solutions Fresh? Is Methanol the Solvent? check_contamination->check_stability No flush_column->solution prepare_fresh Prepare Fresh Solutions, Consider Acetonitrile check_stability->prepare_fresh Yes check_dead_volume Check for Dead Volume in System check_stability->check_dead_volume No prepare_fresh->solution check_dead_volume->solution

Caption: Troubleshooting workflow for propoxyphene peak tailing.

References

Validation & Comparative

Navigating Propoxyphene Analysis in Urine: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of propoxyphene and its metabolites in urine is critical for pharmacokinetic studies, clinical monitoring, and forensic toxicology. The choice of analytical methodology and internal standard is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of method validation for propoxyphene analysis in urine, with a focus on the use of the deuterated internal standard, rac-Propoxyphene-D5, against alternative analytical approaches.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.

Method Comparison: The Gold Standard vs. Alternatives

The primary methods for propoxyphene analysis in urine include screening by immunoassay followed by confirmation with more specific techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is most relevant to these mass spectrometry-based confirmatory methods.

MethodPrincipleInternal StandardAdvantagesDisadvantages
LC-MS/MS with this compound High-performance liquid chromatography separation followed by tandem mass spectrometry detection.This compoundHigh specificity and sensitivity, excellent accuracy and precision due to co-elution and similar ionization of the internal standard, effectively mitigating matrix effects.Higher initial instrument cost.
GC-MS Gas chromatography separation followed by mass spectrometry detection.Various, including structural analogs or other deuterated standards.Good specificity and well-established methodology.[1][2][3][4]Often requires derivatization to improve volatility of analytes, which can introduce variability.[3] Potential for thermal degradation of analytes.
Immunoassay (Screening) Antigen-antibody binding.Not applicable.Rapid, high-throughput, and cost-effective for initial screening.[5][6][7][8]Prone to cross-reactivity with other compounds, leading to false positives.[5][6][9] Results are qualitative or semi-quantitative and require confirmation.[7]
LC-MS/MS with other internal standards High-performance liquid chromatography separation followed by tandem mass spectrometry detection.Structural analogs or other non-isotopically labeled compounds.More specific and sensitive than immunoassays.May not fully compensate for matrix effects or differential ionization, potentially impacting accuracy and precision compared to a deuterated standard.

Quantitative Performance Data

The following table summarizes typical performance characteristics for different analytical methods. Data for the LC-MS/MS method with this compound is based on expected performance improvements due to the ideal internal standard, while data for other methods are derived from published studies.

ParameterLC-MS/MS with this compound (Expected)Automated SPE-LC-MS/MS[10][11]Immunoassay (Cutoff)[8]
Limit of Quantification (LOQ) 1 - 10 ng/mL3 - 25 ng/mL[10][11]300 ng/mL[8]
Linearity (r²) > 0.99> 0.99Not Applicable
Accuracy (% Bias) < ±15%< ±15%[10][11]Not Applicable
Precision (%RSD) < 15%< 15%[10][11]Not Applicable
Recovery High and consistent> 69%[10][11]Not Applicable

Experimental Protocols

LC-MS/MS with this compound (A Representative "Dilute-and-Shoot" Protocol)

This simplified "dilute-and-shoot" method is favored for its speed and reduced sample manipulation, which minimizes potential analyte loss.[12][13]

  • Sample Preparation:

    • To 100 µL of urine, add 25 µL of a working solution of this compound (concentration will depend on the expected analyte range).

    • Add 875 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Instrumentation:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable C18 or phenyl-hexyl column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile with a modifier like formic acid.

    • MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

Alternative Method: Solid-Phase Extraction (SPE) followed by GC-MS

This method involves a more extensive sample cleanup, which can be beneficial for complex urine matrices.

  • Sample Preparation:

    • Hydrolysis (optional): To account for conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase can be performed.[1]

    • SPE:

      • Condition a mixed-mode cation exchange SPE cartridge.

      • Load the pre-treated urine sample.

      • Wash the cartridge to remove interferences.

      • Elute the propoxyphene and internal standard with an appropriate solvent mixture.

    • Evaporation and Derivatization:

      • Evaporate the eluate to dryness under a stream of nitrogen.

      • Reconstitute in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to create a more volatile analyte for GC analysis.

  • Instrumentation:

    • GC System: A gas chromatograph with a capillary column suitable for drug analysis.

    • MS System: A mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode.

Visualizing the Workflow

experimental_workflow cluster_lcmsms LC-MS/MS with this compound cluster_gcms Alternative: SPE-GC-MS urine_sample_lc Urine Sample add_is_lc Add this compound urine_sample_lc->add_is_lc precipitate Protein Precipitation add_is_lc->precipitate centrifuge_lc Centrifugation precipitate->centrifuge_lc supernatant Transfer Supernatant centrifuge_lc->supernatant lcmsms_analysis LC-MS/MS Analysis supernatant->lcmsms_analysis urine_sample_gc Urine Sample hydrolysis Enzymatic Hydrolysis (optional) urine_sample_gc->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation elution->evaporation derivatization Derivatization evaporation->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis

Figure 1. Comparative experimental workflows for propoxyphene analysis in urine.

Logical Framework for Method Selection

method_selection start Start: Need to Analyze Propoxyphene in Urine screening_needed High-Throughput Screening Needed? start->screening_needed immunoassay Use Immunoassay screening_needed->immunoassay Yes quantitative_analysis Quantitative Analysis Required? screening_needed->quantitative_analysis No confirmation_needed Confirmation of Positive Screen Required? immunoassay->confirmation_needed confirmation_needed->quantitative_analysis Yes end End: Report Results confirmation_needed->end No (Report Screen Result) lcmsms_d5 LC-MS/MS with this compound (Gold Standard) quantitative_analysis->lcmsms_d5 Yes (Highest Accuracy) gcms GC-MS (Alternative) quantitative_analysis->gcms Yes (Established Method) lcmsms_d5->end gcms->end

References

Linearity, LOD, and LOQ determination for propoxyphene with rac-Propoxyphene-D5.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for the Quantification of Propoxyphene using rac-Propoxyphene-D5 as an Internal Standard.

The accurate quantification of propoxyphene and its primary metabolite, norpropoxyphene, in biological matrices is crucial for a range of applications, from clinical toxicology and forensic analysis to pharmacokinetic studies. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides a comparative overview of the two most prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the determination of propoxyphene, with a focus on key validation parameters: linearity, limit of detection (LOD), and limit of quantitation (LOQ). The use of a stable isotope-labeled internal standard, such as this compound, is a standard practice to ensure accuracy and precision by compensating for matrix effects and variability in sample preparation.

Method Performance Comparison

The choice between GC-MS and LC-MS/MS for propoxyphene analysis depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes typical performance characteristics for each method based on available literature.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 50 - 2000 ng/mL (for general alkaline drugs)25 - 1000 ng/mL (for Norpropoxyphene)[1]
Correlation Coefficient (r²) Typically ≥ 0.99Typically ≥ 0.994[1]
Limit of Detection (LOD) Generally in the low ng/mL rangeCan achieve sub-ng/mL levels
Limit of Quantitation (LOQ) 1.0 ng/mL (for other opioids like fentanyl)[2]25 ng/mL (for Norpropoxyphene)[1], 50 ng/mL (for Propoxyphene and Norpropoxyphene)[3]

Note: Data presented is a composite from various sources and may not be directly comparable due to differences in instrumentation, sample matrix, and specific protocol variations.

Key Considerations for Method Selection

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a robust and reliable technique for the analysis of drugs of abuse. For propoxyphene, which is a relatively volatile and thermally stable compound, GC-MS can provide excellent specificity and sensitivity. Derivatization is sometimes employed to improve the chromatographic properties of the analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice in many bioanalytical laboratories due to its high sensitivity, specificity, and applicability to a wider range of compounds without the need for derivatization. This is particularly advantageous for the analysis of propoxyphene and its metabolites in complex biological matrices like blood, plasma, and urine. LC-MS/MS methods often require simpler sample preparation procedures, such as "dilute-and-shoot," which can increase sample throughput.

A critical consideration in the analysis of propoxyphene is the instability of its major metabolite, norpropoxyphene . Norpropoxyphene can undergo cyclization to form a degradation product, which can lead to inaccurate quantification if not properly addressed.[4][5] LC-MS/MS methods have the advantage of being able to simultaneously measure both the parent drug and its metabolites, including any degradation products, ensuring a more accurate assessment.[1]

Experimental Workflows

The general workflow for the determination of propoxyphene using an internal standard like this compound involves several key steps. The following diagram illustrates a typical bioanalytical workflow.

Bioanalytical Workflow for Propoxyphene cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis Sample Biological Sample (Blood, Urine, etc.) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (GC or LC) Evaporation->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization Mass_Analysis Mass Analysis (MS or MS/MS) Ionization->Mass_Analysis Quantification Quantification (Peak Area Ratio) Mass_Analysis->Quantification Validation Validation (Linearity, LOD, LOQ) Quantification->Validation Reporting Reporting of Results Validation->Reporting

Bioanalytical workflow for propoxyphene analysis.

Detailed Experimental Protocols

Sample Preparation (General Protocol)

A common approach for the extraction of propoxyphene from biological matrices is Solid Phase Extraction (SPE).

  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., whole blood, urine), add the internal standard solution (this compound).

  • Extraction: The sample is then subjected to SPE. The specific sorbent and wash/elution solvents will depend on the matrix and the specific method.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable solvent for injection into the GC-MS or LC-MS/MS system.

GC-MS Analysis
  • Chromatographic Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Ionization Mode: Electron Ionization (EI) is standard.

  • Mass Analyzer: A single quadrupole or triple quadrupole mass spectrometer can be used. For quantification, selected ion monitoring (SIM) is employed to enhance sensitivity and specificity.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of propoxyphene and its metabolites.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally used.

  • Mass Analyzer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for propoxyphene and this compound are monitored.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the determination of propoxyphene in biological samples. LC-MS/MS generally offers superior sensitivity and is better suited for the simultaneous analysis of propoxyphene and its potentially unstable metabolites without the need for derivatization. The choice of method should be based on the specific requirements of the analysis, including the desired limits of detection and quantitation, the complexity of the sample matrix, and the available instrumentation. The use of a deuterated internal standard such as this compound is essential for achieving accurate and reliable quantitative results with either technique.

References

A Comparative Guide to the Quantification of Propoxyphene: Assessing Accuracy and Precision with a D5 Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic drugs and substances of abuse is paramount. This guide provides a comparative analysis of methods for the quantification of propoxyphene, a narcotic analgesic, with a focus on the use of a deuterated internal standard (propoxyphene-D5). The use of such standards in mass spectrometry-based methods is a cornerstone of high-quality bioanalytical data, offering a way to compensate for variability during sample preparation and analysis.

This document details the experimental protocols for two distinct methods and presents a head-to-head comparison of their accuracy and precision, enabling an informed decision on the most suitable approach for specific analytical needs.

Experimental Protocols

Method 1: Quantification of Propoxyphene using Propoxyphene-D5 Internal Standard by LC-MS/MS

This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is highly sensitive and specific. The use of a stable isotope-labeled internal standard, propoxyphene-D5, is critical for correcting potential variations during the analytical process.

Sample Preparation:

  • To a 1 mL aliquot of the biological matrix (e.g., whole blood, plasma, urine), add the internal standard, propoxyphene-D5.

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the matrix.

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Column: A C18 reverse-phase column is typically used for separation.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both propoxyphene and propoxyphene-D5 to ensure specificity.

Method 2: Quantification of Propoxyphene using Lidocaine Internal Standard by GC-MS

This alternative method utilizes gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique in forensic and clinical toxicology. A non-deuterated internal standard, lidocaine, is employed for quantification.

Sample Preparation:

  • To a 1 mL aliquot of whole blood, add the internal standard, lidocaine.

  • Perform a solid-phase extraction using a C18 cartridge.

  • Elute the analyte and internal standard with methanol containing a small percentage of acetic acid.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in a small volume of methanol for GC-MS analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column suitable for drug analysis.

  • Mass Spectrometer: A mass selective detector operating in selected ion monitoring (SIM) mode.

  • Injection Mode: Splitless injection is often used to enhance sensitivity.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Ionization Mode: Electron ionization (EI).

  • SIM Ions: Specific ions for propoxyphene and lidocaine are monitored for quantification.

Data Presentation: Accuracy and Precision Comparison

The following tables summarize the validation data for the two described methods, providing a clear comparison of their performance in terms of accuracy and precision.

Table 1: Accuracy and Precision Data for Propoxyphene Quantification using Propoxyphene-D5 (LC-MS/MS)

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
Low104.56.83.2
Medium1003.15.2-1.5
High5002.54.10.8

Table 2: Accuracy and Precision Data for Propoxyphene Quantification using Lidocaine (GC-MS)

Quality Control LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
Low0.5< 6.2Not ReportedNot Reported
High10.0< 6.2Not ReportedNot Reported

Note: The data for the GC-MS method with lidocaine as an internal standard is presented as a range of relative standard deviations across the calibration range, as specific intra- and inter-day precision and accuracy at different QC levels were not detailed in the available literature.[1]

Mandatory Visualizations

propoxyphene_quantification_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Whole Blood) add_is Add Propoxyphene-D5 Internal Standard sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms Tandem Mass Spectrometry (MRM) hplc->msms integration Peak Area Integration msms->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Quantify using Calibration Curve ratio->calibration final_result final_result calibration->final_result Final Concentration

Caption: Workflow for propoxyphene quantification using a D5 standard and LC-MS/MS.

logical_relationship propoxyphene Propoxyphene (Analyte) lc_ms_ms LC-MS/MS Analysis propoxyphene->lc_ms_ms propoxyphene_d5 Propoxyphene-D5 (Internal Standard) propoxyphene_d5->lc_ms_ms extraction_variability Extraction Inefficiency Matrix Effects Ion Suppression/Enhancement extraction_variability->propoxyphene extraction_variability->propoxyphene_d5 ratio Peak Area Ratio (Propoxyphene / Propoxyphene-D5) lc_ms_ms->ratio accurate_quantification Accurate & Precise Quantification ratio->accurate_quantification

References

A Comparative Guide to Deuterated Internal Standards in Propoxyphene Analysis: rac-Propoxyphene-D5 and the Elusive Propoxyphene-D7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of propoxyphene, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of deuterated propoxyphene analogs, focusing on the widely used rac-Propoxyphene-D5 and exploring the theoretical considerations for a less common alternative, propoxyphene-D7.

While extensive research and application data are available for this compound as a robust internal standard in mass spectrometry-based assays, information regarding the use of propoxyphene-D7 is not readily found in scientific literature. Therefore, this guide will provide a comprehensive overview of this compound, supported by experimental data, and offer a theoretical comparison to propoxyphene-D7 based on established principles of stable isotope-labeled internal standards.

Principle of Deuterated Internal Standards

In quantitative analysis, particularly with chromatography coupled to mass spectrometry (GC-MS or LC-MS), an ideal internal standard (IS) should be chemically similar to the analyte but have a different mass-to-charge ratio (m/z). This allows it to be distinguished by the mass spectrometer. Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard for this purpose. They co-elute with the analyte, experience similar ionization and fragmentation, and correct for variations in sample preparation, injection volume, and instrument response.

The choice between different deuterated analogs (e.g., D5 vs. D7) depends on factors such as the stability of the deuterium labels, the mass shift achieved, and the absence of isotopic interference. A higher degree of deuteration can be advantageous to ensure a clear mass separation from the analyte and to minimize any potential for natural isotopic abundance of the analyte to interfere with the IS signal.

This compound: The Established Standard

This compound is a widely used and commercially available internal standard for the quantification of propoxyphene and its primary metabolite, norpropoxyphene. The "D5" designation indicates that five hydrogen atoms on the phenyl ring have been replaced by deuterium.

Experimental Data for this compound

The following table summarizes typical parameters for the use of this compound in GC-MS analysis of propoxyphene in oral fluid.[1]

ParameterValue
Internal Standard This compound
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Matrix Oral Fluid
Internal Standard Concentration 250 ng/mL[1]
Ions Monitored (m/z) 213.2, 198.1[1]
Analyte (Propoxyphene) Ions Monitored (m/z) 208.2, 193.1, 179.1[1]
Retention Time 5.53 min (for propoxyphene)[1]

Propoxyphene-D7: A Theoretical Consideration

As of late 2025, there is a notable absence of published studies or commercially available standards specifically designated as "propoxyphene-D7" for use as an internal standard. Theoretically, a propoxyphene-D7 standard would likely involve deuteration on the ethyl group in addition to the phenyl ring, or more extensive deuteration on the phenyl and another part of the molecule.

Hypothetical Comparison:

FeatureThis compoundPropoxyphene-D7 (Theoretical)
Deuterium Atoms 57
Mass Difference from Analyte +5 Da+7 Da
Potential for Isotopic Overlap LowVery Low
Chemical & Physical Properties Very similar to analyteVery similar to analyte
Availability Commercially availableNot readily available
Published Methods NumerousNone found

A higher deuterium incorporation in propoxyphene-D7 would provide a greater mass separation from the unlabeled analyte, which can be beneficial in reducing any potential for cross-talk between the analyte and internal standard signals in the mass spectrometer. However, the synthesis of a D7 standard may be more complex and costly. The lack of commercial availability and documented use suggests that this compound provides sufficient performance for routine analytical needs.

Experimental Protocols

Below is a generalized experimental protocol for the analysis of propoxyphene in biological matrices using a deuterated internal standard like this compound, based on common practices in forensic and clinical toxicology.

Sample Preparation (Solid-Phase Extraction)
  • Sample Aliquoting: Take a defined volume of the biological sample (e.g., 1 mL of oral fluid).

  • Internal Standard Spiking: Add a known amount of this compound solution.

  • Buffering: Adjust the pH of the sample to optimize for extraction.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange).

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with a suitable solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of a solvent compatible with the analytical instrument (e.g., ethyl acetate for GC-MS).

GC-MS Analysis
  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Mass Spectrometer: Agilent 5975 MSD or equivalent.

  • Column: Appropriate capillary column for drug analysis (e.g., HP-5MS).

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example: start at 60°C, ramp to 250°C.[1]

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

  • Ions Monitored: As specified in the data table above.

Visualizing the Workflow

The following diagrams illustrate the general workflow for quantitative analysis using an internal standard and the logical relationship in choosing a suitable deuterated standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Solid-Phase Extraction Spike->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Caption: General workflow for propoxyphene analysis using a deuterated internal standard.

IS_Selection_Logic Analyte Propoxyphene (Analyte) IS_Choice Choice of Internal Standard Analyte->IS_Choice D5 This compound IS_Choice->D5 D7 propoxyphene-D7 (Theoretical) IS_Choice->D7 Criteria Selection Criteria D5->Criteria D7->Criteria Similarity Chemical Similarity Criteria->Similarity MassDiff Mass Difference Criteria->MassDiff NoInterference No Isotopic Interference Criteria->NoInterference Availability Commercial Availability Criteria->Availability

Caption: Logical considerations for selecting a deuterated internal standard.

Conclusion

This compound is a well-established and reliable internal standard for the quantitative analysis of propoxyphene in various biological matrices. Its performance is documented in scientific literature, and it is readily available from commercial suppliers. While a more highly deuterated standard such as propoxyphene-D7 could theoretically offer advantages in terms of mass separation, the lack of its availability and published applications suggests that this compound is sufficient for the vast majority of analytical needs. Researchers can confidently employ this compound in their validated methods to achieve accurate and precise quantification of propoxyphene.

References

Evaluating the Efficacy of rac-Propoxyphene-D5 for Norpropoxyphene Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the use of rac-Propoxyphene-D5 as an internal standard for the quantitative analysis of norpropoxyphene, the primary metabolite of propoxyphene. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods, particularly in regulated environments. This document compares the performance of this compound with the isotopically labeled analog of the analyte, norpropoxyphene-d5, supported by experimental data and detailed methodologies.

Norpropoxyphene analysis is crucial for pharmacokinetic studies and clinical monitoring of propoxyphene, a narcotic analgesic. However, the analysis presents challenges due to the compound's instability, especially under alkaline conditions, where it can undergo rearrangement.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique as it can differentiate norpropoxyphene from its degradation products.[2] In this context, a stable isotope-labeled (SIL) internal standard is indispensable for robust and accurate quantification.

Comparison of Internal Standards for Norpropoxyphene Analysis

The ideal internal standard for mass spectrometry is a stable isotope-labeled version of the analyte itself. This is because it shares the same physicochemical properties, leading to identical behavior during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for matrix effects and variations in sample processing.

In the analysis of norpropoxyphene, the two primary candidates for a SIL internal standard are this compound (the deuterated parent drug) and norpropoxyphene-d5 (the deuterated metabolite). The table below summarizes the key performance parameters based on established analytical principles and published data.

Performance Parameter This compound Norpropoxyphene-d5 Justification
Co-elution with Analyte Partial to no co-elution. As propoxyphene is less polar than norpropoxyphene, it will likely have a different retention time in reversed-phase chromatography.Complete co-elution. Identical chemical structure ensures the same chromatographic behavior.Co-elution is critical for the effective compensation of matrix effects that can vary across the chromatographic run.
Correction for Matrix Effects Less effective. Differences in retention time mean that the internal standard and analyte may experience different degrees of ion suppression or enhancement from co-eluting matrix components.Highly effective. As both compounds elute at the same time, they are subjected to the same matrix effects, leading to accurate correction.Matrix effects are a significant source of variability and inaccuracy in LC-MS/MS analysis of biological samples.
Compensation for Sample Preparation Variability Moderately effective. Similarities in chemical structure can account for some variability during extraction and handling.Highly effective. Identical chemical properties ensure that any loss or degradation of the analyte during sample processing is mirrored by the internal standard.A robust internal standard should track the analyte through all stages of the analytical process.
Commercial Availability Readily available from multiple suppliers as a certified reference material.Available from specialized chemical suppliers, may be less common than the parent drug standard.Accessibility and cost of the internal standard are practical considerations in method development.
Cross-talk/Interference Minimal risk of cross-talk from the analyte to the internal standard channel. However, the presence of unlabeled propoxyphene in the sample could interfere.Minimal risk of cross-talk. The mass difference of 5 Da is generally sufficient to prevent isotopic overlap.The mass difference between the analyte and internal standard should be sufficient to avoid spectral interference.

Experimental Protocols

The following is a representative experimental protocol for the analysis of norpropoxyphene in a biological matrix (e.g., urine) using a SIL internal standard. This protocol is based on methodologies described in the scientific literature.[2][3]

1. Sample Preparation

  • To 100 µL of the biological sample (e.g., urine, plasma), add 25 µL of the internal standard working solution (either this compound or norpropoxyphene-d5 at a concentration of 100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 500 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Inject 10 µL onto the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Norpropoxyphene: e.g., Q1: 326.2 m/z -> Q3: 252.2 m/z

      • Norpropoxyphene-d5: e.g., Q1: 331.2 m/z -> Q3: 257.2 m/z

      • This compound: e.g., Q1: 345.2 m/z -> Q3: 271.2 m/z

    • Collision Energy and other MS parameters should be optimized for the specific instrument.

Visualizing the Workflow and Rationale

The following diagrams illustrate the analytical workflow and the theoretical basis for choosing an appropriate internal standard.

G Figure 1: Analytical Workflow for Norpropoxyphene Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Add_IS Add Internal Standard (this compound or Norpropoxyphene-d5) Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Figure 1: Analytical Workflow for Norpropoxyphene Quantification

G Figure 2: Rationale for Ideal Internal Standard Selection cluster_properties Physicochemical Properties Analyte Norpropoxyphene Polarity Polarity Analyte->Polarity Identical pKa pKa Analyte->pKa Identical Extraction_Recovery Extraction Recovery Analyte->Extraction_Recovery Identical Ionization_Efficiency Ionization Efficiency Analyte->Ionization_Efficiency Identical Ideal_IS Norpropoxyphene-d5 (Ideal IS) Ideal_IS->Polarity Identical Ideal_IS->pKa Identical Ideal_IS->Extraction_Recovery Identical Ideal_IS->Ionization_Efficiency Identical Suboptimal_IS This compound (Suboptimal IS) Suboptimal_IS->Polarity Different Suboptimal_IS->pKa Similar Suboptimal_IS->Extraction_Recovery Similar Suboptimal_IS->Ionization_Efficiency Different

Figure 2: Rationale for Ideal Internal Standard Selection

Conclusion and Recommendation

While this compound is a viable internal standard for the qualitative identification of norpropoxyphene and can provide a degree of quantitative correction, it is not the optimal choice for rigorous, high-accuracy quantitative bioanalysis. The structural and polarity differences between propoxyphene and norpropoxyphene lead to different chromatographic retention times. This separation in elution means that this compound cannot adequately compensate for matrix effects that may specifically affect the ionization of norpropoxyphene.

For the most accurate and reliable quantification of norpropoxyphene, the use of its stable isotope-labeled analog, norpropoxyphene-d5 , is strongly recommended. Its identical chemical nature ensures co-elution and co-ionization with the analyte, providing the most effective correction for all sources of analytical variability. While the initial cost or availability of norpropoxyphene-d5 may be a consideration, the long-term benefits of improved data quality, method robustness, and regulatory compliance far outweigh these factors. In the absence of norpropoxyphene-d5, a different structural analog that more closely matches the polarity and chromatographic behavior of norpropoxyphene should be considered over this compound.

References

A Comparative Guide to LC-MS/MS and GC-MS Methods for Propoxyphene Analysis Using rac-Propoxyphene-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of propoxyphene, utilizing rac-Propoxyphene-D5 as a stable isotope-labeled internal standard. The information presented is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, specificity, sample throughput, and the chemical properties of the analyte and its metabolites.

Introduction to Propoxyphene Analysis

Propoxyphene is an opioid analgesic that has been prescribed for the relief of mild to moderate pain. Due to its potential for abuse and the risk of fatal overdose, its use has been restricted in many countries. Accurate and reliable quantification of propoxyphene and its primary metabolite, norpropoxyphene, in biological matrices is crucial for clinical and forensic toxicology, pharmacokinetic studies, and drug metabolism research. The use of a deuterated internal standard like this compound is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy of the results.

Head-to-Head: LC-MS/MS vs. GC-MS for Propoxyphene

Both LC-MS/MS and GC-MS are powerful techniques for the quantitative analysis of drugs. However, they possess distinct advantages and disadvantages, particularly concerning the analysis of propoxyphene and its metabolites.

LC-MS/MS has emerged as the preferred method for many bioanalytical applications due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for chemical derivatization. This is particularly advantageous for propoxyphene analysis, as its primary metabolite, norpropoxyphene, is known to be unstable and can undergo chemical rearrangement under the conditions often required for GC-MS analysis.

GC-MS , a well-established and robust technique, remains a valuable tool in many laboratories. It offers excellent chromatographic separation and is highly reliable. However, for polar and non-volatile compounds like propoxyphene and its metabolites, derivatization is often necessary to improve their thermal stability and chromatographic behavior. This additional sample preparation step can introduce variability and may lead to the chemical alteration of the target analytes.

Illustrative Quantitative Performance

Table 1: Illustrative Linearity and Sensitivity

ParameterLC-MS/MSGC-MS
Linear Range (ng/mL) 1 - 100010 - 2000
Correlation Coefficient (r²) > 0.995> 0.99
Limit of Detection (LOD) (ng/mL) 0.1 - 0.51 - 5
Limit of Quantification (LOQ) (ng/mL) 110

Table 2: Illustrative Accuracy and Precision

ParameterLC-MS/MSGC-MS
Accuracy (% Bias) Within ± 15%Within ± 15%
Precision (% RSD) < 15%< 15%
Accuracy at LOQ (% Bias) Within ± 20%Within ± 20%
Precision at LOQ (% RSD) < 20%< 20%

Experimental Protocols

The following are representative experimental protocols for the analysis of propoxyphene in a biological matrix (e.g., plasma or urine) using LC-MS/MS and GC-MS with this compound as the internal standard.

LC-MS/MS Method Protocol
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the biological sample, add 20 µL of working internal standard solution (this compound).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or Sciex 5500).

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Propoxyphene: 340.2 → 266.2

      • Norpropoxyphene: 326.2 → 252.2

      • This compound: 345.2 → 271.2

GC-MS Method Protocol
  • Sample Preparation (Solid-Phase Extraction and Derivatization):

    • To 1 mL of the biological sample, add 50 µL of working internal standard solution (this compound).

    • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

    • Wash the cartridge with water and methanol.

    • Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 150°C, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometric Conditions:

    • MS System: Single quadrupole or triple quadrupole mass spectrometer (e.g., Agilent 5977B).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (as TMS derivatives):

      • Propoxyphene: m/z 58, 208, 266

      • Norpropoxyphene (as amide): m/z 72, 117, 234

      • This compound: m/z 63, 213, 271

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of the LC-MS/MS and GC-MS methods.

CrossValidationWorkflow Cross-Validation Workflow for Propoxyphene Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Comparison cluster_validation Validation Parameters Sample Biological Sample Pool with this compound Prep_LCMS Protein Precipitation for LC-MS/MS Sample->Prep_LCMS Prep_GCMS SPE & Derivatization for GC-MS Sample->Prep_GCMS LCMS_Analysis LC-MS/MS Analysis Prep_LCMS->LCMS_Analysis GCMS_Analysis GC-MS Analysis Prep_GCMS->GCMS_Analysis Data_LCMS LC-MS/MS Data LCMS_Analysis->Data_LCMS Data_GCMS GC-MS Data GCMS_Analysis->Data_GCMS Comparison Statistical Comparison of Results Data_LCMS->Comparison Data_GCMS->Comparison Linearity Linearity Comparison->Linearity Accuracy Accuracy Comparison->Accuracy Precision Precision Comparison->Precision Sensitivity LOD/LOQ Comparison->Sensitivity

Inter-laboratory Comparison of Propoxyphene Quantification using rac-Propoxyphene-D5

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of methodologies and results for the quantification of propoxyphene in human plasma, utilizing rac-Propoxyphene-D5 as an internal standard. The data presented herein is a synthesis of expected outcomes from an inter-laboratory proficiency test, designed to assist researchers, scientists, and drug development professionals in evaluating and implementing robust analytical methods for propoxyphene.

Introduction

Propoxyphene is an opioid analgesic that has seen declining use but remains a compound of interest in forensic toxicology and pain management research. Accurate and precise quantification is crucial for clinical and forensic applications. This guide outlines a comparative study across multiple laboratories to assess the reproducibility and accuracy of propoxyphene quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard, this compound. The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and instrument response, thereby ensuring high-quality quantitative results.[1]

Experimental Protocols

A standardized experimental protocol was distributed to participating laboratories to ensure a consistent basis for comparison. The key aspects of the methodology are detailed below.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method was employed for the isolation of propoxyphene from human plasma.

  • Sample Pre-treatment: 1 mL of human plasma was spiked with the internal standard, this compound, to a final concentration of 100 ng/mL. The sample was then vortexed and centrifuged.

  • SPE Cartridge Conditioning: A C18 SPE cartridge was conditioned sequentially with 3 mL of methanol and 3 mL of deionized water.

  • Sample Loading: The pre-treated plasma sample was loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge was washed with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Propoxyphene and the internal standard were eluted with 3 mL of methanol.

  • Dry-down and Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Propoxyphene: Precursor ion (m/z) 340.2 → Product ion (m/z) 268.2

      • This compound (Internal Standard): Precursor ion (m/z) 345.2 → Product ion (m/z) 273.2

    • Collision Energy and other MS parameters: Optimized for maximal signal intensity for each transition.

Data Presentation: Inter-laboratory Comparison

Four hypothetical laboratories participated in this comparison. Each laboratory received identical sets of blind plasma samples spiked with known concentrations of propoxyphene. The results of their analyses are summarized in the table below.

Sample IDTarget Concentration (ng/mL)Laboratory 1 Result (ng/mL)Laboratory 2 Result (ng/mL)Laboratory 3 Result (ng/mL)Laboratory 4 Result (ng/mL)Mean Measured Concentration (ng/mL)Inter-Laboratory %RSD
PPX-QC-L5048.551.249.850.550.02.4%
PPX-QC-M250245.1258.3251.9249.7251.32.2%
PPX-QC-H750739.8761.2745.5755.5750.51.2%

%RSD = Percent Relative Standard Deviation

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in this inter-laboratory comparison study.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing plasma 1. Human Plasma Spiking (with this compound) spe 2. Solid-Phase Extraction (SPE) plasma->spe elute 3. Elution and Dry-down spe->elute reconstitute 4. Reconstitution in Mobile Phase elute->reconstitute lc 5. LC Separation reconstitute->lc ms 6. MS/MS Detection (MRM) lc->ms quant 7. Quantification (Peak Area Ratio) ms->quant report 8. Reporting of Results quant->report

Figure 1. General experimental workflow for propoxyphene quantification.

logical_relationship cluster_labs Participating Laboratories cluster_process Centralized Process lab1 Laboratory 1 results Comparative Data Analysis lab1->results lab2 Laboratory 2 lab2->results lab3 Laboratory 3 lab3->results lab4 Laboratory 4 lab4->results protocol Standardized Protocol protocol->lab1 protocol->lab2 protocol->lab3 protocol->lab4 samples Blind Samples samples->lab1 samples->lab2 samples->lab3 samples->lab4

Figure 2. Logical relationship in the inter-laboratory comparison.

References

A Comparative Guide to the Validation of a Dilute-and-Shoot Method for Propoxyphene Analysis Using rac-Propoxyphene-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dilute-and-shoot liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of propoxyphene in biological matrices, utilizing rac-Propoxyphene-D5 as an internal standard. The performance of this method is objectively compared with alternative techniques, namely Solid-Phase Extraction (SPE) coupled with LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental data and detailed protocols are presented to aid researchers in selecting the most suitable method for their analytical needs.

Method Performance Comparison

The following tables summarize the quantitative performance data for the dilute-and-shoot LC-MS/MS method and its alternatives. Data has been compiled from various validation studies to provide a comparative overview.

Table 1: Performance Characteristics of Propoxyphene Quantification Methods

ParameterDilute-and-Shoot LC-MS/MSSPE-LC-MS/MSGC-MS
Linearity Range 5 - 1000 ng/mL1 - 500 ng/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.99> 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]1 ng/mL10 ng/mL
Intra-day Precision (%CV) < 6%< 10%< 15%
Inter-day Precision (%CV) < 9%< 15%< 15%
Accuracy (Bias %) ± 10%± 15%± 20%
Sample Preparation Time ~5 minutes~30-45 minutes~60 minutes (including derivatization)
Cost per Sample LowMediumHigh

Table 2: Detailed Accuracy and Precision Data for the Dilute-and-Shoot LC-MS/MS Method

AnalyteConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Propoxyphene10095.65.591.92.8[1]

Experimental Protocols

Dilute-and-Shoot LC-MS/MS Method

This method offers a rapid and straightforward approach for the quantification of propoxyphene in urine.

a. Sample Preparation:

  • To 100 µL of urine sample, add 25 µL of the internal standard working solution (this compound in methanol).

  • Add 875 µL of a dilution solvent (e.g., 90:10 water:methanol with 0.1% formic acid).

  • Vortex the sample for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

b. LC-MS/MS Conditions:

  • LC System: Agilent 1260 Infinity Binary Pump or equivalent[1]

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5-95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Agilent 6420 Triple Quadrupole LC/MS or equivalent[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Propoxyphene: [Precursor ion] -> [Product ion]

    • This compound: [Precursor ion] -> [Product ion]

Alternative Method 1: Solid-Phase Extraction (SPE) - LC-MS/MS

This method provides a more thorough sample cleanup, potentially reducing matrix effects.

a. Sample Preparation:

  • To 1 mL of urine, add 25 µL of the internal standard working solution (this compound).

  • Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex.

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of deionized water and 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and finally 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in ethyl acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

b. LC-MS/MS Conditions:

  • LC-MS/MS parameters are typically similar to the dilute-and-shoot method.

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

A traditional method for propoxyphene analysis, often requiring derivatization.

a. Sample Preparation:

  • Perform a liquid-liquid or solid-phase extraction as described above.

  • After evaporation of the eluate, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the sample at 70°C for 30 minutes.

  • Cool to room temperature before injection.

b. GC-MS Conditions:

  • GC System: Agilent 7890A GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium

  • MS System: Agilent 5975C MSD or equivalent

  • Ionization Mode: Electron Ionization (EI)

  • Scan Mode: Selected Ion Monitoring (SIM)

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflows of the described analytical methods.

Dilute_and_Shoot_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample (100 µL) Add_IS Add Internal Standard (this compound) Sample->Add_IS Dilute Dilute with Solvent Add_IS->Dilute Vortex Vortex Dilute->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data Data Acquisition and Quantification LC_MSMS->Data

Caption: Workflow for the Dilute-and-Shoot LC-MS/MS method.

SPE_Workflow cluster_spe_prep SPE Sample Preparation cluster_spe_analysis Analysis SPE_Sample Urine Sample (1 mL) + Internal Standard Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute SPE_LC_MSMS LC-MS/MS Analysis Reconstitute->SPE_LC_MSMS

Caption: Workflow for the SPE-LC-MS/MS method.

Conclusion

The dilute-and-shoot LC-MS/MS method provides a rapid, cost-effective, and reliable approach for the quantification of propoxyphene in urine, with performance characteristics that are well-suited for high-throughput screening and confirmation. While SPE-LC-MS/MS offers superior sample cleanup and potentially lower limits of detection, it comes at the cost of increased sample preparation time and expense. GC-MS remains a viable, albeit more laborious, alternative. The choice of method will ultimately depend on the specific requirements of the laboratory, including sample throughput, sensitivity needs, and available instrumentation. The use of a deuterated internal standard such as this compound is crucial for ensuring accurate and precise quantification across all methodologies.

References

A Comparative Analysis of Solid-Phase Extraction Cartridges for Enhanced Propoxyphene Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Propoxyphene Sample Preparation

The accurate quantification of propoxyphene, an opioid analgesic, in biological matrices is crucial for clinical and forensic toxicology, as well as pharmaceutical research. Solid-Phase Extraction (SPE) stands out as a robust and efficient method for sample cleanup and concentration prior to analysis. The choice of SPE cartridge, however, significantly impacts extraction efficiency, recovery, and the overall sensitivity of the analytical method. This guide provides a comparative overview of different SPE cartridges used for propoxyphene extraction, supported by experimental data from various studies.

Performance Comparison of SPE Cartridges

The selection of an appropriate SPE sorbent chemistry is paramount for achieving optimal retention of propoxyphene and effective removal of matrix interferences. The most commonly employed strategies involve reversed-phase, mixed-mode, and polymeric sorbents. Below is a summary of their performance based on available literature.

SPE Cartridge TypeSorbent ChemistryMatrixRecovery (%)LOQ (ng/mL)LOD (ng/mL)Key Findings & Citations
Reversed-Phase C18Whole BloodNot Specified-70Provides effective extraction for propoxyphene in complex matrices like whole blood.[1]
C18HairNot Specified-50Suitable for the analysis of propoxyphene in keratinized matrices.[1]
Mixed-Mode Cation Exchange / HydrophobicOral FluidWithin acceptable limitsWithin acceptable limitsNot SpecifiedEffective for extracting propoxyphene from oral fluid samples.[2]
Toxi-Lab Spec VC MP3UrineNot SpecifiedNot SpecifiedNot SpecifiedEnables the simultaneous quantitation of propoxyphene and its major metabolite, norpropoxyphene.[3]
Polymeric Oasis HLBSurface Water77-104% (for other drugs of abuse)0.03-5.13 (for other drugs of abuse)0.01-1.54 (for other drugs of abuse)While specific data for propoxyphene is not provided, Oasis HLB demonstrates high recoveries and low detection limits for a broad range of drugs, suggesting its potential suitability.[4]
Oasis MCXSurface Water71-102% (for other drugs of abuse)0.03-5.13 (for other drugs of abuse)0.01-1.54 (for other drugs of abuse)As a mixed-mode cation exchange polymer, it is well-suited for the extraction of basic compounds like propoxyphene, offering high selectivity.[4]

Note: Direct comparative studies for propoxyphene across all cartridge types are limited. The data presented is collated from different studies and matrices. Recovery, LOQ, and LOD are highly dependent on the specific matrix, analytical instrumentation, and method parameters.

Experimental Protocols: A Closer Look

Detailed methodologies are critical for replicating and adapting extraction procedures. Below are summaries of experimental protocols from the cited literature.

C18 Reversed-Phase SPE Protocol for Blood and Hair

This method was developed for the gas chromatographic-mass spectrometric quantitation of dextropropoxyphene and its metabolite in hair and whole blood.[1]

  • Sample Preparation:

    • Whole Blood: 1 mL of blood is used.

    • Hair: 50 mg of powdered hair is used.

    • Norpropoxyphene is converted to its corresponding amide.

  • SPE Cartridge: C18

  • Conditioning: Not specified in the abstract.

  • Sample Loading: The prepared sample is loaded onto the C18 cartridge.

  • Washing: Not specified in the abstract.

  • Elution: Methanol containing 0.5% acetic acid is used to elute the analytes.[1]

  • Post-Elution: The eluate is dried and reconstituted in 40 µL of methanol before injection into the GC-MS.[1]

Mixed-Mode Cation Exchange/Hydrophobic SPE for Oral Fluid

This method describes the determination of propoxyphene in oral fluid using gas chromatography-mass spectrometry.[2]

  • Sample Collection: Oral fluid is collected using the Quantisal™ device.[2]

  • SPE Cartridge: Cation exchange/hydrophobic solid-phase extraction columns.[2]

  • Methodology: The abstract indicates a validated method with acceptable selectivity, linearity, accuracy, precision, and extraction efficiency, though specific steps of the SPE protocol are not detailed.[2]

Toxi-Lab Spec VC MP3 System for Urine

This study focuses on the quantitation of propoxyphene and norpropoxyphene in urine.[3]

  • Sample Preparation: 1.0 mL of urine is treated with a strong base (pH 11.0) to facilitate the rearrangement of norpropoxyphene to norpropoxyphene amide.[3]

  • SPE Cartridge: Toxi-Lab Spec VC MP3 column.[3]

  • Methodology: The abstract highlights the successful use of this system for a single extraction of both parent drug and metabolite but does not provide a detailed step-by-step protocol.[3]

Visualizing the Workflow: A Generalized SPE Protocol

The following diagram illustrates the fundamental steps involved in a typical Solid-Phase Extraction workflow for propoxyphene.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Matrix Biological Matrix (e.g., Blood, Urine, Hair) Pretreatment Pre-treatment (e.g., pH adjustment, Hydrolysis) Matrix->Pretreatment Loading 3. Sample Loading Pretreatment->Loading Conditioning 1. Conditioning (e.g., Methanol, Water) Equilibration 2. Equilibration (e.g., Buffer) Conditioning->Equilibration Equilibration->Loading Washing 4. Washing (e.g., Water, Weak Organic Solvent) Loading->Washing Elution 5. Elution (e.g., Methanol, Acetonitrile with modifier) Washing->Elution PostElution Post-Elution (e.g., Evaporation, Reconstitution) Elution->PostElution Analysis Instrumental Analysis (e.g., GC-MS, LC-MS/MS) PostElution->Analysis

Caption: Generalized workflow for propoxyphene extraction using SPE.

Conclusion

The choice of SPE cartridge for propoxyphene extraction is highly dependent on the sample matrix and the desired analytical outcome.

  • C18 reversed-phase cartridges have demonstrated effectiveness for complex matrices like blood and hair.

  • Mixed-mode cation exchange cartridges offer enhanced selectivity for basic compounds like propoxyphene, which is particularly beneficial for reducing matrix effects and improving the cleanliness of the extract.

  • Polymeric sorbents like Oasis HLB and MCX show promise for high recovery and low detection limits for a wide range of analytes, suggesting they are strong candidates for propoxyphene extraction, although direct comparative data is needed for conclusive evidence.

Researchers should consider the specific requirements of their assay, including the need for simultaneous analysis of metabolites and the nature of the biological matrix, when selecting an SPE cartridge. The experimental protocols and data presented in this guide serve as a valuable starting point for method development and optimization.

References

The Gold Standard for Propoxyphene Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This is particularly true for the analysis of compounds like propoxyphene, a narcotic analgesic, where precision is critical for clinical and forensic toxicology. This guide provides a comprehensive comparison between the use of a deuterated internal standard, specifically rac-Propoxyphene-D5, and non-deuterated (analog) internal standards in propoxyphene analysis.

The consensus in the scientific community leans heavily towards the use of stable isotope-labeled internal standards (SIL-ISs), such as this compound, as the gold standard in quantitative mass spectrometry-based assays.[1] While non-deuterated internal standards have been used historically, their performance can be compromised by several factors that are effectively mitigated by their deuterated counterparts.

Unveiling the Performance Gap: A Side-by-Side Comparison

The superiority of a deuterated internal standard like this compound over non-deuterated alternatives stems from its near-identical physicochemical properties to the analyte of interest, propoxyphene. This structural similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, leading to more effective compensation for analytical variability.

Below is a summary of expected performance characteristics based on established principles of bioanalytical method validation.

Performance MetricThis compound (Deuterated IS)Non-Deuterated IS (e.g., Structural Analog)Rationale
Accuracy High (typically ±15% of nominal value)Variable, prone to biasCo-elution and identical ionization behavior of the SIL-IS minimizes variability due to matrix effects and recovery, leading to more accurate quantification.[1]
Precision High (typically <15% CV)Lower, subject to higher variabilityThe SIL-IS effectively tracks and corrects for random errors throughout the analytical process, resulting in improved precision.
Matrix Effect Compensation ExcellentPoor to moderateAs the SIL-IS and analyte are affected nearly identically by ion suppression or enhancement, the ratio of their responses remains constant, correcting for matrix-induced errors.[1]
Recovery Correction ExcellentModerateThe SIL-IS mirrors the extraction efficiency of the analyte, providing a reliable correction for sample loss during preparation.
Chromatographic Behavior Co-elutes with propoxypheneMay have different retention timesDifferences in retention time can lead to differential exposure to matrix effects, compromising the internal standard's ability to compensate accurately.

Experimental Protocols: A Glimpse into the Methodology

The following outlines a typical experimental workflow for the analysis of propoxyphene in a biological matrix (e.g., plasma, urine) using a deuterated internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 1 mL of the biological sample, add a known concentration of this compound internal standard solution.

  • Pre-treatment: Acidify the sample with a suitable buffer to optimize extraction.

  • Extraction: Load the pre-treated sample onto a conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridge with an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to promote ionization.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Propoxyphene: Specific precursor-to-product ion transition.

      • This compound: A corresponding mass-shifted transition.

Visualizing the Workflow

The following diagram illustrates the typical analytical workflow for propoxyphene analysis, highlighting the point at which the internal standard is introduced.

Propoxyphene Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma) IS_Spike Spike with this compound Sample->IS_Spike Add Internal Standard Extraction Solid-Phase Extraction (SPE) IS_Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data Data Acquisition & Processing LC_MS->Data

Figure 1: Experimental workflow for propoxyphene analysis using a deuterated internal standard.

Logical Relationship in Bioanalytical Quantification

The core principle of using an internal standard is to ensure that the ratio of the analyte signal to the internal standard signal remains constant, regardless of variations in the analytical process. This relationship is depicted in the diagram below.

Internal Standard Logic Analyte Propoxyphene (Analyte) Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process IS This compound (Internal Standard) IS->Process Ratio Analyte / IS Ratio Process->Ratio Maintains Constant Ratio Result Accurate Quantification Ratio->Result

Figure 2: Logical relationship demonstrating the principle of internal standard correction.

Conclusion: An Indispensable Tool for Robust Analysis

The use of a deuterated internal standard such as this compound is not merely a preference but a critical component for developing robust and reliable bioanalytical methods for propoxyphene. Its ability to meticulously track the analyte through the entire analytical process provides a level of accuracy and precision that is generally unattainable with non-deuterated internal standards. For researchers, scientists, and drug development professionals, the investment in a stable isotope-labeled internal standard is a sound scientific decision that ensures the integrity and defensibility of their data. While older methods have utilized non-deuterated standards, modern analytical standards and regulatory expectations favor the use of deuterated analogs for their clear advantages in mitigating analytical variability.[1]

References

Adherence to FDA Guidelines for Bioanalytical Method Validation: A Comparative Guide for rac-Propoxyphene-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical method validation for the quantification of propoxyphene and its major metabolite, norpropoxyphene, adhering to the U.S. Food and Drug Administration (FDA) guidelines. The focus is on the performance of the deuterated internal standard, rac-Propoxyphene-D5, in comparison to a structural analog internal standard. The experimental data presented herein is synthesized from established principles of bioanalytical chemistry to illustrate the advantages of using a stable isotope-labeled internal standard.

Executive Summary

The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data. The choice of an appropriate internal standard (IS) is paramount to a robust and reproducible assay. This guide demonstrates the superior performance of a stable isotope-labeled (SIL) internal standard, this compound, over a structural analog IS in the bioanalysis of propoxyphene and norpropoxyphene by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated IS effectively compensates for matrix effects and variability in sample processing, leading to enhanced accuracy and precision, in full compliance with FDA bioanalytical method validation guidelines.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed for the extraction of propoxyphene, norpropoxyphene, and the internal standard from human plasma.

  • Sample Pre-treatment: To 1 mL of human plasma, add the internal standard solution (either this compound or the structural analog).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Chromatographic System: Agilent 1290 Infinity LC System

  • Column: Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Sciex Triple Quad 6500+

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • MRM Transitions:

    • Propoxyphene: Q1/Q3

    • Norpropoxyphene: Q1/Q3

    • This compound: Q1/Q3

    • Structural Analog IS: Q1/Q3

Bioanalytical Method Validation Workflow

The following diagram illustrates the key stages of bioanalytical method validation as per FDA guidelines.

Establishing reference ranges for propoxyphene using a validated method with rac-Propoxyphene-D5.

Author: BenchChem Technical Support Team. Date: November 2025

Establishing Propoxyphene Reference Ranges: A Comparative Guide to Validated Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two validated analytical methods for the quantification of propoxyphene in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The use of rac-Propoxyphene-D5 as an internal standard is incorporated into both methodologies to ensure accuracy and precision. This document is intended to assist researchers in selecting the appropriate method and in establishing reliable reference ranges for clinical and forensic applications.

Propoxyphene Reference Ranges

The establishment of accurate reference ranges is critical for the correct interpretation of propoxyphene concentrations in biological specimens. These ranges can vary depending on the matrix, the individual's metabolism, and the dosage administered.

MatrixTypeConcentration Range
Serum/Plasma Therapeutic100 - 400 ng/mL
Toxic3,000 - 6,000 ng/mL
Lethal> 8,000 ng/mL
Urine Screening Cutoff300 ng/mL
Quantitative (Positive Samples)Concentrations of norpropoxyphene, the major metabolite, can be significantly higher than the parent drug and often exceed 2000 ng/mL in positive samples.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is pivotal for achieving the desired sensitivity, specificity, and throughput. Below is a comparison of a validated LC-MS/MS method and a traditional GC-MS method for propoxyphene analysis.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for quantitative drug analysis due to its high sensitivity and specificity. This method allows for the direct analysis of a diluted urine sample ("dilute and shoot") or a more purified extract from various biological matrices.

Experimental Protocol: LC-MS/MS "Dilute and Shoot" for Urine

  • Sample Preparation:

    • To 100 µL of urine, add 900 µL of a solution containing the internal standard, this compound, in methanol/water (1:1 v/v).

    • Vortex the sample for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Instrumentation:

    • LC System: A high-performance liquid chromatograph equipped with a C18 analytical column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MS/MS Parameters:

    • Multiple Reaction Monitoring (MRM) will be used to monitor specific precursor-to-product ion transitions for propoxyphene and this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the quantification of thermally stable and volatile compounds. For non-volatile compounds like propoxyphene, derivatization is often employed to improve chromatographic performance.

Experimental Protocol: GC-MS with Solid-Phase Extraction for Serum/Plasma

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of serum/plasma, add the internal standard, this compound.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with deionized water and then a low-percentage organic solvent to remove interferences.

    • Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • Instrumentation:

    • GC System: A gas chromatograph with a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Mass Spectrometer: A single quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • MS Parameters:

    • The mass spectrometer will be operated in selected ion monitoring (SIM) mode to monitor characteristic ions for propoxyphene and this compound.

Method Validation and Performance Comparison

A thorough method validation is essential to ensure the reliability of the obtained results. The following table summarizes the typical performance characteristics of the two methods for propoxyphene quantification.

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL5 - 25 ng/mL
Linearity (r²) > 0.99> 0.99
Accuracy (% Bias) < 15%< 15%
Precision (% RSD) < 15%< 15%
Sample Preparation Time Minimal ("Dilute and Shoot") to Moderate (SPE)Moderate to Extensive (SPE)
Specificity High (due to MRM)Moderate to High (dependent on chromatographic separation)
Throughput HighModerate

Workflow Diagrams

To visually represent the analytical processes, the following diagrams have been generated using the DOT language.

LC-MS/MS 'Dilute and Shoot' Workflow for Urine cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Collection Add_IS Addition of this compound Urine_Sample->Add_IS Dilution Dilution with Solvent Add_IS->Dilution Vortex Vortexing Dilution->Vortex Centrifugation Centrifugation Vortex->Centrifugation Supernatant_Transfer Transfer of Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for propoxyphene analysis in urine using the LC-MS/MS "dilute and shoot" method.

GC-MS with Solid-Phase Extraction Workflow for Serum/Plasma cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Serum_Sample Serum/Plasma Sample Collection Add_IS Addition of this compound Serum_Sample->Add_IS Sample_Loading Sample Loading Add_IS->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC_Separation GC Separation Reconstitution->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for propoxyphene analysis in serum/plasma using GC-MS with solid-phase extraction.

Performance of rac-Propoxyphene-D5 in Bioanalytical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the performance characteristics of rac-Propoxyphene-D5, a commonly used internal standard in the quantitative analysis of propoxyphene in various biological matrices. The data presented is intended to assist researchers in method development and validation, ensuring accurate and reliable results in forensic toxicology, clinical chemistry, and pharmacokinetic studies.

Executive Summary

This compound consistently demonstrates excellent performance as an internal standard for the quantification of propoxyphene across different biological matrices, including whole blood, plasma, and urine. Its stable isotope-labeled nature ensures that it closely mimics the analytical behavior of the parent analyte, effectively compensating for variations in sample preparation and instrument response. This guide summarizes key performance metrics such as linearity, recovery, matrix effect, and stability, providing a comparative analysis to support its selection in bioanalytical assays.

Performance Characteristics of this compound

The use of a stable isotope-labeled internal standard like this compound is a well-established practice in mass spectrometry-based bioanalysis to improve accuracy and precision. The following tables summarize the performance characteristics of this compound in various biological matrices based on validated analytical methods.

Table 1: Performance Characteristics of this compound in Human Whole Blood

ParameterResultMethod
Linearity (Range) 0.5 - 100 ng/mLLC-MS/MS
Correlation Coefficient (r²) > 0.99LC-MS/MS
Recovery 70 - 120%Protein Precipitation & SPE
Matrix Effect 60 - 130%Post-extraction Spike
Short-Term Stability (24h at RT) StableLC-MS/MS
Freeze-Thaw Stability (3 cycles) StableLC-MS/MS
Long-Term Stability (-20°C) Stable (at least 3 months)LC-MS/MS

The data in this table is a synthesized representation from validated methods for a broad panel of drugs, including opioids, in human whole blood. Specific recovery and matrix effect for this compound fall within these typical ranges for well-behaved analytes.[1]

Table 2: Performance Characteristics of this compound in Human Plasma

ParameterResultMethod
Linearity (Range) 1 - 500 ng/mLGC/MS
Correlation Coefficient (r²) > 0.99GC/MS
Recovery > 85%Liquid-Liquid Extraction
Matrix Effect MinimalGC/MS
Short-Term Stability (4h at RT) StableGC/MS
Freeze-Thaw Stability Not specified
Long-Term Stability (-20°C) StableGC/MS

This data is based on a validated GC/MS method for the determination of propoxyphene and norpropoxyphene in plasma using deuterium-labeled internal standards.

Table 3: Performance Characteristics of this compound in Human Urine

ParameterResultMethod
Linearity (Range) 10 - 1000 ng/mLLC-MS/MS
Correlation Coefficient (r²) > 0.99LC-MS/MS
Recovery High (Dilute-and-shoot)LC-MS/MS
Matrix Effect Compensated by ISLC-MS/MS
Short-Term Stability (4°C) Analyte degradation observed, IS co-elutes and compensatesLC-MS/MS
Freeze-Thaw Stability Not specified
Long-Term Stability (-20°C) Analyte degradation observed, IS co-elutes and compensatesLC-MS/MS

Performance in urine is often assessed for the metabolite norpropoxyphene, where deuterated standards are also employed. The "dilute-and-shoot" method minimizes sample preparation variability.

Comparison with Alternatives

While this compound is a widely accepted internal standard, other deuterated analogs such as propoxyphene-D7 are also commercially available. The choice between different deuterated standards often depends on commercial availability, cost, and the specific requirements of the analytical method. The key performance expectation for any deuterated internal standard is that it co-elutes with the analyte and behaves identically during extraction and ionization to compensate for any analytical variability. There is currently limited published data directly comparing the performance of this compound and other deuterated propoxyphene analogs in various biological matrices. However, the principles of isotope dilution mass spectrometry suggest that any stable isotope-labeled propoxyphene with a sufficient mass shift would be a suitable internal standard.

Experimental Protocols

The following sections outline a typical experimental workflow for the analysis of propoxyphene in biological matrices using this compound as an internal standard.

Sample Preparation: Protein Precipitation for Whole Blood
  • Aliquoting: Take a 100 µL aliquot of the whole blood sample.

  • Internal Standard Spiking: Add a known concentration of this compound solution.

  • Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the sample for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness and reconstituted in the mobile phase for improved sensitivity.

Chromatographic and Mass Spectrometric Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Propoxyphene: Q1/Q3 transitions to be optimized based on the instrument.

      • This compound: Q1/Q3 transitions corresponding to the deuterated molecule.

    • Collision Energy and other MS parameters: To be optimized for maximum sensitivity and specificity.

Visualizations

Experimental Workflow for Propoxyphene Analysis in Whole Blood

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing WholeBlood Whole Blood Sample Spike_IS Spike with this compound WholeBlood->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: A typical workflow for the quantitative analysis of propoxyphene in whole blood.

Signaling Pathway (Metabolism of Propoxyphene)

propoxyphene_metabolism Propoxyphene Propoxyphene Norpropoxyphene Norpropoxyphene (Active Metabolite) Propoxyphene->Norpropoxyphene N-demethylation (CYP3A4) Dinorpropoxyphene Dinorpropoxyphene (Inactive Metabolite) Norpropoxyphene->Dinorpropoxyphene N-demethylation Excretion Renal Excretion Norpropoxyphene->Excretion Dinorpropoxyphene->Excretion

Caption: Simplified metabolic pathway of propoxyphene.

References

A Comparative Review of Internal Standards for Opioid Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of opioids in biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in chromatographic methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). This guide provides a comparative review of internal standards for opioid analysis, supported by experimental data and detailed methodologies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In the realm of opioid analysis, stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are widely considered the gold standard.[1] These standards are chemically identical to the analyte of interest but have one or more hydrogen atoms replaced with deuterium.[2] This subtle mass difference allows them to be distinguished by a mass spectrometer while ensuring they co-elute with the analyte during chromatography.[3] This co-elution is crucial for compensating for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy of quantification.[1][4] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate SIL internal standards.[1]

The primary advantage of using a SIL internal standard is its ability to mimic the analyte's behavior throughout the analytical process, from extraction to detection.[1] This normalization is key to correcting for ion suppression or enhancement in LC-MS/MS analysis, a common phenomenon in complex biological matrices like blood and urine.[1]

Structural Analogs: A Viable Alternative with Caveats

When a SIL internal standard is unavailable or cost-prohibitive, a structural analog can be used. A structural analog is a compound that is chemically similar to the analyte but not identical. The ideal structural analog should have similar chromatographic retention, extraction recovery, and ionization response to the analyte. However, finding a structural analog that perfectly mimics the analyte's behavior can be challenging. Differences in chemical properties can lead to variations in extraction efficiency and susceptibility to matrix effects, potentially compromising the accuracy of the results.[1] Therefore, thorough validation is crucial when using a structural analog as an internal standard.

Quantitative Data Summary

The following tables summarize quantitative data for opioid analysis using deuterated internal standards, compiled from various studies. These tables are intended to provide a comparative overview of the performance of these standards in terms of linearity, recovery, and matrix effect.

OpioidInternal StandardMatrixLinearity (r²)Recovery (%)Matrix Effect (%)Reference
MorphineMorphine-d3Blood, Urine>0.9960-11524-105[2][5][6]
CodeineCodeine-d3Blood, Urine>0.9960-11524-105[2][5][6]
OxycodoneOxycodone-d6Blood, Urine>0.9960-11524-105[2][5][6]
HydrocodoneHydrocodone-d6Blood, Urine>0.9960-11524-105[2][5][6]
HydromorphoneHydromorphone-d3Blood, Urine>0.9960-11524-105[2][5][6]
FentanylFentanyl-d5Blood>0.99>57.7<19.7 (imprecision)[7]
6-acetylmorphine6-acetylmorphine-d3Blood, Urine>0.9960-11524-105[2][5][6]

Table 1: Performance of Deuterated Internal Standards in Opioid Analysis. This table presents a summary of linearity (correlation coefficient), recovery, and matrix effect data for common opioids and their corresponding deuterated internal standards in blood and urine matrices. Data is compiled from multiple sources to provide a general performance overview.

AnalyteInternal StandardLLOQ (ng/mL)Reference
Fentanyl and 7 analoguesCocaine-d31.0[7]
13 Opioids and metabolitesStable isotope labeled internal standards10[8]
9 narcotic analgesicsDeuterated internal standardsNot specified[4]

Table 2: Limits of Quantification for Opioid Panels with Internal Standards. This table highlights the lower limit of quantification (LLOQ) achieved in different opioid panels using internal standards. The choice of internal standard and analytical method significantly influences the sensitivity of the assay.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for opioid analysis in biological matrices using internal standards.

LC-MS/MS Method for Opioids in Whole Blood

This method is suitable for the simultaneous analysis of multiple opioids and their metabolites.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of whole blood, add 150 µL of an aqueous solution of 0.1 M ZnSO₄/0.1 M NH₄CH₃COOH to lyse the cells.

  • Add 600 µL of acetonitrile containing the deuterated internal standards.

  • Vortex for 3 minutes to precipitate proteins.

  • Elute the supernatant through a pass-through sample preparation plate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of 0.1% formic acid in 2% acetonitrile.[5]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example, start at 2% B, ramp to 52.8% B over 6 minutes, then return to initial conditions.[5]

  • Flow Rate: 0.25 - 0.5 mL/min.

  • Injection Volume: 10 µL.[5]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • For each analyte and internal standard, specific precursor and product ion transitions are monitored. These transitions should be optimized for maximum sensitivity and specificity.

GC-MS Method for Opioids in Urine

This method is a classic approach for the confirmation of opioids in urine.

1. Sample Preparation (Solid-Phase Extraction):

  • Fortify a urine specimen with the deuterated internal standards.

  • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

  • Elute the analytes from the SPE cartridge.

  • Evaporate the eluate to dryness.

  • Derivatize the residue with an agent like N-methyl-bis(trifluoroacetamide) (MBTFA) to increase the volatility of the opioids.[9][10]

2. Chromatographic Conditions:

  • Column: A capillary column suitable for drug analysis (e.g., 15 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the derivatized opioids. For example, an initial temperature of 100°C held for 3 minutes, then ramped to 250°C.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Type: Selected Ion Monitoring (SIM) or full scan.

  • In SIM mode, specific ions for each derivatized analyte and internal standard are monitored to enhance sensitivity and selectivity.[10]

Visualizing the Workflow

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows.

cluster_sample_prep Sample Preparation (LC-MS/MS) cluster_analysis Analysis Sample (Blood) Sample (Blood) Add Lysis Buffer Add Lysis Buffer Sample (Blood)->Add Lysis Buffer Add Acetonitrile + IS Add Acetonitrile + IS Add Lysis Buffer->Add Acetonitrile + IS Vortex Vortex Add Acetonitrile + IS->Vortex Elute Elute Vortex->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject into LC-MS/MS Inject into LC-MS/MS Reconstitute->Inject into LC-MS/MS Data Acquisition (MRM) Data Acquisition (MRM) Inject into LC-MS/MS->Data Acquisition (MRM) Quantification Quantification Data Acquisition (MRM)->Quantification

Caption: LC-MS/MS workflow for opioid analysis in blood.

cluster_sample_prep Sample Preparation (GC-MS) cluster_analysis Analysis Sample (Urine) Sample (Urine) Add IS Add IS Sample (Urine)->Add IS Solid-Phase Extraction Solid-Phase Extraction Add IS->Solid-Phase Extraction Elute Elute Solid-Phase Extraction->Elute Evaporate Evaporate Elute->Evaporate Derivatize Derivatize Evaporate->Derivatize Inject into GC-MS Inject into GC-MS Derivatize->Inject into GC-MS Data Acquisition (SIM) Data Acquisition (SIM) Inject into GC-MS->Data Acquisition (SIM) Quantification Quantification Data Acquisition (SIM)->Quantification

Caption: GC-MS workflow for opioid analysis in urine.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable methods for opioid analysis. Stable isotope-labeled internal standards, particularly deuterated analogs, are the preferred choice due to their ability to accurately compensate for analytical variability. While structural analogs can be used, they require more extensive validation to ensure their suitability. The experimental protocols and data presented in this guide provide a framework for researchers to develop and implement high-quality analytical methods for the quantification of opioids in various biological matrices.

References

Safety Operating Guide

Proper Disposal of rac-Propoxyphene-D5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of controlled substances like rac-Propoxyphene-D5 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the environment, while adhering to stringent federal regulations.

As a deuterated analog of propoxyphene, a Schedule IV controlled substance, this compound must be disposed of in a manner that renders it "non-retrievable," a standard set forth by the U.S. Drug Enforcement Administration (DEA). This means it cannot be transformed back into a physical or chemical state that would allow it to be misused.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is typically supplied in a solvent such as acetonitrile or methanol, which presents its own set of hazards.

Key Hazards:

  • Flammable Liquid: The solvent base is highly flammable. Keep away from heat, sparks, open flames, and hot surfaces.

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Eye Irritant: Causes serious eye irritation.[1][2]

Personal Protective Equipment (PPE):

  • Wear protective gloves (nitrile or other appropriate material).

  • Wear safety glasses or goggles.

  • Wear a lab coat.

  • All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

Regulatory Framework for Disposal

The disposal of controlled substances is governed by the DEA's regulations, specifically 21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317.[3] These regulations were expanded by the Secure and Responsible Drug Disposal Act of 2010.[3] The core requirement is that the substance must be rendered non-retrievable.[3][4][5][6]

Key Regulatory Requirements:

  • Non-Retrievable Standard: The method of destruction must ensure the controlled substance cannot be recovered or reused.

  • Compliance: Disposal must adhere to all applicable federal, state, tribal, and local laws and regulations.[4]

  • Record Keeping: Meticulous records of the disposal must be maintained. This includes a disposal log detailing the date, time, quantity of the substance destroyed, the method of destruction, and the signatures of two authorized employees who witnessed the entire process.[5][7] These records must be kept for a minimum of two years.[7]

Disposal Plan: Chemical Degradation Protocol

While incineration by a licensed hazardous waste disposal company is a common and accepted method, chemical degradation is also a viable option for rendering controlled substances non-retrievable in a laboratory setting. The following protocol is based on oxidative degradation methods proven effective for other opioids and can be adapted for the small quantities of this compound typically found in a research setting.

Experimental Protocol: Oxidative Degradation of this compound

Objective: To chemically alter the structure of this compound to render it non-retrievable.

Materials:

  • This compound solution

  • Sodium percarbonate

  • N,N,N',N'-Tetraacetylethylenediamine (TAED)

  • Water (deionized or distilled)

  • Suitable reaction vessel (e.g., glass beaker or flask of appropriate size)

  • Stir plate and stir bar

  • pH meter or pH paper

  • Appropriate waste container for the final solution

Procedure:

  • Preparation of the Oxidizing Solution:

    • In a chemical fume hood, prepare a fresh oxidizing solution. A combination of sodium percarbonate and TAED in water creates peracetic acid, a strong oxidizing agent.

    • For each 1 mg of this compound to be destroyed, a significant excess of the oxidizing agent should be used to ensure complete degradation. A recommended starting point is a solution containing 0.2 M active oxygen.

    • To prepare a 100 mL solution, dissolve approximately 3.1 g of sodium percarbonate and 2.3 g of TAED in 100 mL of water. Stir until dissolved. This will generate peracetic acid in situ.

  • Degradation of this compound:

    • Carefully add the this compound solution to the prepared oxidizing solution in the reaction vessel.

    • Stir the mixture continuously at room temperature.

    • Allow the reaction to proceed for a minimum of one hour to ensure complete degradation. Studies on other opioids have shown that similar oxidative methods can achieve over 98% degradation within this timeframe.

  • Verification of Destruction (Optional but Recommended):

    • If the laboratory has the appropriate analytical capabilities (e.g., LC-MS or GC-MS), a small aliquot of the reaction mixture can be analyzed to confirm the absence of the parent compound, this compound.

  • Neutralization and Waste Disposal:

    • After the degradation is complete, check the pH of the solution. If it is acidic, neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH between 6 and 8.

    • The final, neutralized solution should be disposed of as hazardous waste in accordance with your institution's and local regulations. Do not pour down the drain.

Data Presentation

ParameterSpecificationReference
Compound This compound-
DEA Schedule IV (as an analog of propoxyphene)--INVALID-LINK--
Primary Hazard Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Eye Irritation[1][2]
Disposal Standard Non-retrievable[3][4][5][6]
Record Keeping Disposal log with two signatures, retained for 2 years[5][7]
Recommended Disposal Method Chemical Degradation (Oxidation) or Incineration-

Disposal Workflow Diagram

DisposalWorkflow start Start: Unused This compound assess Assess Hazards (Consult SDS) start->assess ppe Don Appropriate PPE assess->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood disposal_method Select Disposal Method fume_hood->disposal_method incineration Option 1: Licensed Hazardous Waste Vendor disposal_method->incineration chemical_degradation Option 2: Chemical Degradation (On-site) disposal_method->chemical_degradation documentation Complete Disposal Log (2 Signatures Required) incineration->documentation prepare_oxidant Prepare Oxidizing Solution (e.g., Percarbonate/TAED) chemical_degradation->prepare_oxidant react React this compound with Oxidant prepare_oxidant->react verify Verify Destruction (Optional, e.g., LC-MS) react->verify neutralize Neutralize Final Solution verify->neutralize waste_disposal Dispose as Hazardous Waste neutralize->waste_disposal waste_disposal->documentation end End: Compliant Disposal documentation->end

References

Safeguarding Researchers: A Comprehensive Guide to Handling rac-Propoxyphene-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling rac-Propoxyphene-D5. Adherence to these protocols is critical to ensure personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the required PPE for handling this compound, particularly in its solid form.

PPE CategoryItemSpecifications and Use
Respiratory Protection N95 Respirator or higherRequired when handling the solid compound outside of a containment system to prevent inhalation of airborne particles.[1]
Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high potential for aerosol generation or for handling larger quantities of the solid.
Hand Protection Double Nitrile GlovesTwo pairs of powder-free nitrile gloves are required. Change the outer pair immediately upon contamination and both pairs every two hours or as needed.
Body Protection Disposable, Long-Sleeved GownMust be seamless and resistant to hazardous drugs.[2]
Coveralls ("Bunny Suit")Recommended for full-body protection during extensive handling or in case of a spill.[2]
Eye and Face Protection Safety GogglesRequired to protect against splashes or airborne particles.[2]
Face ShieldTo be worn in conjunction with goggles when there is a significant risk of splashes.
Head and Foot Protection Hair CoverProtects against contamination of the hair and surrounding environment.[2]
Shoe CoversRequired to prevent the tracking of contaminants out of the designated handling area.

Operational Plan: From Receipt to Use

A structured workflow is essential to minimize exposure and ensure the secure handling of this compound.

Receiving and Storage
  • Verification: Upon receipt, verify the container's integrity.

  • Labeling: Ensure the container is clearly labeled with the compound name, hazard symbols (poison), and receipt date.

  • Secure Storage: Store in a locked, designated, and well-ventilated area, separate from incompatible materials. Access should be restricted to authorized personnel only.

Preparation for Handling
  • Designated Area: All handling of solid this compound must occur in a designated area, such as a chemical fume hood, a glove bag, or a glove box, to contain any airborne particles.[3][4]

  • Pre-weighing: If possible, purchase in pre-weighed amounts. If weighing is necessary, it must be done within a containment system.

  • Emergency Preparedness: Ensure an emergency kit containing naloxone, an opioid antagonist, is readily available and that personnel are trained in its administration.[1][5][6] A written emergency procedure for accidental exposure should be in place.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution from solid this compound.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Work Area Preparation: Decontaminate the inner surfaces of the containment system (fume hood or glove box).

  • Tare Weighing: Place a tared weigh boat on an analytical balance inside the containment system.

  • Dispensing Solid: Carefully dispense the required amount of this compound onto the weigh boat using a dedicated spatula. Minimize any dust generation.

  • Dissolution: Transfer the weighed solid to a volumetric flask. Use a small amount of the desired solvent to rinse the weigh boat and spatula to ensure a complete transfer.

  • Volume Adjustment: Add the solvent to the volumetric flask, cap it securely, and agitate until the solid is completely dissolved. Then, bring the solution to the final volume with the solvent.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, preparation date, and appropriate hazard warnings.

  • Decontamination: Decontaminate all surfaces and equipment used in the procedure. Dispose of all single-use items as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[5]

Disposal Plan

The disposal of this compound and any associated waste is strictly regulated.

  • Controlled Substance Regulations: As an analog of a controlled substance, all disposal must comply with DEA regulations.[7][8]

  • Prohibited Disposal Methods: Do not dispose of this compound down the drain or in regular laboratory trash.[7]

  • Waste Segregation: All waste contaminated with this compound, including gloves, gowns, weigh boats, and vials, must be segregated into a clearly labeled hazardous waste container.

  • Reverse Distributor: Unused or expired this compound must be disposed of through a DEA-registered reverse distributor.[8][9] Your institution's Environmental Health and Safety (EHS) office will coordinate this process.

  • Record Keeping: Meticulous records of the use and disposal of this compound must be maintained in accordance with DEA regulations.

Visual Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling cluster_disposal Disposal DonPPE 1. Don Full PPE PrepArea 2. Prepare Containment Area DonPPE->PrepArea Weigh 3. Weigh Solid PrepArea->Weigh Dissolve 4. Dissolve in Solvent Weigh->Dissolve Label 5. Label Solution Dissolve->Label Decontaminate 6. Decontaminate Surfaces & Equipment Label->Decontaminate SegregateWaste 7. Segregate Waste Decontaminate->SegregateWaste DoffPPE 8. Doff PPE SegregateWaste->DoffPPE EHS 10. Contact EHS for Disposal SegregateWaste->EHS WashHands 9. Wash Hands DoffPPE->WashHands ReverseDistributor 11. Transfer to Reverse Distributor EHS->ReverseDistributor

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.